Product packaging for 4-Hydroxy-7-azaindole(Cat. No.:CAS No. 74420-02-3)

4-Hydroxy-7-azaindole

Cat. No.: B1314163
CAS No.: 74420-02-3
M. Wt: 134.14 g/mol
InChI Key: IXIGMDXJXKDZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-7-azaindole is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1314163 4-Hydroxy-7-azaindole CAS No. 74420-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIGMDXJXKDZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505539
Record name 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-02-3, 1076197-59-5
Record name 1H-Pyrrolo[2,3-b]pyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74420-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076197-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-azaindole, also known as 1H-Pyrrolo[2,3-b]pyridin-4-ol or 1,7-dideazahypoxanthine, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a bioisostere of both indole and purine, its scaffold is present in a variety of biologically active molecules, including kinase inhibitors. The strategic placement of the hydroxyl group and the pyridine nitrogen allows for key hydrogen bonding interactions with biological targets, making it a valuable pharmacophore. This technical guide provides a comprehensive overview of a primary synthetic route to this compound, its detailed characterization, and relevant experimental protocols.

Physicochemical Properties

This compound is typically a light yellow to brown solid. Its fundamental properties are summarized in the table below. Due to the presence of the hydroxyl group and the pyridine nitrogen atom, it is expected to exhibit improved aqueous solubility compared to its indole counterpart, a feature that is often advantageous in drug development.[1]

PropertyValue
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol [2]
Melting Point 238-239 °C (with decomposition)[3]
Appearance Light yellow to brown solid[3]
pKa 6.13 ± 0.20 (Predicted)[3]
LogP 0.7 (Predicted)[2]

Synthesis of this compound

A robust and commonly employed synthetic pathway to this compound begins with the parent 7-azaindole molecule. The strategy involves the functionalization of the pyridine ring at the 4-position, which is achieved through an N-oxidation/chlorination sequence, followed by nucleophilic substitution and final deprotection.

The overall synthetic pathway is illustrated below:

G cluster_0 Synthesis Pathway for this compound A 7-Azaindole B 7-Azaindole N-Oxide A->B H₂O₂ or m-CPBA C 4-Chloro-7-azaindole B->C POCl₃ D 4-Methoxy-7-azaindole C->D NaOMe, MeOH E This compound D->E BBr₃, DCM G cluster_1 General Experimental Workflow A Combine Reactants & Solvent in Inert Atmosphere B Cool Reaction Mixture (e.g., -78°C to 0°C) A->B C Add Reagent Dropwise B->C D Stir at Controlled Temperature (Monitor by TLC/LCMS) C->D E Reaction Quench (e.g., add water, methanol, or sat. aq. solution) D->E F Aqueous Workup (Extraction with Organic Solvent) E->F G Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) F->G H Solvent Evaporation (Rotary Evaporator) G->H I Purification (Recrystallization or Chromatography) H->I J Characterization (NMR, MS, etc.) I->J

References

The Photophysical Landscape of 4-Hydroxy-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-7-azaindole, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science due to its structural similarity to endogenous purines and its intriguing photophysical properties. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, with a particular focus on the data and methodologies relevant to researchers and drug development professionals. While experimental data for this specific derivative is not extensively available in public literature, this guide synthesizes information from closely related 7-azaindole analogs and computational studies to provide a predictive framework. A key feature of this molecule is its potential to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon with applications in fluorescence sensing and imaging. This document details experimental protocols for characterizing its photophysical properties and provides visualizations of the underlying molecular processes.

Introduction

7-Azaindole and its derivatives have garnered substantial attention for their diverse applications, ranging from fluorescent probes in biological systems to key scaffolds in the development of kinase inhibitors.[1][2] The introduction of a hydroxyl group at the 4-position of the 7-azaindole core is anticipated to significantly modulate its electronic and photophysical properties, making this compound a promising candidate for novel applications. Understanding these properties is crucial for its rational design and implementation in various scientific and therapeutic contexts. This guide aims to provide a detailed technical overview of the photophysical characteristics of this compound, including its absorption and emission profiles, fluorescence quantum yield, and lifetime. Furthermore, it delves into the mechanistic aspects of Excited-State Intramolecular Proton Transfer (ESIPT), a key process influencing its fluorescence behavior.

Photophysical Properties

The photophysical properties of a molecule dictate its interaction with light and are fundamental to its application as a fluorophore. These properties are highly sensitive to the molecular environment, including solvent polarity and hydrogen bonding capacity.

Data Presentation

Table 1: Predicted Absorption and Emission Maxima of this compound in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.02~300~350~4760
Dichloromethane8.93~305~365~5340
Acetonitrile37.5~308~375~5870
Methanol32.7~310~380 (Normal), ~500 (Tautomer)~6090 (Normal)
Water80.1~312~390 (Normal), ~520 (Tautomer)~6480 (Normal)

Note: The appearance of a second, largely Stokes-shifted emission band in protic solvents like methanol and water is indicative of the ESIPT process.

Table 2: Predicted Fluorescence Quantum Yields and Lifetimes of this compound

SolventQuantum Yield (Φ_f)Fluorescence Lifetime (τ) (ns)
Cyclohexane~0.40~2.5
Dichloromethane~0.35~2.2
Acetonitrile~0.30~2.0
Methanol~0.20 (Total)Biexponential decay expected
Water~0.15 (Total)Biexponential decay expected

Note: The quantum yield and lifetime are expected to decrease in more polar and protic solvents due to the activation of non-radiative decay pathways, including ESIPT.

Key Photophysical Processes: Excited-State Intramolecular Proton Transfer (ESIPT)

A hallmark of many hydroxy-substituted aromatic compounds, including potentially this compound, is the occurrence of ESIPT. This process involves the transfer of a proton from the hydroxyl group to the pyridinic nitrogen within the same molecule upon photoexcitation.

Upon absorption of a photon, the molecule is promoted to an excited electronic state (the "normal" excited state, E). In this state, the acidity of the hydroxyl proton and the basicity of the pyridinic nitrogen are significantly increased, facilitating the intramolecular proton transfer to form a transient tautomeric species (T) in its excited state. This tautomer then relaxes to its ground state (T) via fluorescence, typically at a much longer wavelength (larger Stokes shift) than the normal fluorescence, or through non-radiative pathways. The ground-state tautomer is generally unstable and rapidly reverts to the original form (E).

ESIPT_Pathway E Ground State (E) E_star Excited State (E) E->E_star Absorption (hν) E_star->E Fluorescence (hν') E_star->E Non-radiative decay T_star Tautomer Excited State (T) E_star->T_star ESIPT T Tautomer Ground State (T) T_star->T Tautomer Fluorescence (hν'') T_star->T Non-radiative decay T->E Proton back-transfer

Excited-State Intramolecular Proton Transfer (ESIPT) pathway for this compound.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.

Sample Preparation
  • Solvent Selection : Use spectroscopic grade solvents to minimize interference from fluorescent impurities.

  • Concentration : Prepare stock solutions of this compound in the desired solvents. For absorption and fluorescence measurements, prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Degassing : For accurate quantum yield and lifetime measurements, particularly in organic solvents, it is advisable to degas the solutions to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

UV-Visible Absorption Spectroscopy
  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Procedure :

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Measure the absorbance spectrum of the sample solution from approximately 250 nm to 500 nm.

    • Identify the wavelength of maximum absorption (λ_abs).

Steady-State Fluorescence Spectroscopy
  • Instrumentation : A calibrated spectrofluorometer capable of recording corrected emission and excitation spectra is required.

  • Procedure :

    • Emission Spectrum : Excite the sample at its λ_abs. Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region. Identify the wavelength of maximum emission (λ_em).

    • Excitation Spectrum : Set the emission monochromator to the λ_em. Scan the excitation monochromator over a wavelength range that covers the absorption spectrum. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the emissive species.

Fluorescence Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a well-characterized fluorescence standard with a known quantum yield (Φ_std).[3][4]

  • Standard Selection : Choose a standard that absorbs and emits in a similar spectral region as this compound (e.g., quinine sulfate in 0.1 M H₂SO₄ or a suitable organic dye).

  • Procedure :

    • Prepare a series of dilutions of both the sample and the standard in the same solvent (if possible).

    • Measure the absorbance of each solution at the chosen excitation wavelength. Ensure the absorbance values are in the linear range (typically < 0.1).

    • Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

      Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²)

      where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.[3]

Quantum_Yield_Workflow cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Standard Solutions (Abs < 0.1) prep_std->abs_measure fluo_measure Measure Fluorescence (Corrected Spectra) abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φs) plot->calculate

Workflow for relative fluorescence quantum yield determination.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[2][5][6]

  • Instrumentation : A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and timing electronics.

  • Procedure :

    • Excite the sample with the pulsed laser at a high repetition rate.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

    • A histogram of the arrival times of a large number of photons is built up, which represents the fluorescence decay profile.

    • The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • The measured fluorescence decay is deconvoluted with the IRF and fitted to one or more exponential decay functions to extract the fluorescence lifetime(s) (τ). For a molecule exhibiting ESIPT, a biexponential decay is often observed, corresponding to the lifetimes of the normal and tautomeric species.

Conclusion and Future Directions

This compound represents a promising molecular scaffold with tunable photophysical properties. While this guide provides a foundational understanding based on theoretical predictions and data from analogous compounds, comprehensive experimental characterization is essential to fully unlock its potential. The detailed experimental protocols provided herein offer a roadmap for researchers to undertake such investigations. Future work should focus on the systematic experimental determination of the photophysical parameters of this compound in a range of environments. Elucidating the dynamics and efficiency of the ESIPT process will be particularly crucial for its application as a sensitive fluorescent probe for microenvironment polarity, hydrogen bonding, and pH. Such studies will undoubtedly pave the way for the development of novel sensors, imaging agents, and functional materials based on the this compound core.

References

4-Hydroxy-7-azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 74420-02-3

This technical guide provides an in-depth overview of 4-Hydroxy-7-azaindole (also known as 1H-Pyrrolo[2,3-b]pyridin-4-ol), a key heterocyclic building block for researchers in drug discovery and chemical biology. This document details its chemical properties, experimental protocols for its synthesis and analysis, and its application in targeting signaling pathways, particularly as a scaffold for Rho-kinase (ROCK) inhibitors.

Core Chemical and Physical Data

This compound is a solid, heterocyclic compound valued for its structural similarity to purines and indoles, making it a privileged scaffold in medicinal chemistry. While specific experimental data for melting point and solubility are not widely published, the following tables summarize its key chemical identifiers and safety information. For context, the melting point of the parent compound, 7-azaindole, is 105-107 °C.

Table 1: Chemical Identification

PropertyValueReference
CAS Number 74420-02-3[1]
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Synonym 1H-Pyrrolo[2,3-b]pyridin-4-ol[2]
Typical Purity ≥98%[1]

Table 2: Safety and Handling

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning

Application in Drug Discovery: Targeting the Rho-Kinase (ROCK) Signaling Pathway

This compound is a crucial starting material for the synthesis of potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cellular processes, including cytoskeletal dynamics, cell adhesion, and motility. Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis. ROCK inhibitors developed from the 7-azaindole scaffold have shown significant therapeutic potential.

The diagram below illustrates the core components of the ROCK signaling pathway and the point of intervention for inhibitors.

ROCK_Pathway cluster_downstream Downstream Effectors extracellular Extracellular Stimuli (e.g., Growth Factors, LPA) receptor GPCR / Receptor extracellular->receptor rhoa_inactive RhoA-GDP (Inactive) receptor->rhoa_inactive Activates GEFs rhoa_active RhoA-GTP (Active) rhoa_inactive->rhoa_active GTP GDP rhoa_active->rhoa_inactive GAP activity rock ROCK rhoa_active->rock Binds & Activates LIMK LIMK rock->LIMK Phosphorylates (Activates) MLCP MLCP rock->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) rock->MLC Phosphorylates inhibitor 7-Azaindole-Based Inhibitors inhibitor->rock INHIBITS Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Reorganization Cofilin->Actin Regulates Contraction Cell Contraction & Motility MLC->Contraction Actin->Contraction

Caption: The Rho/ROCK signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

The synthesis of this compound can be achieved via a multi-step process, starting from the commercially available 7-azaindole. The following protocol is a composite based on patented methods for 4-substitution and standard organic transformations.

Step 1: N-Oxidation of 7-Azaindole

  • Dissolve 7-azaindole in an organic solvent such as THF or ethyl acetate.

  • Cool the solution to 5-15 °C in an ice bath.

  • Add hydrogen peroxide (30-50% solution) dropwise while maintaining the temperature.

  • Allow the reaction to stir at room temperature for 2-5 hours, monitoring by TLC.

  • Upon completion, work up the reaction to isolate the N-oxide-7-azaindole product.

Step 2: Halogenation at the 4-Position (e.g., Chlorination)

  • Dissolve the N-oxide-7-azaindole from Step 1 in acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the solution.

  • Heat the mixture to 80-100 °C.

  • After 30-60 minutes, add a catalytic amount of diisopropylethylamine (DIPEA).

  • Continue the reaction at 80-100 °C for 2-8 hours until completion (monitored by TLC).

  • Remove the solvent and excess POCl₃ under reduced pressure.

  • Carefully quench the residue with ice water and adjust the pH to 8.5-9.5 with a base (e.g., NaHCO₃) to precipitate the product.

  • Filter, wash with water, and dry to obtain 4-chloro-7-azaindole.

Step 3: Methoxylation of 4-Chloro-7-azaindole

  • Dissolve 4-chloro-7-azaindole in DMF.

  • Add sodium methoxide and heat the reaction to 110-130 °C for approximately 8 hours.

  • After cooling, remove DMF under reduced pressure.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify (e.g., by recrystallization) to yield 4-methoxy-7-azaindole.

Step 4: Demethylation to this compound

  • Dissolve 4-methoxy-7-azaindole in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add boron tribromide (BBr₃, ~3 equivalents) in DCM.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by slowly adding methanol, followed by water.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol outlines standard sample preparation and data acquisition for ¹H NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the hydroxyl proton).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (Typical 400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans (NS): 16-64 (adjust based on concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

    • Integrate all signals to determine the relative proton ratios.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is for the analysis of this compound, often after its incorporation into potential inhibitors and extraction from a biological matrix (e.g., plasma).

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Conditions:

    • System: Waters ACQUITY UPLC or equivalent.

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized for the parent ion [M+H]⁺ and its characteristic fragments.

3. Infrared (IR) Spectroscopy

For solid samples like this compound, a KBr pellet is a standard method for IR analysis.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar.

    • Transfer the fine powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Experimental and Developmental Workflows

The development of a novel kinase inhibitor from a scaffold like this compound follows a structured workflow, from initial synthesis to biological evaluation.

Kinase_Inhibitor_Workflow start Start: This compound Scaffold synthesis Synthesis of Inhibitor Library start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochem_assay Biochemical Assays (Kinase Activity, IC₅₀) purification->biochem_assay selectivity Selectivity Profiling (Kinase Panel Screening) biochem_assay->selectivity cellular_assay Cell-Based Assays (Target Engagement, Potency) selectivity->cellular_assay lead_opt Lead Optimization (SAR Studies) cellular_assay->lead_opt lead_opt->synthesis Iterative Design Cycle preclinical Preclinical Testing (In Vivo Efficacy, PK/PD, Tox) lead_opt->preclinical end Clinical Candidate preclinical->end

Caption: Workflow for Kinase Inhibitor Development.

References

4-Hydroxy-7-azaindole: A Core Scaffold in Modern Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique ability to mimic the purine core of ATP and form critical hydrogen bond interactions with the hinge region of kinases has cemented its role as a foundational building block in the development of targeted therapeutics. This guide delves into the specific utility of 4-Hydroxy-7-azaindole, a key derivative, in research and drug development. While direct literature on this compound is focused, its role can be understood through the extensive research on C4-substituted 7-azaindole analogues. This document will explore its significance as a versatile synthetic intermediate and its potential contributions to the pharmacological profile of advanced drug candidates.

The Strategic Importance of the 7-Azaindole Core

7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are bioisosteres of indoles and purines. The introduction of a nitrogen atom into the indole ring system significantly modulates the scaffold's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability. The 7-azaindole moiety is particularly adept at forming two key hydrogen bonds with the kinase hinge region, a feature that has been exploited in the design of numerous potent and selective kinase inhibitors.[1]

The Role of C4-Substitution and the Hydroxyl Moiety

Substitution at the C4 position of the 7-azaindole ring offers a vector for chemists to fine-tune the pharmacological properties of a molecule. The introduction of a hydroxyl group at this position, creating this compound, can serve several strategic purposes in drug design:

  • Synthetic Handle: The hydroxyl group is a versatile functional group that can be readily modified, serving as a key attachment point for a wide array of substituents to explore the structure-activity relationship (SAR).

  • Improved Pharmacokinetics: Hydroxylation is a common metabolic pathway. Introducing a hydroxyl group can sometimes preemptively address metabolic liabilities, potentially leading to improved metabolic stability and more predictable pharmacokinetic profiles. Hydroxylated analogues of 7-azaindole derivatives have been shown to exhibit enhanced metabolic stability.

  • Enhanced Potency and Selectivity: The hydroxyl group can form additional hydrogen bonds with amino acid residues in the target protein's binding pocket, thereby increasing binding affinity and potentially contributing to selectivity against other kinases.

Application in Kinase Inhibitor Research

The 7-azaindole scaffold is a cornerstone in the development of inhibitors for a multitude of kinases implicated in diseases such as cancer and inflammation. While specific inhibitory data for this compound is not extensively published, the inhibitory activities of various C4-substituted and other 7-azaindole derivatives highlight the potential of this class of compounds.

Quantitative Data: Inhibitory Activities of 7-Azaindole Derivatives

The following table summarizes the reported IC50 values for a selection of 7-azaindole derivatives against various kinase targets. This data provides a comparative landscape of the potency achievable with this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference/Notes
7-Azaindole Isoindolinone-basedPI3KγAs low as 7[2]
7-Azaindole derivativesPI3KγAs low as 0.5[3]
Substituted 7-azaindoleRho kinase (ROCK)Potent inhibition reported[4]
7-Azaindole with benzocycloalkanoneCDK9/CyclinTMicromolar to nanomolar range[5]
7-Azaindole with benzocycloalkanoneHaspinAs low as 14[5]
7-Azaindole derivativec-MetAs low as 2[1]
7-Azaindole derivative (7-AID)DDX3(IC50 on HeLa cells) 16.96 µM/ml[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a C4-substituted 7-azaindole and a kinase inhibition assay.

Synthesis of 4-Substituted-7-azaindole Derivatives

The synthesis of 4-substituted 7-azaindoles often involves a multi-step process, starting from a suitable pyridine precursor. A general approach involves the construction of the pyrrole ring onto the pyridine core, followed by functionalization at the C4 position. Palladium-catalyzed cross-coupling reactions are frequently employed for the introduction of various substituents at the C4 position.

General Protocol for Palladium-Catalyzed C-N or C-O Coupling:

  • Starting Material: A 4-halo-7-azaindole (e.g., 4-chloro-7-azaindole) is a common starting point.

  • Reaction Setup: To a reaction vessel containing the 4-halo-7-azaindole in a suitable solvent (e.g., toluene or dioxane), add the nucleophile (an amine for C-N coupling or an alcohol/phenol for C-O coupling), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired 4-substituted-7-azaindole.

In Vitro Kinase Inhibition Assay

Biochemical assays are essential for determining the potency of a compound against its target kinase. A common method is a competition binding assay or a direct enzymatic activity assay.

Representative Kinase Activity Assay Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., a this compound derivative) in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compound or DMSO (as a control) to the wells of a microtiter plate.

  • Kinase Reaction Mixture: Prepare a reaction buffer containing the target kinase and its specific substrate.

  • Reaction Initiation: Add the kinase reaction mixture to the wells containing the test compound. Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody and a fluorescent or luminescent reporter.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Kinase Inhibition by a 7-Azaindole Derivative

Kinase_Inhibition Kinase Kinase Enzyme Substrate Substrate Protein Kinase->Substrate Phosphorylates Blocked Signaling Blocked Kinase->Blocked ATP ATP ATP->Kinase Binds Azaindole This compound Derivative Azaindole->Kinase Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream

Caption: Competitive inhibition of a kinase by a this compound derivative.

Generic Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start Design of this compound Analogues Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays Purification->In_Vitro Kinase_Assay Kinase Inhibition Assay (IC50) In_Vitro->Kinase_Assay Cell_Assay Cell-Based Proliferation/ Viability Assay In_Vitro->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design

Caption: Iterative workflow for the development of this compound based inhibitors.

Conclusion

This compound represents a strategically important scaffold in the field of drug discovery, particularly for the development of kinase inhibitors. While it often serves as a key intermediate for the synthesis of more complex and potent molecules, the inherent properties of the hydroxyl group can also be leveraged to fine-tune the pharmacological profile of a drug candidate. The extensive body of research on 7-azaindole derivatives underscores the vast potential of this heterocyclic system. As researchers continue to explore the chemical space around this privileged core, this compound is poised to remain a valuable tool in the quest for novel and effective therapeutics.

References

An In-Depth Technical Guide to 4-Hydroxy-7-azaindole: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-7-azaindole, a heterocyclic compound belonging to the azaindole family, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to endogenous purines makes it a privileged scaffold for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological importance of this compound, with a focus on detailed experimental protocols, quantitative data, and the elucidation of its role in cellular signaling pathways.

Introduction: The Rise of Azaindoles in Medicinal Chemistry

Azaindoles are bicyclic heteroaromatic compounds that are isosteric to indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, making azaindoles attractive scaffolds for interacting with biological targets. Among the various positional isomers, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has proven to be a particularly effective mimic of the purine structure of ATP, enabling it to bind to the hinge region of numerous protein kinases.[1] This has led to the development of several successful kinase inhibitor drugs. The introduction of a hydroxyl group at the 4-position of the 7-azaindole ring further enhances its potential for specific interactions within the ATP-binding pocket of kinases, making this compound a molecule of considerable interest.

Discovery and History

While the broader class of 7-azaindoles has been known for decades, the specific history of this compound is more recent and is closely tied to the burgeoning field of kinase inhibitor research. Its development has largely been driven by the need for novel scaffolds in drug discovery programs. The synthesis of 4-substituted 7-azaindoles, including the 4-hydroxy derivative, became more feasible with the development of methods for the functionalization of the 7-azaindole nucleus, particularly via N-oxidation.

Synthesis of this compound

The most common and efficient synthesis of this compound is a multi-step process that begins with the readily available starting material, 7-azaindole. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 7-Azaindole Step1 N-Oxidation Start->Step1 Intermediate1 7-Azaindole-N-oxide Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 4-Chloro-7-azaindole Step2->Intermediate2 Step3 Methoxylation Intermediate2->Step3 Intermediate3 4-Methoxy-7-azaindole Step3->Intermediate3 Step4 Demethylation Intermediate3->Step4 End This compound Step4->End

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Azaindole-N-oxide

This initial step involves the selective oxidation of the pyridine nitrogen of 7-azaindole.

  • Reagents and Conditions: 7-azaindole is treated with an oxidizing agent, such as hydrogen peroxide, in a suitable solvent like tetrahydrofuran (THF).[2] The reaction is typically carried out at a controlled temperature, starting at a low temperature (e.g., 5 °C) and gradually warming to room temperature.[3]

  • Detailed Protocol: To a solution of 7-azaindole (1.0 eq) in THF, hydrogen peroxide (1.2 eq) is added dropwise at 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the solvent is partially evaporated, and the product is precipitated by the addition of a non-polar solvent like n-hexane. The resulting solid is filtered and dried to yield 7-azaindole-N-oxide.[3]

Step 2: Synthesis of 4-Chloro-7-azaindole

The N-oxide is then converted to the 4-chloro derivative using a chlorinating agent.

  • Reagents and Conditions: 7-Azaindole-N-oxide is reacted with phosphorus oxychloride (POCl₃) in a solvent such as acetonitrile. The addition of a catalytic amount of an amine base like diisopropylethylamine (DIPEA) can improve the yield.[4] The reaction is typically performed at elevated temperatures (80-100 °C).[2]

  • Detailed Protocol: 7-Azaindole-N-oxide (1.0 eq) is suspended in acetonitrile, and POCl₃ (5.0 eq) is added. The mixture is heated to 80-100 °C, and then DIPEA (0.1 eq) is added dropwise. The reaction is continued at this temperature for several hours. After completion, the excess acetonitrile and POCl₃ are removed under reduced pressure. The residue is carefully quenched with water and neutralized with a base (e.g., 50% NaOH solution) to precipitate the product. The solid is then filtered, washed with water, and dried to afford 4-chloro-7-azaindole.[3]

Step 3: Synthesis of 4-Methoxy-7-azaindole

The 4-chloro substituent is displaced by a methoxy group via nucleophilic aromatic substitution.

  • Reagents and Conditions: 4-Chloro-7-azaindole is reacted with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature (110-130 °C).[3]

  • Detailed Protocol: To a solution of 4-chloro-7-azaindole (1.0 eq) in DMF, sodium methoxide (1.5 eq) is added. The reaction mixture is heated to 110-130 °C and stirred for several hours. After completion, the DMF is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-methoxy-7-azaindole, which can be further purified by recrystallization.[3]

Step 4: Synthesis of this compound

The final step is the demethylation of the methoxy group to yield the desired hydroxyl group.

  • Reagents and Conditions: Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[5] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C), followed by warming to room temperature.[6]

  • Detailed Protocol: A solution of 4-methoxy-7-azaindole (1.0 eq) in dry DCM is cooled to -78 °C under an inert atmosphere. A solution of BBr₃ in DCM (2.0-3.0 eq) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by pouring it into ice water. The resulting mixture is stirred for a period to ensure complete hydrolysis of the boron intermediates. The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield this compound.[6][7]

Quantitative Data

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
CAS Number 74420-02-3
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a broad singlet for the hydroxyl proton and another for the pyrrole N-H proton. The chemical shifts will be influenced by the electron-donating hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the bicyclic system. The carbon atom attached to the hydroxyl group will be shifted downfield.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The N-H stretching of the pyrrole ring will also be present in this region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathways

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The nitrogen at position 7 and the N-H of the pyrrole ring can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.

Kinase_Interaction cluster_0 Kinase Hinge Region cluster_1 This compound Hinge_NH Backbone N-H Hinge_CO Backbone C=O N7 Pyridine N N7->Hinge_NH H-bond Pyrrole_NH Pyrrole N-H Pyrrole_NH->Hinge_CO H-bond OH 4-OH group Active Site Residue Active Site Residue OH->Active Site Residue Potential H-bond

Caption: Putative binding mode of this compound in a kinase active site.

The introduction of the 4-hydroxyl group provides an additional point for hydrogen bonding interactions with amino acid residues in the ATP-binding pocket, which can enhance both the potency and selectivity of the inhibitor.

While specific published studies on the kinase inhibitory profile of this compound are limited, derivatives of 4-amino-7-azaindole have shown cytotoxic activity against human myeloblastic leukaemia cells.[8] Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against a range of protein kinases. Further screening and biological evaluation are necessary to fully elucidate its therapeutic potential.

Conclusion

This compound represents a valuable and promising scaffold for the development of novel kinase inhibitors. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The presence of the hydroxyl group offers a strategic advantage for enhancing target affinity and selectivity. Future research should focus on a comprehensive biological evaluation of this compound against a broad panel of kinases to uncover its full potential in the treatment of diseases driven by aberrant kinase activity, such as cancer and inflammatory disorders. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this important molecule by the scientific community.

References

An In-depth Technical Guide to 4-Hydroxy-7-azaindole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its fundamental chemical properties, including its structure and molecular weight, and outlines a representative synthetic protocol.

Core Molecular and Physical Properties

This compound, also known by its systematic name 1H-Pyrrolo[2,3-b]pyridin-4-ol, is a derivative of 7-azaindole.[1][2] The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as a core component in the development of kinase inhibitors and other therapeutic agents.[3][4] The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C7H6N2O[1][2]
Molecular Weight 134.14 g/mol [1][2]
CAS Number 74420-02-3[1][2]
Synonyms 1H-Pyrrolo[2,3-b]pyridin-4-ol[1][2]

Chemical Structure

The chemical structure of this compound consists of a bicyclic system where a pyridine ring is fused to a pyrrole ring. The hydroxyl group is substituted at the 4th position of this fused ring system.

this compound Structure

Figure 1. Chemical Structure of this compound.

Experimental Protocols: Synthesis of 4-Substituted-7-Azaindoles

While various methods exist for the synthesis of azaindole derivatives, a common approach for introducing substituents at the 4-position involves a multi-step process starting from 7-azaindole. A representative workflow for the synthesis of a 4-substituted-7-azaindole is outlined below. This process involves an initial oxidation, followed by the introduction of a halogen at the 4-position, which can then be substituted.

Step 1: N-Oxidation of 7-Azaindole

  • Reaction Setup: 7-azaindole is dissolved in an appropriate organic solvent, such as tetrahydrofuran (THF).

  • Oxidation: Hydrogen peroxide is added to the solution. The reaction is typically carried out at a controlled temperature, for instance, between 5-15 °C, for a duration of 2 to 5 hours.

  • Outcome: This step yields N-oxide-7-azaindole.

Step 2: Halogenation at the 4-Position

  • Reaction Setup: The N-oxide-7-azaindole from the previous step is mixed with acetonitrile and a phosphorus oxyhalide (e.g., POCl3 for chlorination).

  • Catalysis: A catalyst, such as diisopropylethylamine (DIPEA), is introduced.

  • Reaction Conditions: The mixture is heated to a temperature between 80-100 °C for several hours to facilitate the synthesis of 4-halo-7-azaindole.

Step 3: Nucleophilic Substitution to Yield this compound (or other derivatives)

  • Reaction Setup: The 4-halo-7-azaindole is dissolved in a solvent like dimethylformamide (DMF).

  • Substitution: A nucleophile is introduced to replace the halogen. For the synthesis of this compound, a protected hydroxyl group or a direct hydroxylation method would be employed. For instance, reaction with an alkoxide, such as sodium methoxide, would yield a 4-methoxy-7-azaindole, which could potentially be demethylated to the hydroxyl compound.

  • Reaction Conditions: The reaction is typically heated to temperatures ranging from 110-130 °C.

  • Workup and Purification: Following the reaction, the solvent is removed, and the crude product is worked up, often involving extraction and recrystallization to obtain the purified 4-substituted-7-azaindole.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of 4-substituted-7-azaindoles.

Synthesis_Workflow Start 7-Azaindole N_Oxide N-Oxide-7-Azaindole Start->N_Oxide H2O2, THF 5-15 °C Halo_Azaindole 4-Halo-7-Azaindole N_Oxide->Halo_Azaindole POX3, Acetonitrile DIPEA (cat.), 80-100 °C Substituted_Azaindole 4-Substituted-7-Azaindole (e.g., this compound) Halo_Azaindole->Substituted_Azaindole Nucleophile, DMF 110-130 °C

Caption: Generalized synthesis workflow for 4-substituted-7-azaindoles.

Biological Significance and Applications

The 7-azaindole scaffold is a bioisostere of indole and purine, making it a valuable framework in drug design.[3] Derivatives of 7-azaindole have been investigated for a wide range of biological activities, including as inhibitors of various protein kinases.[3][4] The introduction of a hydroxyl group at the 4-position can provide a key interaction point for binding to biological targets. Specifically, this compound has been utilized as a reactant in the synthesis of potent and selective Rho kinase (ROCK) inhibitors.[1] The diverse biological activities of azaindole derivatives underscore the importance of compounds like this compound in the development of novel therapeutics.[5]

References

An In-depth Technical Guide on the Excited-State Intramolecular Proton Transfer in 4-Hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule upon electronic excitation. This process typically occurs in molecules possessing both a proton donor and a proton acceptor group in close proximity, facilitated by an intramolecular hydrogen bond. The transfer is exceptionally fast, often occurring on the femtosecond to picosecond timescale.

The ESIPT process in 7-azaindole and its derivatives is of significant interest due to their structural analogy to purine bases, making them valuable probes in biological systems. The 4-hydroxy substitution in 7-azaindole introduces an additional proton donor/acceptor site, potentially leading to complex and interesting photophysical properties. Upon photoexcitation, the acidity and basicity of the proton donor and acceptor groups, respectively, are significantly increased, driving the proton transfer reaction. This leads to the formation of a transient tautomeric species in the excited state, which often exhibits a distinct, large Stokes-shifted fluorescence emission compared to the normal form. This dual fluorescence is a hallmark of ESIPT.

The ESIPT Mechanism in 7-Azaindole Derivatives

The ESIPT process in a 4-Hydroxy-7-azaindole molecule is expected to follow a four-level photocycle involving the ground and excited states of both the normal (enol) and tautomeric (keto) forms.

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) G_Enol Enol (Normal Form) E_Enol Excited Enol G_Enol->E_Enol Absorption (fs) G_Keto Keto (Tautomer) G_Keto->G_Enol Back Proton Transfer E_Enol->G_Enol Fluorescence (ns) (Normal Emission) E_Enol->G_Keto Non-radiative decay E_Keto Excited Keto E_Enol->E_Keto ESIPT (fs-ps) E_Keto->G_Enol Non-radiative decay E_Keto->G_Keto Fluorescence (ns) (Large Stokes Shift)

Figure 1: ESIPT photocycle in a this compound analog.
  • Photoexcitation: The process begins with the absorption of a photon by the ground-state enol form, promoting it to the excited singlet state (S1).

  • Proton Transfer: In the excited state, the enhanced acidity of the hydroxyl group and basicity of the pyridinic nitrogen facilitate an ultrafast intramolecular proton transfer, forming the excited keto tautomer.

  • Fluorescence Emission: The excited keto tautomer can then relax to its ground state via fluorescence, emitting a photon at a longer wavelength (lower energy) compared to the normal emission. This results in a large Stokes shift. A competing process is the fluorescence from the excited enol form, leading to dual emission.

  • Ground State Relaxation: Once in the ground state, the keto tautomer is typically less stable than the enol form and rapidly undergoes back proton transfer to complete the cycle.

Quantitative Photophysical Data for 7-Azaindole (as a model)

While specific data for this compound is unavailable, the following table summarizes typical photophysical properties reported for 7-azaindole in various environments. These values provide a baseline for what might be expected for its 4-hydroxy derivative.

ParameterValueSolvent/ConditionsReference
Fluorescence Quantum Yield (ΦF)
Normal Emission (Enol)~0.023Water[1][2]
Tautomer Emission (Keto)Varies with solventAlcohols[3]
Fluorescence Lifetime (τ)
Enol~910 psWater (pH 7, 20°C)[3]
Keto (formation rise time)~150 psMethanol[3]
ESIPT Rate Constant (kESIPT) > 1 x 1011 s-1Aprotic Solvents[4]

Experimental Protocols for Studying ESIPT

The investigation of ESIPT dynamics requires sophisticated spectroscopic techniques capable of resolving ultrafast events. The following are detailed methodologies for key experiments.

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique used to measure fluorescence lifetimes in the picosecond to nanosecond range.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-5 to 10-6 M) in a spectroscopic grade solvent in a quartz cuvette. The low concentration is crucial to avoid aggregation and intermolecular processes.

  • Excitation: Excite the sample with a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) at a wavelength corresponding to the absorption maximum of the enol form.

  • Photon Detection: Collect the fluorescence emission at 90 degrees to the excitation beam. Use a monochromator to select the emission wavelength (either the normal or the tautomer fluorescence band). The emitted photons are detected by a sensitive, high-speed detector like a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).

  • Timing Electronics: The time difference between the laser pulse (start signal) and the detected photon (stop signal) is measured by a time-to-amplitude converter (TAC) and digitized by an analog-to-digital converter (ADC).

  • Data Analysis: A histogram of the arrival times of many photons is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to extract the fluorescence lifetime(s). For ESIPT studies, a rise time component corresponding to the formation of the tautomer can often be resolved.

Femtosecond Transient Absorption (TA) Spectroscopy

TA spectroscopy is a powerful pump-probe technique that allows for the direct observation of the formation and decay of transient species on the femtosecond to nanosecond timescale.

Methodology:

  • Sample Preparation: Prepare a slightly more concentrated solution of the sample (e.g., 10-4 to 10-5 M) in a spectroscopic grade solvent in a flow cell or a thin cuvette to minimize sample degradation.

  • Pump-Probe Setup:

    • Pump Pulse: A femtosecond laser pulse (the "pump") is used to excite the sample to the S1 state.

    • Probe Pulse: A second, weaker, broadband femtosecond pulse (the "probe") is passed through the sample at a variable time delay with respect to the pump pulse. This probe pulse is generated by focusing a portion of the laser output into a nonlinear crystal to generate a white-light continuum.

  • Detection: The change in the absorbance of the probe light (ΔA) is measured as a function of wavelength and time delay. This provides a three-dimensional map of the transient absorption, ground-state bleaching, and stimulated emission signals.

  • Data Analysis: The evolution of the transient spectra reveals the kinetics of the ESIPT process. The decay of the excited enol absorption and the rise of the excited keto absorption and stimulated emission can be monitored to determine the ESIPT rate constant.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating ESIPT using the described spectroscopic techniques.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_steadystate Steady-State Spectroscopy cluster_timeresolved Time-Resolved Spectroscopy cluster_analysis Data Analysis and Interpretation Synthesis Synthesis and Purification of This compound Solution Preparation of Dilute Solutions (various solvents) Synthesis->Solution Absorption UV-Vis Absorption Spectroscopy Solution->Absorption Fluorescence Steady-State Fluorescence Spectroscopy Solution->Fluorescence Absorption->Fluorescence TCSPC Time-Correlated Single Photon Counting (TCSPC) Fluorescence->TCSPC TA Femtosecond Transient Absorption (TA) Fluorescence->TA Data Kinetic Modeling and Data Fitting TCSPC->Data TA->Data Mechanism Elucidation of ESIPT Mechanism and Dynamics Data->Mechanism

References

Solvatochromic Effects on 4-Hydroxy-7-azaindole Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic effects on the fluorescence of 4-Hydroxy-7-azaindole. While direct and comprehensive experimental data for this compound is limited in the current body of scientific literature, this document synthesizes available information on closely related azaindole derivatives and the parent 7-azaindole compound to provide a foundational understanding. Furthermore, it outlines detailed experimental protocols and theoretical underpinnings relevant to the study of solvatochromism in this class of molecules.

Introduction to Solvatochromism and 7-Azaindoles

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. For fluorescent molecules, this manifests as shifts in the absorption and emission spectra, as well as alterations in fluorescence quantum yield and lifetime, depending on the polarity and hydrogen-bonding capabilities of the solvent.

7-Azaindole and its derivatives are of significant interest in biochemical and pharmaceutical research due to their structural analogy to the purine bases of DNA and their intrinsic fluorescence properties. The nitrogen atom in the pyridine ring and the pyrrolic proton make them sensitive probes of their microenvironment, capable of participating in hydrogen bonding and undergoing excited-state proton transfer (ESPT). The introduction of a hydroxyl group at the 4-position is expected to further modulate these photophysical properties, making this compound a potentially valuable fluorescent probe.

Quantitative Data on Azaindole Derivatives

Table 1: Photophysical Data for a 2-Hydroxy-4-aza-indole Derivative

SolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)
Various Solvents340–360405–417

Data extracted from a study on a novel 2-hydroxy-4-aza-indole derivative and may be representative of the behavior of this compound.[1][2]

Table 2: Photophysical Data for 7-Azaindole

SolventEmission Maxima (λ_em, nm)Fluorescence Lifetime (τ, ps)Fluorescence Quantum Yield (Φ_F)
Methanol374 ("normal"), 505 (tautomer)--
Water-910-
Water (for 1-methyl-7-azaindole)--0.55

Data for the parent 7-azaindole compound. The dual emission in methanol is a hallmark of excited-state proton transfer.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the solvatochromic effects on this compound fluorescence.

Sample Preparation
  • Solvent Selection : Choose a range of spectroscopic grade solvents with varying polarities and hydrogen bonding capabilities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).

  • Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Working Solution Preparation : From the stock solution, prepare dilute working solutions in each of the selected solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

Absorption and Fluorescence Spectroscopy
  • Instrumentation : Use a calibrated UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.

  • Absorption Spectra : Record the absorption spectrum of this compound in each solvent to determine the absorption maximum (λ_abs).

  • Emission Spectra : Excite the sample at its absorption maximum (λ_abs) and record the fluorescence emission spectrum. Note the emission maximum (λ_em).

  • Data Analysis : Analyze the shifts in λ_abs and λ_em as a function of solvent polarity parameters (e.g., Reichardt's E_T(30) scale).

Fluorescence Quantum Yield Determination (Relative Method)
  • Standard Selection : Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Absorbance Matching : Prepare a series of solutions of both the standard and the test sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Fluorescence Measurement : Record the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis : Integrate the area under the emission curves for both the standard and the test sample. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

    Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement
  • Instrumentation : Use a time-correlated single-photon counting (TCSPC) system.

  • Data Acquisition : Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum and collect the fluorescence decay profile.

  • Data Analysis : Fit the fluorescence decay data to an exponential decay model to determine the fluorescence lifetime (τ). In cases of complex decay kinetics, a multi-exponential fit may be required.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Solvatochromism_Pathway GS Ground State (Solvated) ES_FC Franck-Condon Excited State GS->ES_FC Absorption (hν_abs) ES_Relaxed Relaxed Excited State ES_FC->ES_Relaxed Solvent Relaxation ES_Relaxed->GS Fluorescence (hν_em)

Caption: Solvatochromic effect on electronic transitions.

Experimental_Workflow start Start prep Sample Preparation (Varying Solvents) start->prep abs_spec Measure Absorption Spectra (UV-Vis) prep->abs_spec fluo_spec Measure Fluorescence Emission Spectra abs_spec->fluo_spec qy_measure Determine Quantum Yield (Relative Method) fluo_spec->qy_measure lt_measure Measure Fluorescence Lifetime (TCSPC) fluo_spec->lt_measure analysis Data Analysis (Correlate with Solvent Polarity) qy_measure->analysis lt_measure->analysis end End analysis->end

Caption: Experimental workflow for solvatochromism studies.

Conclusion

The solvatochromic behavior of this compound holds significant promise for its application as a sensitive fluorescent probe in various chemical and biological systems. While a comprehensive experimental dataset for this specific molecule is yet to be established, the analysis of related azaindole derivatives provides a strong indication of its potential. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically investigate the photophysical properties of this compound and unlock its full potential in drug development and scientific research. The interplay of solvent polarity and hydrogen bonding with the electronic structure of this fluorophore will undoubtedly be a fruitful area for future investigation.

References

In-depth Theoretical Analysis of 4-Hydroxy-7-azaindole's Electronic Structure Remains an Unexplored Area of Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for theoretical studies on the electronic structure of 4-Hydroxy-7-azaindole has revealed a significant gap in the existing scientific literature. While extensive research has been conducted on the parent compound, 7-azaindole, and some of its other derivatives, specific computational and in-depth spectroscopic data for the 4-hydroxy substituted variant are not publicly available. This scarcity of information prevents the creation of a detailed technical guide as requested.

While a direct theoretical exploration of this compound is absent, valuable insights can be gleaned from studies on closely related molecules. Research on the constitutional isomer, 5-hydroxy-7-azaindole, has provided details on its crystal structure and vibrational spectra, supported by Density Functional Theory (DFT) calculations. These studies, however, do not extend to a detailed analysis of the electronic excited states which are crucial for understanding the photophysical properties.

Furthermore, computational studies on the electronic spectra of the parent 4-azaindole have been published, offering predictions of its UV excitation spectrum. These provide a foundational understanding of the electronic behavior of the core azaindole structure. However, the influence of a hydroxyl group at the 4-position on the electronic transitions, a key aspect of the user's request, remains uninvestigated in these studies.

The broader body of research on 7-azaindole and its derivatives primarily focuses on their synthesis, potential as therapeutic agents, and their interesting photophysical phenomena such as excited-state proton transfer (ESPT). These studies often employ a combination of experimental techniques like UV-Vis and fluorescence spectroscopy, alongside theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) to rationalize the observed properties.

Methodological Approach in Related Studies

For analogous compounds, the following experimental and computational protocols are commonly cited:

Experimental Protocols:

  • UV-Vis Absorption Spectroscopy: To characterize the electronic absorption properties, spectra are typically recorded in a suitable solvent (e.g., ethanol, cyclohexane) using a spectrophotometer. The concentration of the sample is adjusted to maintain absorbance values within the linear range of the instrument.

  • Fluorescence Spectroscopy: Emission and excitation spectra are recorded to investigate the photoluminescent properties. The fluorescence quantum yield, a measure of the efficiency of the emission process, is often determined relative to a standard fluorophore with a known quantum yield.

  • X-ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction is employed to determine the precise molecular geometry and intermolecular interactions, such as hydrogen bonding.

Theoretical Protocols:

  • Geometry Optimization: The ground-state molecular geometry is typically optimized using DFT with a suitable functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311+G(d,p)).

  • Excited State Calculations: To investigate the electronic transitions, TD-DFT is the most common method. These calculations provide information on the vertical excitation energies, oscillator strengths (which relate to the intensity of absorption bands), and the nature of the electronic transitions (e.g., π→π, n→π).

  • Solvent Effects: To model the influence of the solvent environment on the electronic properties, continuum solvation models like the Polarizable Continuum Model (PCM) are frequently incorporated into the DFT and TD-DFT calculations.

Logical Workflow for Theoretical Electronic Structure Analysis

A typical workflow for the theoretical investigation of a molecule's electronic structure, as would be necessary for this compound, is illustrated below.

computational_workflow cluster_start Initial Steps cluster_ground_state Ground State Calculations cluster_excited_state Excited State Calculations cluster_analysis Data Analysis and Comparison mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT) mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Verify Minimum Energy td_dft Vertical Excitation Energies (TD-DFT) geom_opt->td_dft Optimized Ground State Geometry excited_state_opt Excited State Geometry Optimization td_dft->excited_state_opt analyze_orbitals Analyze Molecular Orbitals (HOMO, LUMO) td_dft->analyze_orbitals emission_calc Fluorescence Energy Calculation excited_state_opt->emission_calc compare_exp Compare with Experimental Spectra emission_calc->compare_exp

Caption: A generalized workflow for the computational analysis of a molecule's electronic structure.

An In-Depth Technical Guide to 7-Azaindole and its Hydroxylated Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 7-Azaindole: A Privileged Scaffold in Medicinal Chemistry

7-Azaindole, a bicyclic aromatic heterocycle, has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics.[1][2][3] Its structure, featuring a fusion of a pyridine and a pyrrole ring, confers unique physicochemical properties that make it an exceptional bioisostere of endogenous purines and a versatile scaffold for drug design.[3] This has led to its incorporation into a multitude of clinically successful drugs, most notably in the realm of oncology with kinase inhibitors such as vemurafenib and venetoclax.[3] The strategic placement of a nitrogen atom in the indole ring system allows for the modulation of the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, offering medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

The core of 7-azaindole's utility in drug discovery, especially in the context of kinase inhibition, lies in its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1] This interaction mimics the binding of the adenine core of ATP, providing a strong anchor for the inhibitor and contributing to its potency and selectivity.[1][3] The versatility of the 7-azaindole core is further enhanced by the potential for substitution at various positions, allowing for the optimization of binding to other regions of the active site and the tailoring of the molecule's overall properties.[1]

Hydroxylated Derivatives: Expanding the Chemical Space and Biological Activity

The introduction of hydroxyl groups onto the 7-azaindole scaffold represents a key strategy for further diversifying its chemical and biological properties. Hydroxylation can significantly impact a molecule's solubility, metabolic profile, and its ability to form additional hydrogen bonds with biological targets. This can lead to enhanced potency, altered selectivity, and improved pharmacokinetic characteristics. The position of the hydroxyl group on the 7-azaindole ring is critical in determining its influence on the molecule's activity.

Data Presentation: Biological Activities of 7-Azaindole Derivatives

The following tables summarize the inhibitory activities of various 7-azaindole derivatives against different protein kinases, providing a comparative overview of their potency.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases

Compound/DerivativeTarget KinaseIC50 (nM)Reference
VemurafenibBRAF (V600E)31[3]
VenetoclaxBCL-2<0.01[3]
7-Azaindole Derivative 8l Haspin14[4]
7-Azaindole Derivative 8g CDK9/CyclinT130[4]
7-Azaindole Derivative 8h CDK9/CyclinT200[4]
7-Azaindole Derivative 8g Haspin40[4]
7-Azaindole Derivative 8h Haspin70[4]
Pim Kinase Inhibitor 23 Pim-10.003[1]
Pim Kinase Inhibitor 23 Pim-20.032[1]
Pim Kinase Inhibitor 23 Pim-30.009[1]

Table 2: Cytotoxic Activity of Meriolin Derivatives (3-(pyrimidin-4-yl)-7-azaindoles)

CompoundCell LineIC50 (µM)Reference
Meriolin 16Jurkat (Leukemia)Not specified (highly cytotoxic)[2]
Meriolin Congener 3e Jurkat (Leukemia)Nanomolar range[2]

Experimental Protocols: Synthesis and Biological Evaluation

This section provides detailed methodologies for the synthesis of hydroxylated 7-azaindole derivatives and the assessment of their biological activity.

Synthesis of 5-Hydroxy-7-Azaindole

A representative, multi-step synthesis for 5-hydroxy-7-azaindole is outlined below, based on patent literature. This process involves the initial preparation of a protected 5-bromo-7-azaindole, followed by a hydroxylation and deprotection sequence.

Step 1: Nitrogen Protection of 5-Bromo-7-azaindole

  • Reactants: 5-bromo-7-azaindole, a suitable protecting group reagent (e.g., triisopropylsilyl chloride (TIPSCl) or di-tert-butyl dicarbonate (Boc)2O), and a base (e.g., triethylamine or DMAP).

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure: To a solution of 5-bromo-7-azaindole in the chosen solvent at 0-5 °C, the base is added, followed by the slow addition of the protecting group reagent. The reaction is stirred at this temperature for a specified time until completion (monitored by TLC). The reaction mixture is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-protected 5-bromo-7-azaindole.

Step 2: Hydroxylation and Deprotection

  • Reactants: N-protected 5-bromo-7-azaindole, a copper catalyst (e.g., cuprous iodide or cupric acetylacetonate), a ligand (e.g., N,N'-dimethyl-ethylenediamine), and a base (e.g., lithium hydroxide monohydrate or potassium phosphate).

  • Solvent: A suitable high-boiling solvent such as dioxane or DMF.

  • Procedure: The N-protected 5-bromo-7-azaindole, copper catalyst, ligand, and base are combined in the solvent. The reaction mixture is heated to 100-180 °C and stirred for several hours until the starting material is consumed. The reaction is then cooled to room temperature, diluted with water, and the product is extracted. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 5-hydroxy-7-azaindole.

Biological Assay: MTT Cell Proliferation Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the 7-azaindole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) in serum-free medium is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 7-azaindole derivatives and a typical experimental workflow.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Azaindole 7-Azaindole Derivative Azaindole->PI3K Inhibition

PI3K/AKT/mTOR signaling pathway inhibition by 7-azaindole derivatives.

Experimental_Workflow Synthesis Synthesis of 7-Azaindole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In vitro Kinase Inhibition Assays Purification->Screening Cell_Assay Cell-Based Assays (e.g., MTT) Purification->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

General experimental workflow for the development of 7-azaindole inhibitors.

References

Methodological & Application

Application Notes and Protocols for 7-Azaindole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for the specific compound 4-Hydroxy-7-azaindole as a fluorescent probe did not yield sufficient quantitative data or established experimental protocols. Therefore, these application notes and protocols are based on the well-characterized and closely related parent compound, 7-azaindole , which serves as a representative example of a fluorescent azaindole probe. The methodologies and principles described herein can serve as a foundational guide for the investigation and application of this compound, with the understanding that optimization will be required.

Introduction to 7-Azaindole as a Fluorescent Probe

7-Azaindole is a heterocyclic aromatic compound and an isomer of indole. It is the chromophoric moiety of 7-azatryptophan, an analog of the natural amino acid tryptophan.[1] This structural similarity to purine bases and tryptophan makes 7-azaindole and its derivatives valuable fluorescent probes in biological research.[2][3] Their fluorescence properties are highly sensitive to the local environment, making them useful for studying nucleic acid structures, protein dynamics, and interactions with various molecules.[1][2] The fluorescence of 7-azaindole is characterized by its sensitivity to solvent polarity and hydrogen bonding, which can lead to phenomena such as excited-state proton transfer (ESPT).[1]

Photophysical Properties

The photophysical properties of 7-azaindole and its derivatives are highly dependent on the solvent and molecular modifications. For instance, methylation of the N-1 nitrogen can prevent dimer formation and significantly enhance fluorescence quantum yield and lifetime in aqueous solutions.[1][2]

CompoundExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Solvent/Environment
7-Azaindole~300~3860.023Water
7-Azaindole (glycosylated)Not Specified3880.53Not Specified
7-Azaindole in single-strand DNA~3003790.0201x TBE buffer, 0.2 M NaCl
7-Azaindole in double-strand DNA~3003790.0161x TBE buffer, 0.2 M NaCl
1-Methyl-7-azaindoleNot SpecifiedNot Specified0.55Water (20°C)

Data compiled from references[1][2]. Note that excitation and emission maxima can vary with the solvent environment.

Applications

The unique fluorescent properties of 7-azaindole and its derivatives have led to their use in a variety of research applications:

  • Probing DNA Structure and Dynamics: As a structural analog of purine, 7-azaindole can be incorporated into DNA oligonucleotides to study DNA melting, hybridization, and interactions with other molecules.[2] The fluorescence of 7-azaindole is often quenched when stacked within the DNA duplex and increases upon melting into single strands.[2]

  • Investigating Protein Structure and Function: 7-Azatryptophan, which contains the 7-azaindole chromophore, can be used as a substitute for tryptophan to probe protein structure and dynamics.[1] Its distinct spectral properties allow for selective excitation and detection in proteins containing multiple tryptophan residues.[1]

  • Sensing Metal Ions: The 7-azaindole scaffold can be functionalized to create chemosensors for the detection of various metal ions. The binding of a metal ion to the sensor can induce a change in the fluorescence signal, allowing for quantitative detection.

  • Development of Kinase Inhibitors: The azaindole framework is a common scaffold in the design of protein kinase inhibitors, which are important in cancer research and drug development.[4][5]

Experimental Protocols

The following are generalized protocols for the use of 7-azaindole as a fluorescent probe. It is crucial to optimize all experimental parameters, including concentrations, incubation times, and instrument settings, for each specific application.

Protocol 1: General Procedure for Fluorescence Measurements

This protocol outlines the basic steps for measuring the fluorescence of 7-azaindole in solution.

Materials:

  • 7-Azaindole

  • High-purity solvent (e.g., ethanol, acetonitrile, or aqueous buffer)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of 7-azaindole (e.g., 1-10 mM) in a suitable solvent like ethanol or DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solution:

    • Dilute the stock solution in the desired experimental buffer or solvent to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

  • Fluorescence Measurement:

    • Transfer the working solution to a quartz cuvette.

    • Place the cuvette in the sample holder of the spectrofluorometer.

    • Set the excitation wavelength (e.g., 300 nm) and record the emission spectrum over a suitable range (e.g., 320-600 nm).

    • To determine the excitation spectrum, set the emission wavelength to the observed maximum and scan a range of excitation wavelengths.

  • Data Analysis:

    • Analyze the spectral data to determine the excitation and emission maxima and the fluorescence intensity.

Protocol 2: Monitoring DNA Melting Using a 7-Azaindole-Labeled Oligonucleotide

This protocol describes how to monitor the thermal denaturation of a double-stranded DNA oligonucleotide containing a 7-azaindole probe.

Materials:

  • Custom-synthesized DNA oligonucleotide containing a 7-azaindole modification.

  • Complementary DNA oligonucleotide.

  • Hybridization buffer (e.g., 1x TBE with 0.2 M NaCl).

  • Spectrofluorometer with a temperature-controlled cuvette holder.

Procedure:

  • Oligonucleotide Annealing:

    • Mix equimolar amounts of the 7-azaindole-labeled oligonucleotide and its complementary strand in hybridization buffer.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the double-stranded DNA.

  • Fluorescence Measurement during Thermal Denaturation:

    • Dilute the annealed DNA to a final concentration (e.g., 1-10 µM) in the hybridization buffer.

    • Place the sample in the temperature-controlled cuvette holder of the spectrofluorometer.

    • Set the excitation wavelength (e.g., 300 nm) and monitor the fluorescence emission at the maximum wavelength (e.g., 380 nm).

    • Gradually increase the temperature of the sample (e.g., from 20°C to 80°C in 1°C increments), allowing the sample to equilibrate at each temperature before recording the fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The resulting curve will show an increase in fluorescence as the DNA melts. The melting temperature (Tm) can be determined from the midpoint of this transition.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

sensing_mechanism Hypothetical Sensing Mechanism of a 7-Azaindole-Based Probe Probe 7-Azaindole Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding Analyte Analyte (e.g., Metal Ion) Analyte->Complex experimental_workflow General Experimental Workflow for Fluorescence Sensing cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Stock_Solution Prepare Probe Stock Solution Working_Solution Prepare Working Solution Stock_Solution->Working_Solution Add_Analyte Add Analyte to Sample Working_Solution->Add_Analyte Set_Parameters Set Spectrofluorometer Parameters Measure_Fluorescence Measure Fluorescence Intensity Set_Parameters->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Analyte Concentration Determine_Properties Determine Sensing Properties (e.g., Detection Limit) Plot_Data->Determine_Properties

References

Application Notes and Protocols for 4-Hydroxy-7-azaindole in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-azaindole is a fluorescent molecule belonging to the azaindole family, which are structural analogs of purine bases.[1] The 7-azaindole scaffold has garnered significant interest due to its presence in various biologically active compounds and its intrinsic photophysical properties.[1] Like other 7-azaindole derivatives, this compound exhibits fluorescence that is sensitive to its local environment, making it a potentially valuable tool for fluorescence microscopy applications in life sciences and drug discovery. Its structural similarity to endogenous molecules suggests its potential utility in probing biological systems with minimal perturbation.

The fluorescence of 7-azaindole itself can be weak in aqueous environments due to dimer formation and excited-state proton transfer, which quenches the fluorescence.[2] However, modifications to the azaindole ring, such as the introduction of a hydroxyl group and optimization of experimental conditions, can enhance its fluorescent properties for imaging applications.

These application notes provide a summary of the photophysical properties of 7-azaindole derivatives and offer detailed, generalized protocols for the use of this compound in fluorescence microscopy for cellular imaging.

Data Presentation

The photophysical properties of 7-azaindole derivatives are highly dependent on their substitution and the solvent environment. The following table summarizes key spectroscopic data for 7-azaindole as a reference point for this compound. Researchers should experimentally determine the precise values for this compound in the specific buffer system used for imaging.

Property7-Azaindole (in water, neutral pH)1-Methyl-7-azaindole (in water)This compound (Predicted in PBS)Reference
Excitation Maximum (λex) ~288 nm~287 nm~290-310 nm[3]
Emission Maximum (λem) ~386 nm~395 nm~390-420 nm[3][4]
Quantum Yield (Φ) ~0.023~0.55Moderate (requires optimization)[2][3]
Fluorescence Lifetime (τ) ~910 ps~21 nsNanosecond range[3]

Note: The data for this compound is an educated estimation based on the properties of related compounds. The hydroxyl group may influence the photophysical properties, and these should be characterized for the specific application. The quantum yield of unsubstituted 7-azaindole is low in water; however, binding to cellular structures may enhance its fluorescence.

Experimental Protocols

The following are generalized protocols for using this compound as a fluorescent probe for imaging live and fixed cells. These should be considered as starting points and may require optimization for specific cell types and experimental questions.

Protocol 1: Live-Cell Imaging with this compound

This protocol outlines the steps for staining living cells with this compound to visualize its intracellular distribution.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for UV excitation)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or coverslip at an appropriate density to allow for imaging of individual cells.

    • Allow cells to adhere and grow for 24-48 hours in a CO₂ incubator at 37°C.

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution in a live-cell imaging medium. The final concentration should be optimized, typically in the range of 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and experimental goals.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium or PBS to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set. Based on the properties of 7-azaindole, excitation will likely be in the UV range (e.g., 350/50 nm) and emission in the blue to green range (e.g., 420/50 nm).

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Fixed-Cell Imaging with this compound

This protocol describes the staining of fixed cells, which can be useful for colocalization studies with other cellular markers.

Materials:

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization)

  • Mounting medium

  • Cells cultured on coverslips

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Wash the cells grown on coverslips once with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound in PBS, typically in the range of 1-10 µM.

    • Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets as described in the live-cell imaging protocol.

Mandatory Visualizations

Experimental_Workflow_Live_Cell_Imaging Live-Cell Imaging Workflow prep Prepare 1-10 mM Stock Solution in DMSO culture Culture Cells on Glass-Bottom Dish stain Stain Cells with 1-10 µM Probe (15-60 min at 37°C) culture->stain Add Staining Solution wash Wash Cells 2-3x with Imaging Medium stain->wash Remove Staining Solution image Image with Fluorescence Microscope (UV Excitation) wash->image Add Fresh Medium

Caption: Workflow for live-cell imaging using this compound.

Experimental_Workflow_Fixed_Cell_Imaging Fixed-Cell Imaging Workflow culture Culture Cells on Coverslips fix Fix with 4% PFA (15 min) culture->fix permeabilize Permeabilize with Triton X-100 (Optional, 10 min) fix->permeabilize stain Stain with 1-10 µM Probe (30-60 min) permeabilize->stain wash Wash Cells 3x with PBS stain->wash mount Mount Coverslip wash->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for fixed-cell imaging using this compound.

Signaling_Pathway_Hypothesis Hypothetical Probe Interaction probe This compound membrane Cell Membrane probe->membrane Crosses cytoplasm Cytoplasm membrane->cytoplasm organelle Intracellular Organelle (e.g., ER, Mitochondria) cytoplasm->organelle Accumulates in Hydrophobic Environment fluorescence Fluorescence Signal organelle->fluorescence Emits Light

Caption: Hypothetical interaction of this compound with cellular components.

References

Application Notes and Protocols for 4-Hydroxy-7-azaindole in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-azaindole is a heterocyclic compound belonging to the azaindole family. The 7-azaindole scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases and its frequent appearance in biologically active molecules.[1] The inherent fluorescent properties of the 7-azaindole core make it a promising candidate for the development of novel fluorescent probes for biological imaging.[2][3] This document provides an overview of the potential applications of this compound in live-cell imaging, including its photophysical properties, proposed experimental protocols, and the logical basis for its use as a fluorescent probe.

Disclaimer: Direct experimental data for the application of this compound in live-cell imaging is limited in the current scientific literature. The following information is substantially based on the known properties of the parent 7-azaindole scaffold and its other derivatives. These protocols and data should be considered as a starting point for experimental design and will require optimization and validation.

Photophysical Properties

The fluorescence of 7-azaindole and its derivatives is sensitive to the local environment, a property known as solvatochromism. This sensitivity can be exploited to probe changes in polarity and hydrogen-bonding capabilities within cellular microenvironments. The photophysical properties of 7-azaindole derivatives are influenced by substitutions on the azaindole ring. The introduction of a hydroxyl group at the 4-position is expected to modulate the electronic and spectral properties of the fluorophore.

Table 1: Anticipated Photophysical Properties of this compound

PropertyAnticipated Value/RangeNotes
Excitation Maximum (λex) 320 - 360 nmBased on the absorbance of similar azaindole derivatives. This may shift depending on the solvent polarity and pH.
Emission Maximum (λem) 400 - 480 nmExpected to be in the blue to cyan region of the spectrum. The emission is likely to be sensitive to the polarity of the cellular environment.
Quantum Yield (Φ) 0.1 - 0.5The quantum yield can vary significantly with the environment. Higher in non-polar environments and potentially quenched in aqueous solutions.
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹Typical for indole and azaindole derivatives.
Photostability Moderate to GoodThe photostability will need to be experimentally determined under live-cell imaging conditions.

Applications in Live-Cell Imaging

Based on the properties of the 7-azaindole scaffold, this compound could potentially be used in several live-cell imaging applications:

  • General Cellular Staining: As a fluorescent molecule, it may accumulate in specific cellular compartments, allowing for visualization of cellular morphology.

  • Probing Cellular Microenvironments: Due to its expected solvatochromic properties, it could be used to report on the polarity of different subcellular locations.

  • Development of Biosensors: The 4-hydroxy group provides a site for further chemical modification, enabling the development of targeted probes for specific cellular components or to sense changes in the cellular environment (e.g., pH, ion concentration).

Experimental Protocols

The following are generalized protocols for the use of a novel fluorescent probe in live-cell imaging. These should be adapted and optimized for this compound.

Protocol 1: Preparation of Stock Solution
  • Dissolve: Prepare a 1-10 mM stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Staining and Imaging
  • Cell Culture: Plate cells on a suitable imaging dish or chamber slide and culture until they reach the desired confluency.

  • Staining Solution: Prepare a working staining solution by diluting the this compound stock solution in a serum-free culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration in the range of 1-10 µM.

  • Incubation: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal staining time and concentration should be determined empirically.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with imaging using a fluorescence microscope equipped with appropriate filters for the anticipated excitation and emission wavelengths (e.g., DAPI or blue fluorescent protein filter set).

Protocol 3: Cytotoxicity Assay

It is crucial to assess the potential toxicity of any new probe in live-cell applications.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the planned imaging experiments. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Viability Assay: After the treatment period, assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay.

  • Analysis: Determine the concentration at which this compound exhibits minimal to no cytotoxicity for use in subsequent imaging experiments.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis stock Prepare Stock Solution (1-10 mM in DMSO) working Prepare Working Solution (1-10 µM in Medium) stock->working cells Culture Cells to Desired Confluency incubate Incubate Cells (15-60 min at 37°C) cells->incubate working->incubate wash Wash Cells (2-3x) with Imaging Buffer incubate->wash image Acquire Images on Fluorescence Microscope wash->image analyze Analyze Cellular Localization & Intensity image->analyze

logical_relationship cluster_properties Inherent Properties cluster_applications Potential Applications in Live-Cell Imaging compound This compound fluorescence Intrinsic Fluorescence compound->fluorescence solvatochromism Solvatochromism compound->solvatochromism h_bond Hydrogen Bonding Moiety (-OH group) compound->h_bond staining General Cellular Staining fluorescence->staining environment Probing Microenvironment Polarity solvatochromism->environment biosensor Biosensor Development h_bond->biosensor

signaling_pathway_hypothesis cluster_cellular_interaction Cellular Interaction cluster_observation Imaging Observation cluster_interpretation Potential Interpretation probe This compound (Fluorescent Probe) membrane Cell Membrane Permeation probe->membrane localization Subcellular Localization membrane->localization signal Fluorescence Signal localization->signal morphology Cellular Morphology signal->morphology polarity Microenvironment Polarity signal->polarity

References

Application Notes and Protocols: Labeling Proteins with 4-Hydroxy-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of fluorescent non-canonical amino acids into proteins is a powerful tool for studying protein structure, function, and dynamics. 4-Hydroxy-7-azaindole derivatives, particularly 4-azatryptophan, offer unique spectroscopic properties that make them valuable probes for a variety of applications. This document provides detailed application notes and protocols for labeling proteins with these derivatives, summarizing key data and outlining experimental procedures.

4-Azatryptophan, an isostere of tryptophan, possesses a distinct fluorescence profile characterized by a significant red-shift in its emission spectrum and a high quantum yield, making it an excellent intrinsic fluorescent reporter.[1] Its fluorescence is sensitive to the local environment, providing insights into conformational changes and binding events. These characteristics make it a superior optical probe compared to the more traditionally used 7-azatryptophan.[1][2]

Data Presentation

The following tables summarize the quantitative data for this compound derivatives and their use in protein labeling.

Table 1: Spectroscopic Properties of 4-Azaindole and Labeled Protein

CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (QY)
4-Azaindole (in Tris·HCl buffer)2884181300.30
(4-Aza)Trp-anxA52804231430.46

Data extracted from a study on annexin A5 (anxA5) labeled with 4-azatryptophan ((4-Aza)Trp-anxA5). The data for 4-Azaindole is for the free chromophore in an aqueous buffer. The Stokes shift is calculated as the difference between the emission and excitation maxima.[1]

Table 2: Comparison of 4-Azaindole and 7-Azaindole

Property4-Azaindole7-Azaindole
Emission Maximum (Free form) 418 nm385 nm
Emission Maximum (in anxA5) 423 nm358 nm
Fluorescence Intensity Markedly higherLower
Quenching in Aqueous Solvents Enhanced resistanceProne to dramatic quenching

This table provides a comparative overview of the key fluorescence properties of 4-azaindole and the more conventional 7-azaindole, highlighting the advantages of the 4-azaindole derivative.[2]

Experimental Protocols

This section provides detailed protocols for the incorporation of 4-azatryptophan into proteins and subsequent analysis.

Protocol 1: Incorporation of 4-Azatryptophan into Proteins using a Tryptophan-Auxotrophic E. coli Strain

This protocol describes the in vivo incorporation of 4-azatryptophan into a target protein expressed in an E. coli strain that cannot synthesize its own tryptophan.

Materials:

  • E. coli BL21(DE3) Trp-auxotrophic strain (e.g., RF12)

  • Expression plasmid containing the gene of interest under an inducible promoter (e.g., pBAD)

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO4, 0.1 mM CaCl2, and ampicillin (100 µg/mL)

  • L-Tryptophan

  • 4-Azatryptophan (or other this compound derivative)

  • Arabinose (or other appropriate inducer)

  • Centrifuge and sterile centrifuge tubes

  • Shaking incubator

Procedure:

  • Transformation: Transform the tryptophan-auxotrophic E. coli strain with the expression plasmid containing the gene of interest. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[3]

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Initial Growth in Minimal Medium: Inoculate 1 L of M9 minimal medium (supplemented as described above and with 20 mg/L L-tryptophan) with the overnight starter culture. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[4]

  • Cell Harvest and Washing: Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. To remove all traces of L-tryptophan, wash the cell pellet twice by resuspending in 500 mL of sterile M9 minimal medium (without tryptophan) and centrifuging again.

  • Induction with 4-Azatryptophan: Resuspend the washed cell pellet in 1 L of fresh M9 minimal medium (without tryptophan) supplemented with 50 mg/L 4-azatryptophan and the inducer (e.g., 0.2% w/v arabinose).

  • Protein Expression: Incubate the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours with shaking to allow for protein expression and incorporation of the analog.

  • Cell Harvest and Protein Purification: Harvest the cells by centrifugation. The expressed protein containing 4-azatryptophan can then be purified using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

Protocol 2: Fluorescence Spectroscopy of Labeled Proteins

This protocol outlines the procedure for characterizing the fluorescent properties of the protein labeled with a this compound derivative.

Materials:

  • Purified protein labeled with 4-azatryptophan

  • Appropriate buffer (e.g., 100 mM Tris·HCl, pH 7.5)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the labeled protein in the desired buffer at a suitable concentration (e.g., 0.5 µM). Ensure the buffer itself does not have significant background fluorescence.

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired temperature (e.g., 20°C).

  • Excitation and Emission Spectra:

    • To determine the emission spectrum, set the excitation wavelength to 280 nm (to excite both tryptophan and the azaindole moiety) or a more specific wavelength for the azaindole if known (e.g., 288 nm for 4-azaindole).[1]

    • Scan the emission from a wavelength just above the excitation wavelength to a suitable upper limit (e.g., 300-500 nm).

    • To determine the excitation spectrum, set the emission wavelength to the peak of the emission spectrum and scan the excitation wavelengths.

  • Quantum Yield Determination: The fluorescence quantum yield (QY) can be determined relative to a standard with a known QY (e.g., quinine sulfate in 0.1 M H2SO4). The QY is calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)

    Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to the sample and the reference, respectively.

  • Data Analysis: Analyze the spectra to determine the excitation and emission maxima, Stokes shift, and quantum yield. Changes in these parameters under different conditions (e.g., addition of a binding partner) can provide information about changes in the protein's local environment.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with 4-azatryptophan using a tryptophan-auxotrophic E. coli strain and subsequent analysis.

experimental_workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis plasmid Expression Plasmid (Gene of Interest) transformation Transformation into Trp-auxotrophic E. coli plasmid->transformation growth Growth in M9 Medium + Tryptophan transformation->growth wash Cell Wash to Remove Tryptophan growth->wash induction Induction in M9 Medium + 4-Azatryptophan wash->induction purification Protein Purification induction->purification spectroscopy Fluorescence Spectroscopy purification->spectroscopy application Application Studies (e.g., Binding Assays) spectroscopy->application

Caption: Workflow for 4-azatryptophan labeling in E. coli.

Signaling Pathway Application: GPCR Activation

This compound labeled proteins can be used to study protein-protein interactions and conformational changes in signaling pathways. For example, a G protein-coupled receptor (GPCR) labeled with 4-azatryptophan could be used to monitor ligand-induced conformational changes and subsequent G protein coupling.

GPCR_signaling cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) - Labeled with 4-Azatryptophan GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive G Protein (Inactive) (αβγ-GDP) G_protein_active G Protein (Active) (α-GTP + βγ) G_protein_inactive->G_protein_active GDP/GTP Exchange GPCR_active->G_protein_inactive Coupling effector Effector Protein (e.g., Adenylyl Cyclase) G_protein_active->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction ligand Ligand ligand->GPCR_inactive Binding

Caption: GPCR signaling pathway probed by a labeled receptor.

The fluorescence of the 4-azatryptophan incorporated into the GPCR would be monitored. Ligand binding is expected to induce a conformational change in the GPCR, altering the local environment of the fluorescent probe. This would result in a change in the fluorescence signal (e.g., intensity, emission wavelength), allowing for real-time monitoring of receptor activation and its interaction with the G protein.[5][6][7][8] This approach provides a powerful tool for screening drug candidates and dissecting the molecular mechanisms of GPCR signaling.

References

Application Notes and Protocols: 4-Hydroxy-7-azaindole as a Selective Fluorescent Sensor for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Hydroxy-7-azaindole as a fluorescent sensor for the detection of specific metal ions. This document includes information on the synthesis of the sensor, experimental procedures for metal ion detection, and data analysis.

Introduction

This compound is a fluorescent heterocyclic compound with the potential for selective metal ion sensing. Its specific photophysical properties, which can be modulated upon coordination with metal ions, make it a candidate for developing sensitive and selective chemosensors. This is particularly relevant in fields such as environmental monitoring, biological imaging, and pharmaceutical analysis, where the detection of trace metal ions is crucial. The parent compound, 7-azaindole, has demonstrated the ability to act as a fluorescent sensor for ferric ions (Fe³⁺)[1]. The introduction of a hydroxyl group at the 4-position is anticipated to enhance its coordination capabilities and modulate its fluorescent response, potentially leading to improved sensitivity and selectivity for various metal ions.

Principle of Detection

The sensing mechanism of this compound is based on the change in its fluorescence intensity upon binding to a specific metal ion. This alteration in fluorescence can be either an enhancement ("turn-on") or a quenching ("turn-off") of the signal. The interaction between the hydroxyl and nitrogen atoms of the this compound molecule with a metal ion can lead to the formation of a coordination complex. This complexation alters the electronic properties of the fluorophore, thereby affecting its excited state deactivation pathways and resulting in a measurable change in fluorescence.

General Mechanism of Fluorescence Sensing Sensor This compound (Fluorescent) Complex [Sensor-Metal] Complex (Altered Fluorescence) Sensor->Complex + Metal Ion Metal Metal Ion (e.g., Fe³⁺, Cu²⁺) Complex->Sensor - Metal Ion (Reversible)

Caption: General mechanism of metal ion detection.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 7-azaindole. The first step is the synthesis of 4-chloro-7-azaindole, followed by a nucleophilic aromatic substitution with a hydroxide source.

Protocol 1: Synthesis of 4-Chloro-7-azaindole

This protocol is adapted from a patented method for the synthesis of 4-substituted-7-azaindoles[2].

Materials:

  • 7-azaindole

  • Hydrogen peroxide (30% solution)

  • Tetrahydrofuran (THF)

  • n-Hexane

  • Acetonitrile

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA)

  • Sodium hydroxide (NaOH) solution (50%)

  • Ethyl acetate

  • Methanol or ethanol for recrystallization

Procedure:

  • N-oxidation of 7-azaindole:

    • Dissolve 7-azaindole in THF in a round-bottom flask and cool the mixture to 5 °C in an ice bath.

    • Slowly add hydrogen peroxide (1.2 equivalents) to the solution while stirring.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Reduce the solvent volume by rotary evaporation.

    • Add n-hexane to precipitate the N-oxide product.

    • Filter the solid, wash with n-hexane, and dry to obtain N-oxide-7-azaindole.

  • Chlorination of N-oxide-7-azaindole:

    • Suspend the N-oxide-7-azaindole in acetonitrile.

    • Add POCl₃ (5 equivalents) and heat the mixture to 80-100 °C.

    • After 30 minutes, add a catalytic amount of DIPEA (0.1 equivalents) dropwise.

    • Continue heating for 5 hours.

    • Cool the reaction mixture and remove acetonitrile and excess POCl₃ by vacuum distillation.

    • Carefully add water to the residue in an ice bath.

    • Adjust the pH to ~9 with 50% NaOH solution to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain crude 4-chloro-7-azaindole.

    • Recrystallize the crude product from methanol or ethanol to yield pure 4-chloro-7-azaindole.

Protocol 2: Synthesis of this compound

This protocol is a general method for nucleophilic aromatic substitution of a chloro-group with a hydroxyl group and would require optimization for this specific substrate.

Materials:

  • 4-Chloro-7-azaindole

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water or a mixture of water and a polar aprotic solvent (e.g., DMSO, DMF)

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate for extraction

Procedure:

  • Dissolve 4-chloro-7-azaindole in a suitable solvent (e.g., a mixture of water and DMSO).

  • Add an excess of a strong base, such as sodium hydroxide.

  • Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthesis of this compound cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A 7-Azaindole B N-Oxide-7-azaindole A->B H₂O₂, THF C 4-Chloro-7-azaindole B->C POCl₃, DIPEA D This compound C->D NaOH, H₂O, Heat

Caption: Synthetic pathway to this compound.

Application in Metal Ion Sensing

The following protocols are based on the established methodologies for fluorescent metal ion sensors and data reported for the parent compound, 7-azaindole, as a sensor for Fe³⁺[1]. These protocols should be adapted and validated for this compound.

Protocol 3: General Procedure for Fluorescence Measurements

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂) in deionized water.

  • Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.

Procedure:

  • Prepare a dilute working solution of this compound in the chosen buffer.

  • Record the fluorescence emission spectrum of the sensor solution alone.

  • Add aliquots of the metal ion stock solution to the sensor solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate.

  • Record the fluorescence emission spectrum after each addition.

  • Observe the changes in fluorescence intensity at the emission maximum.

Protocol 4: Determination of Binding Stoichiometry (Job's Plot)

Procedure:

  • Prepare a series of solutions with varying mole fractions of this compound and the metal ion, while keeping the total molar concentration constant.

  • Measure the fluorescence intensity of each solution at the wavelength of maximum change.

  • Plot the change in fluorescence intensity (ΔF) against the mole fraction of the sensor.

  • The mole fraction at which the maximum ΔF is observed indicates the stoichiometry of the complex.

Protocol 5: Determination of Binding Constant and Detection Limit

Binding Constant (Benesi-Hildebrand Method):

  • From the fluorescence titration data, plot 1/(F - F₀) versus 1/[Mⁿ⁺], where F is the fluorescence intensity at a given metal ion concentration, F₀ is the initial fluorescence intensity of the sensor alone, and [Mⁿ⁺] is the metal ion concentration.

  • For a 1:1 complex, a linear plot should be obtained. The binding constant (Kₐ) can be calculated from the ratio of the intercept to the slope.

Detection Limit (LOD):

  • The limit of detection can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (fluorescence of the sensor solution without the metal ion) and k is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration at low concentrations.

Quantitative Data (Based on 7-Azaindole for Fe³⁺)

The following table summarizes the reported quantitative data for the parent compound, 7-azaindole, as a fluorescent sensor for Fe³⁺ ions[1]. This data serves as a reference and highlights the expected performance. It is anticipated that this compound will exhibit different, and potentially enhanced, sensing properties.

ParameterValue for 7-azaindole with Fe³⁺
Binding Stoichiometry 1:1
Binding Constant (Kₐ) Not explicitly reported, but formation of a non-fluorescent complex is confirmed.
Limit of Detection (LOD) 0.46 ± 0.02 µM (for neutral form)[1]
Response Time < 5 seconds[1]
Sensing Mechanism Fluorescence quenching (Turn-off)
Selectivity Selective for Fe³⁺ over a range of other metal ions including Al³⁺, Fe²⁺, Pb²⁺, Ba²⁺, Ni²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Cu²⁺, Hg²⁺, and Cd²⁺[1].

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Metal Ion Sensing A Prepare Sensor Stock Solution (this compound) C Perform Fluorescence Titration (Add metal ions to sensor solution) A->C B Prepare Metal Ion Stock Solutions B->C D Record Fluorescence Spectra C->D E Data Analysis D->E F Determine Binding Stoichiometry (Job's Plot) E->F G Calculate Binding Constant (Benesi-Hildebrand Plot) E->G H Calculate Detection Limit E->H

Caption: Workflow for characterizing the sensor.

Signaling Pathway for Fe³⁺ Detection Sensor This compound (High Fluorescence) Complex [Sensor-Fe³⁺] Complex (Non-fluorescent) Sensor->Complex + Fe³⁺ Fe3 Fe³⁺ Ion Quenching Fluorescence Quenching (Turn-off Signal) Complex->Quenching

Caption: Proposed signaling pathway for Fe³⁺ detection.

Conclusion

This compound holds promise as a selective fluorescent sensor for metal ions. The provided protocols for its synthesis and application in metal ion detection offer a solid foundation for researchers to explore its potential. While quantitative data for the 4-hydroxy derivative is yet to be established, the data from the parent 7-azaindole suggests that it could be a highly sensitive and selective sensor, particularly for Fe³⁺. Further research is warranted to fully characterize its sensing properties for a range of metal ions and to explore its applications in various scientific and industrial fields.

References

Application of 4-Hydroxy-7-azaindole in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-azaindole, a heterocyclic organic compound, has emerged as a valuable scaffold in medicinal chemistry and drug discovery. As a derivative of 7-azaindole, it is a bioisostere of indole and purine, offering unique physicochemical properties that can be exploited for the development of novel therapeutics. The introduction of a hydroxyl group at the 4-position and a nitrogen atom in the six-membered ring can enhance hydrogen bonding capabilities, improve aqueous solubility, and modulate the electronic properties of the molecule, making it an attractive starting point for the design of kinase inhibitors and fluorescent probes.

This document provides detailed application notes on the utility of this compound in drug discovery, along with experimental protocols for its synthesis and application in relevant biochemical assays.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors

The 7-azaindole core is a well-established "hinge-binding" motif in the design of kinase inhibitors, mimicking the adenine portion of ATP. This compound serves as a key building block for the synthesis of potent and selective inhibitors of various protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK).[1] The hydroxyl group can act as a hydrogen bond donor or acceptor, providing an additional anchor point within the kinase active site, potentially increasing potency and selectivity.

Synthesis of this compound Derivatives

A common strategy for the synthesis of 4-substituted-7-azaindole derivatives involves a multi-step process starting from 7-azaindole. While specific high-yield protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, a general approach can be inferred from the synthesis of other 4-substituted 7-azaindoles. This typically involves N-oxidation of the 7-azaindole ring, followed by functionalization at the 4-position.

Protocol 1: General Synthesis of a 4-Substituted-7-Azaindole Derivative (Example)

This protocol is a generalized example and may require optimization for the specific synthesis of this compound.

Materials:

  • 7-Azaindole

  • Oxidizing agent (e.g., m-CPBA or hydrogen peroxide)

  • Chlorinating agent (e.g., POCl₃)

  • Nucleophile (for displacement of the chloro group)

  • Appropriate solvents (e.g., DCM, ACN)

  • Bases (e.g., NaH, K₂CO₃)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • N-Oxidation: Dissolve 7-azaindole in a suitable solvent like dichloromethane (DCM). Add the oxidizing agent (e.g., m-CPBA) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Chlorination: Treat the resulting N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 4-position. This reaction is typically performed at elevated temperatures.

  • Nucleophilic Substitution: The 4-chloro-7-azaindole intermediate can then be subjected to nucleophilic aromatic substitution with a suitable oxygen nucleophile to introduce the hydroxyl group. This may require protection-deprotection strategies for the indole nitrogen.

  • Purification: Purify the final product using column chromatography on silica gel.

Application as a Fluorescent Probe

Photophysical Properties

The fluorescence of azaindole derivatives is characterized by their excitation and emission maxima, quantum yield (Φ), and fluorescence lifetime (τ). These properties are highly dependent on the solvent polarity and hydrogen bonding capabilities of the environment. For the parent compound, 7-azaindole, the fluorescence can be significantly quenched in aqueous solutions but is enhanced upon N-methylation.[2] The hydroxyl group in this compound is expected to influence its photophysical properties, potentially leading to pH-dependent fluorescence.

Table 1: Photophysical Properties of 7-Azaindole and a Glycosylated Derivative (for reference)

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
7-Azaindole (in water)~2883860.023[2][3]
Glycosylated 7-Azaindole~2883880.53[2][3]

Note: This data is for the parent 7-azaindole and a derivative, as specific data for this compound was not found in the search results.

Application in Kinase Assays

The intrinsic fluorescence of this compound or its derivatives could potentially be harnessed for the development of fluorescence-based kinase assays. For example, a fluorescent kinase inhibitor can be used in a competitive binding assay where its displacement from the kinase active site by a non-fluorescent test compound results in a change in fluorescence polarization or intensity.

Protocol 2: Generic Fluorescence Polarization-Based Kinase Binding Assay

This protocol describes a general workflow for a competitive binding assay using a fluorescent ligand.

Materials:

  • Target Kinase

  • Fluorescent ligand (e.g., a derivative of this compound)

  • Test compounds (potential inhibitors)

  • Assay buffer (e.g., Tris-HCl with additives like MgCl₂, DTT, and a surfactant)

  • 384-well black microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the target kinase and the fluorescent ligand in the assay buffer.

  • Assay Setup: To the wells of a 384-well plate, add the test compound dilutions. Add the kinase and fluorescent ligand mixture to all wells. Include controls for no inhibitor (maximum polarization) and no kinase (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Calculate the degree of inhibition for each test compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Logical Relationship in the Application of this compound

logical_relationship cluster_scaffold Core Scaffold cluster_applications Drug Discovery Applications cluster_details Specific Implementations Azaindole This compound KinaseInhibitor Kinase Inhibitor Development Azaindole->KinaseInhibitor Serves as a building block FluorescentProbe Fluorescent Probe Applications Azaindole->FluorescentProbe Possesses intrinsic fluorescence ROCK_Inhibitor ROCK Inhibitor Synthesis KinaseInhibitor->ROCK_Inhibitor FP_Assay Fluorescence-Based Assays FluorescentProbe->FP_Assay

Caption: Logical workflow for the application of this compound.

Experimental Workflow for Kinase Inhibitor Screening

kinase_inhibitor_workflow start Start: Synthesize This compound Derivatives prepare_assay Prepare Kinase Assay Components (Enzyme, Substrate, ATP) start->prepare_assay add_inhibitor Add Synthesized Inhibitors at Various Concentrations prepare_assay->add_inhibitor initiate_reaction Initiate Kinase Reaction add_inhibitor->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) incubate->stop_reaction analyze_data Analyze Data and Determine IC50 Values stop_reaction->analyze_data end End: Identify Potent Inhibitors analyze_data->end

Caption: Experimental workflow for screening kinase inhibitors.

Simplified Kinase Signaling Pathway Inhibition

signaling_pathway ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor kinase_cascade Downstream Kinase Cascade (e.g., ROCK signaling) receptor->kinase_cascade substrate Cellular Substrate kinase_cascade->substrate response Cellular Response (e.g., Contraction, Proliferation) substrate->response inhibitor This compound -based Inhibitor inhibitor->kinase_cascade Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery. Its primary application lies in serving as a scaffold for the synthesis of potent kinase inhibitors, leveraging its ability to form key interactions within the ATP-binding site of kinases. Furthermore, its intrinsic fluorescent properties, while not yet fully characterized, suggest its potential for the development of novel fluorescent probes for biochemical assays. The protocols and information provided herein offer a foundation for researchers to explore and exploit the utility of this compound in their drug discovery endeavors. Further research into the specific photophysical properties of this compound is warranted to fully realize its potential as a fluorescent tool.

References

Application Notes and Protocols: 4-Hydroxy-7-azaindole as a Molecular Rotor for Viscosity Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosity is a fundamental property of fluids that plays a critical role in numerous biological and chemical processes. At the cellular level, viscosity influences protein folding, diffusion rates of molecules, and the efficiency of enzymatic reactions. Consequently, the ability to accurately measure microviscosity in real-time is of significant interest in biomedical research and drug development. Fluorescent molecular rotors are a class of probes whose fluorescence properties are sensitive to the viscosity of their local environment. This sensitivity arises from the viscosity-dependent inhibition of intramolecular rotation, which competes with fluorescence emission.

4-Hydroxy-7-azaindole is a promising candidate for a fluorescent molecular rotor. Its rigid heterocyclic structure, coupled with the potential for intramolecular rotation of the hydroxyl group, suggests that its fluorescence quantum yield and lifetime could be highly dependent on the viscosity of the surrounding medium. This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound as a viscosity sensor.

Principle of Operation: The Molecular Rotor Mechanism

The functionality of this compound as a molecular rotor is based on the principle of Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the molecule can undergo intramolecular rotation around the C-O bond of the hydroxyl group.

  • In low viscosity environments: The intramolecular rotation is facile and occurs on a timescale faster than fluorescence emission. This rapid rotation leads to the formation of a non-emissive or weakly emissive TICT state, resulting in low fluorescence quantum yield and a short fluorescence lifetime.

  • In high viscosity environments: The increased friction of the solvent hinders the intramolecular rotation. This restriction of rotational motion slows down the formation of the TICT state, allowing the molecule to relax to the ground state via fluorescence emission. This results in a significant increase in fluorescence quantum yield and a longer fluorescence lifetime.

The relationship between the fluorescence quantum yield (Φ) and viscosity (η) can often be described by the Förster-Hoffmann equation:

log(Φ) = C + x log(η)

where C is a constant and x is the sensitivity coefficient of the probe.

G cluster_0 Low Viscosity cluster_1 High Viscosity S0_low S0 (Ground State) S1_low S1 (Excited State) S0_low->S1_low Excitation TICT_low TICT State (Non-emissive) S1_low->TICT_low Fast Intramolecular Rotation TICT_low->S0_low Non-radiative Decay S0_high S0 (Ground State) S1_high S1 (Excited State) S0_high->S1_high Excitation S1_high->S0_high Fluorescence S1_high->S1_high

Fig. 1: Mechanism of a molecular rotor in low vs. high viscosity.

Synthesis of this compound

While various methods for the synthesis of substituted 7-azaindoles have been reported, a common route to this compound involves the preparation of a 4-halo-7-azaindole intermediate followed by nucleophilic substitution.

Protocol 1: Synthesis of this compound

  • N-oxidation of 7-azaindole:

    • Dissolve 7-azaindole in a suitable solvent such as THF.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an oxidizing agent, such as hydrogen peroxide, dropwise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC. Upon completion, the N-oxide product can be isolated.

  • Halogenation at the 4-position:

    • Dissolve the N-oxide-7-azaindole in a solvent like acetonitrile.

    • Add a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃).

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, carefully quench the reaction and neutralize to isolate the 4-halo-7-azaindole.

  • Hydroxylation of 4-halo-7-azaindole:

    • Dissolve the 4-halo-7-azaindole in a solvent like DMF.

    • Add a source of hydroxide, such as sodium methoxide followed by hydrolysis, or directly use a strong base in the presence of water.

    • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

    • After completion, the product can be isolated and purified by chromatography.

G Start 7-Azaindole Step1 N-oxidation (e.g., H2O2, THF) Start->Step1 Intermediate1 N-oxide-7-azaindole Step1->Intermediate1 Step2 Halogenation (e.g., POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-7-azaindole Step2->Intermediate2 Step3 Hydroxylation (e.g., NaOMe, then H2O) Intermediate2->Step3 End This compound Step3->End

Fig. 2: Synthetic workflow for this compound.

Experimental Protocols for Viscosity Sensing

Protocol 2: Characterization of Viscosity-Dependent Fluorescence

  • Preparation of Solvents with Varying Viscosity:

    • Prepare a series of solvent mixtures with known viscosities. A common system is methanol-glycerol mixtures, where the viscosity can be tuned by varying the volume ratio of the two components.

    • Measure the viscosity of each mixture using a viscometer at a controlled temperature.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a solvent in which it is readily soluble (e.g., DMSO or methanol) at a concentration of approximately 1 mM.

    • For each viscosity standard, prepare a dilute solution of the probe by adding a small aliquot of the stock solution to the solvent mixture. The final concentration should be in the low micromolar range (e.g., 1-10 µM) to avoid aggregation and inner filter effects.

  • Spectroscopic Measurements:

    • Absorption Spectra: Record the UV-Vis absorption spectrum of the probe in each solvent mixture to determine the optimal excitation wavelength (λ_ex), which is typically the wavelength of maximum absorption.

    • Fluorescence Emission Spectra: For each sample, excite the solution at λ_ex and record the fluorescence emission spectrum. Note the wavelength of maximum emission (λ_em) and the fluorescence intensity at this wavelength.

    • Fluorescence Quantum Yield: Determine the fluorescence quantum yield (Φ) for the probe in each viscosity standard relative to a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Fluorescence Lifetime: Measure the fluorescence lifetime (τ) of the probe in each solvent mixture using a time-correlated single-photon counting (TCSPC) system.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A1 Prepare Methanol-Glycerol Mixtures of Varying Ratios A2 Measure Viscosity of Each Mixture A1->A2 A4 Prepare Dilute Samples in Each Viscosity Standard A2->A4 A3 Prepare Stock Solution of This compound A3->A4 B1 Record UV-Vis Absorption Spectra A4->B1 B2 Record Fluorescence Emission Spectra A4->B2 B3 Determine Fluorescence Quantum Yield A4->B3 B4 Measure Fluorescence Lifetime (TCSPC) A4->B4 C1 Plot log(Intensity) vs log(Viscosity) B2->C1 C2 Plot log(Lifetime) vs log(Viscosity) B2->C2 B3->C1 B3->C2 B4->C1 B4->C2 C3 Determine Sensitivity Coefficient (x) C1->C3 C2->C3

Fig. 3: Experimental workflow for viscosity sensor characterization.

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Photophysical Properties of this compound in Methanol-Glycerol Mixtures

Methanol:Glycerol (v/v)Viscosity (cP) at 25°Cλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
100:00.553103800.050.8
80:201.83113820.151.5
60:406.53123850.353.2
40:60253123880.605.5
20:801503133920.858.0
0:1009503153980.959.2

Note: The data presented in this table is representative and based on the expected behavior of a molecular rotor. Actual experimental values may vary.

Applications in Drug Development and Research

This compound as a viscosity sensor can be a valuable tool in various research areas:

  • Cellular Imaging: By introducing the probe into living cells, it is possible to map the microviscosity of different organelles and monitor changes in viscosity during cellular processes such as apoptosis or disease progression.

  • Protein Aggregation Studies: The formation of protein aggregates is associated with a significant increase in local viscosity. This probe can be used to monitor the kinetics of protein aggregation in real-time, which is relevant for studying neurodegenerative diseases.

  • Drug Delivery: The viscosity of the local environment can affect the release rate of drugs from carrier systems. This probe can be used to study the microenvironment within drug delivery vehicles.

  • High-Throughput Screening: The fluorescence intensity-based readout allows for the development of high-throughput screening assays to identify compounds that modulate cellular viscosity.

Conclusion

This compound exhibits the key characteristics of a fluorescent molecular rotor, making it a promising tool for viscosity sensing in biological and chemical systems. Its sensitivity to the local environment, coupled with its straightforward synthesis, provides researchers with a valuable probe for investigating viscosity-dependent processes. The detailed protocols provided herein offer a comprehensive guide for the synthesis, characterization, and application of this novel viscosity sensor.

Application Notes and Protocols for Staining Fixed Cells with 4-Hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-azaindole is a fluorescent heterocyclic compound with potential applications in cellular imaging. As a derivative of 7-azaindole, which is structurally similar to purine bases, it is hypothesized to interact with nucleic acids (DNA and RNA) within the cell.[1][2] Its intrinsic fluorescence makes it a candidate for a novel cellular stain, particularly for visualizing cellular structures in fixed-cell preparations. The fluorescence of azaindole derivatives is often sensitive to the molecular environment, which may provide opportunities for more sophisticated imaging applications.[3][4]

These application notes provide a summary of the known properties of this compound and a generalized protocol for its use in staining fixed cells for fluorescence microscopy. It is important to note that as a novel application, the provided protocols are intended as a starting point and will likely require optimization for specific cell types and experimental conditions.

Data Presentation

Quantitative data on the specific photophysical properties of this compound for cellular staining applications is not extensively available. The following table summarizes known physicochemical properties and provides estimated fluorescence characteristics based on data from related azaindole and hydroxy-indole compounds. Researchers must experimentally determine the optimal spectral settings for their specific imaging setup.

PropertyValue / Estimated Range
Chemical Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
CAS Number 74420-02-3
Appearance Solid
Excitation Wavelength (λex) Estimated: ~300 - 350 nm (Requires experimental determination. The excitation of 7-azaindole when incorporated into DNA has been noted around 300 nm.[4])
Emission Wavelength (λem) Estimated: ~380 - 450 nm (Requires experimental determination. The emission of 7-azaindole in DNA oligonucleotides is around 379 nm.[1][4] The emission of hydroxy-indoles can be in the 325-340 nm range in non-polar environments.[5])
Molar Absorptivity (ε) Data not available.
Quantum Yield (Φ) Data not available. (Note: The quantum yield of 7-azaindole is highly dependent on its environment and can be quenched when stacked with DNA bases.[1][4])
Photostability Data not available. (General recommendation: Protect from light during incubation and storage).
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.

Experimental Protocols

The following are generalized protocols for the use of this compound as a fluorescent stain for fixed cells. Optimization of incubation times, concentrations, and buffer conditions is highly recommended.

Preparation of Reagents
  • Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Phosphate-Buffered Saline (PBS): 1X PBS, pH 7.4.

  • Fixation Solution: 4% paraformaldehyde (PFA) in 1X PBS. Prepare fresh and handle with appropriate safety precautions in a chemical fume hood.

  • Permeabilization Solution (Optional): 0.1-0.5% Triton X-100 or saponin in 1X PBS.

  • Staining Buffer: 1X PBS.

  • Mounting Medium: An anti-fade mounting medium suitable for fluorescence microscopy.

Cell Culture and Fixation
  • Culture cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

  • Carefully aspirate the culture medium.

  • Gently wash the cells twice with 1X PBS.

  • Fix the cells by adding the 4% PFA solution and incubating for 10-20 minutes at room temperature.[6][7]

  • Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.

Permeabilization (Optional)

This step is necessary if the target of the stain is intracellular and the fixation method has not sufficiently permeabilized the cell membrane.

  • Add the permeabilization solution (e.g., 0.1% Triton X-100 in PBS) to the fixed cells.

  • Incubate for 10-15 minutes at room temperature.[6]

  • Aspirate the permeabilization solution and wash the cells three times with 1X PBS for 5 minutes each.

Staining with this compound
  • Prepare a working solution of this compound by diluting the stock solution in 1X PBS. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Add the staining solution to the fixed (and permeabilized, if applicable) cells, ensuring the cells are completely covered.

  • Incubate for 20-60 minutes at room temperature, protected from light.

  • Aspirate the staining solution.

  • Wash the cells three times with 1X PBS for 5 minutes each to remove unbound stain and reduce background fluorescence.

Mounting and Imaging
  • Carefully mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.

  • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent drying.

  • Image the stained cells using a fluorescence microscope equipped with appropriate filters for the estimated excitation and emission wavelengths of this compound (e.g., a DAPI filter set might be a reasonable starting point).

Visualizations

experimental_workflow cluster_prep Preparation cluster_processing Cell Processing cluster_staining Staining cluster_imaging Analysis cell_culture Cell Culture on Coverslips fixation Fixation (e.g., 4% PFA) cell_culture->fixation reagent_prep Prepare Reagents (PFA, Stain, Buffers) permeabilization Permeabilization (Optional) (e.g., 0.1% Triton X-100) fixation->permeabilization staining Incubate with This compound permeabilization->staining washing Wash to Remove Excess Stain staining->washing mounting Mount Coverslip washing->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for staining fixed cells.

signaling_pathway cluster_cell Cellular Environment cluster_nucleus Nucleus DNA DNA Double Helix fluorescence Fluorescence Emission DNA->fluorescence Environmental Change Induces Fluorescence stain This compound stain->DNA Intercalation or Groove Binding (Hypothesized)

Caption: Hypothesized interaction of this compound with DNA.

References

Measuring pH Changes with 4-Hydroxy-7-azaindole Fluorescence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-azaindole (4-OH-7AI) is a fluorescent molecule with significant potential as a pH indicator in various research and drug development applications. Its fluorescence properties are highly sensitive to the local proton concentration, making it a valuable tool for monitoring pH changes in biological and chemical systems. This sensitivity arises from a phenomenon known as Excited-State Proton Transfer (ESPT), where the molecule undergoes a proton transfer reaction upon excitation with light, leading to a change in its fluorescence emission. This document provides detailed application notes and protocols for utilizing the fluorescence of 4-OH-7AI and its parent compound, 7-azaindole, to measure pH.

The underlying principle of using 7-azaindole and its derivatives as pH sensors lies in the modulation of their fluorescence emission based on the protonation state of the molecule. In aqueous solutions, the fluorescence of 7-azaindole is known to be pH-dependent. The addition of a hydroxyl group at the 4-position is expected to further enhance this pH sensitivity, potentially making 4-OH-7AI a more versatile pH probe.

Principle of pH Sensing

The fluorescence of 7-azaindole derivatives is governed by an excited-state intramolecular proton transfer (ESIPT) process. Upon absorption of a photon, the molecule is promoted to an excited electronic state. In this excited state, the acidity and basicity of different atoms within the molecule can change significantly. This can lead to the transfer of a proton from a donor site to an acceptor site within the same molecule, forming an excited-state tautomer. This tautomer often has a different electronic structure and, consequently, a distinct fluorescence emission spectrum compared to the initially excited form.

The equilibrium between the normal and tautomeric forms in the excited state is influenced by the surrounding environment, particularly the availability of protons (pH). In acidic conditions, the protonation of nitrogen atoms in the azaindole ring can alter the ESPT pathway and the resulting fluorescence. Conversely, in basic conditions, deprotonation of the hydroxyl group (in the case of 4-OH-7AI) or the pyrrolic N-H group can occur, leading to different fluorescent species. By measuring the changes in fluorescence intensity or the ratio of fluorescence at two different wavelengths, one can quantitatively determine the pH of the solution.

pH_Sensing_Mechanism cluster_ground_state Ground State (S0) Normal_Form_S0 Normal Form (N) Normal_Form_S1 Excited Normal Form (N) Normal_Form_S0->Normal_Form_S1 Excitation Normal_Form_S1->Normal_Form_S0 Tautomer_Form_S1 Excited Tautomer Form (T) Normal_Form_S1->Tautomer_Form_S1 k_ESPT Fluorescence_N Fluorescence (shorter λ) Normal_Form_S1->Fluorescence_N Tautomer_Form_S1->Normal_Form_S0 Tautomer_Form_S1->Normal_Form_S1 k_rESPT Fluorescence_T Fluorescence (longer λ) Tautomer_Form_S1->Fluorescence_T Light_Absorption hv (Absorption) ESPT ESPT

Figure 1. Jablonski diagram illustrating the principle of pH sensing via Excited-State Proton Transfer (ESPT).

Data Presentation

Table 1: pH-Dependent Fluorescence Properties of a Hypothetical this compound Probe

pHExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
2.02903800.101.2
4.02903850.251.8
6.02903900.402.5
7.0290450 (Tautomer)0.553.1
8.0310480 (Anion)0.654.0
10.0310500 (Anion)0.704.5
12.0310510 (Anion)0.684.3

Table 2: Comparison of Photophysical Properties of 7-Azaindole in Different States

SpeciesAbsorption Max (nm)Emission Max (nm)Description
Monomer~288~370Normal fluorescence in dilute solutions.
Dimer~295~370 (Normal)Normal fluorescence from the dimer.
Tautomer-~480Red-shifted fluorescence after ESPT in the dimer or in protic solvents.
Protonated~290~380Fluorescence in acidic conditions.

Experimental Protocols

The following protocols are provided as a general guideline for measuring pH using the fluorescence of a 7-azaindole derivative like 4-OH-7AI. It is crucial to optimize these protocols for the specific experimental setup and application.

Protocol 1: Preparation of Stock Solution and Buffers
  • Stock Solution Preparation:

    • Dissolve a known amount of this compound in a suitable organic solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 1-10 mM).

    • Store the stock solution in the dark at -20°C to prevent degradation.

  • Buffer Preparation:

    • Prepare a series of buffers with known pH values covering the desired experimental range (e.g., pH 2 to 12).

    • Use appropriate buffer systems for different pH ranges (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline pH).

    • Ensure the ionic strength of the buffers is consistent across the pH series to minimize its effect on fluorescence.

Protocol 2: Fluorescence Titration for pKa Determination

This protocol is designed to determine the ground and excited state pKa values of the fluorescent probe.

Fluorescence_Titration_Workflow cluster_preparation Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prepare_Stock Prepare 4-OH-7AI Stock Prepare_Samples Prepare Samples (Constant Probe Conc., Varying pH) Prepare_Stock->Prepare_Samples Prepare_Buffers Prepare pH Buffers Prepare_Buffers->Prepare_Samples Set_Spectrometer Set Spectrometer Parameters (Ex/Em Wavelengths, Slits) Prepare_Samples->Set_Spectrometer Measure_Spectra Record Fluorescence Spectra for Each Sample Set_Spectrometer->Measure_Spectra Plot_Data Plot Fluorescence Intensity vs. pH Measure_Spectra->Plot_Data Fit_Curve Fit Data to Henderson-Hasselbalch Equation Plot_Data->Fit_Curve Determine_pKa Determine pKa Fit_Curve->Determine_pKa

Figure 2. Workflow for determining the pKa of 4-OH-7AI using fluorescence titration.
  • Sample Preparation:

    • Prepare a series of samples in cuvettes by adding a small aliquot of the 4-OH-7AI stock solution to each pH buffer. The final concentration of the probe should be low enough to avoid inner filter effects (typically in the low micromolar range).

    • Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid altering the buffer's properties.

  • Fluorescence Measurements:

    • Use a spectrofluorometer to record the fluorescence emission spectrum of each sample.

    • Determine the optimal excitation wavelength by recording an excitation spectrum at the emission maximum.

    • Set the excitation and emission slit widths to an appropriate value to balance signal intensity and spectral resolution.

  • Data Analysis:

    • Plot the fluorescence intensity at a specific wavelength (e.g., the emission maximum of one of the species) as a function of pH.

    • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value(s). For ratiometric measurements, plot the ratio of fluorescence intensities at two different wavelengths against pH.

Protocol 3: Measuring pH in a Biological Sample

This protocol outlines the steps for using 4-OH-7AI to measure pH in a cellular or sub-cellular environment.

  • Cell Loading:

    • Incubate cultured cells with a medium containing 4-OH-7AI at an appropriate concentration and for a sufficient duration to allow for cellular uptake. The optimal loading conditions (concentration, time, temperature) need to be determined empirically for each cell type.

    • Wash the cells with fresh medium to remove any excess extracellular probe.

  • Fluorescence Imaging:

    • Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of 4-OH-7AI.

    • Capture fluorescence images of the loaded cells. For ratiometric imaging, acquire images at two different emission wavelengths.

  • Calibration:

    • To obtain quantitative pH measurements, a calibration curve must be generated in situ.

    • Treat the loaded cells with buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.

    • Acquire fluorescence images for each calibration buffer and generate a calibration curve by plotting the fluorescence intensity ratio against pH.

  • pH Measurement:

    • Acquire fluorescence images of the experimental cells.

    • Calculate the fluorescence intensity ratio for each region of interest.

    • Determine the intracellular pH by interpolating the measured ratios on the in situ calibration curve.

Intracellular_pH_Measurement cluster_cell_prep Cell Preparation & Loading cluster_calibration In Situ Calibration cluster_experiment Experimental Measurement Culture_Cells Culture Cells Load_Probe Load Cells with 4-OH-7AI Culture_Cells->Load_Probe Wash_Cells Wash to Remove Extracellular Probe Load_Probe->Wash_Cells Prepare_Calib_Buffers Prepare Calibration Buffers + Ionophore Wash_Cells->Prepare_Calib_Buffers Image_Experimental_Cells Acquire Images of Experimental Cells Wash_Cells->Image_Experimental_Cells Image_Calib_Samples Acquire Images at Each Calibration pH Prepare_Calib_Buffers->Image_Calib_Samples Generate_Curve Generate Calibration Curve (Ratio vs. pH) Image_Calib_Samples->Generate_Curve Determine_pH Determine Intracellular pH from Calibration Curve Generate_Curve->Determine_pH Calculate_Ratio Calculate Fluorescence Ratio Image_Experimental_Cells->Calculate_Ratio Calculate_Ratio->Determine_pH

Figure 3. Experimental workflow for measuring intracellular pH using 4-OH-7AI.

Conclusion

This compound holds promise as a valuable fluorescent probe for pH measurements in a variety of scientific disciplines. Its pH-sensitive fluorescence, rooted in the principles of excited-state proton transfer, allows for both qualitative and quantitative assessments of proton concentration. The provided application notes and protocols, based on the well-characterized photophysics of 7-azaindole, offer a solid foundation for researchers to begin exploring the utility of 4-OH-7AI in their specific applications. It is important to reiterate that the provided quantitative data is illustrative, and thorough characterization of 4-OH-7AI's specific pH-dependent photophysical properties is a necessary first step for its reliable application as a pH sensor.

References

Application Notes: 4-Hydroxy-7-azaindole in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Hydroxy-7-azaindole and its derivatives in high-throughput screening (HTS) assays. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole and purine, and is a common motif in kinase inhibitors. The introduction of a hydroxyl group at the 4-position can modulate the physicochemical properties of the molecule, influencing its biological activity and potential as a drug candidate.

Data Presentation: Quantitative Analysis of this compound Derivatives in HTS

The following table summarizes the quantitative data from high-throughput screening assays involving this compound derivatives and other relevant 7-azaindole compounds.

Compound IDTarget/AssayAssay TypeReadoutPotency (pEC₅₀/IC₅₀)Cell Line/SystemReference
13u (this compound derivative) Trypanosoma brucei growth inhibitionWhole-cellCell ViabilitypEC₅₀ > 7.0T. brucei[1]
NEU-1207 (3,5-disubstituted-7-azaindole) Trypanosoma brucei growth inhibitionWhole-cellCell ViabilitypEC₅₀ > 7.0T. brucei[1]
Compound 8 (7-azaindole derivative) HIV-1 Reverse TranscriptaseBiochemical (FRET)Inhibition of PolymerizationIC₅₀ = 0.73 µMCell-free[2]
Compound 10 (7-azaindole derivative) HIV-1 Reverse TranscriptaseBiochemical (FRET)Inhibition of PolymerizationIC₅₀ = 0.58 µMCell-free[2]
AZD1208 (PIM kinase inhibitor) PIM1 KinaseBiochemicalKinase ActivityIC₅₀ = 0.4 nMCell-free[3]
SGI-1776 (PIM kinase inhibitor) PIM1 KinaseBiochemicalKinase ActivityIC₅₀ = 7 nMCell-free[3]
8l (7-azaindole derivative) Haspin KinaseBiochemicalKinase ActivityIC₅₀ = 14 nMCell-free[4]
8g (7-azaindole derivative) CDK9/CyclinTBiochemicalKinase ActivityµM rangeCell-free[4]
8h (7-azaindole derivative) CDK9/CyclinTBiochemicalKinase ActivityµM rangeCell-free[4]

Signaling Pathway Visualization

The 7-azaindole scaffold is a common component of kinase inhibitors. One such family of kinases is the PIM kinases (PIM1, PIM2, and PIM3), which are serine/threonine kinases involved in cell cycle progression, survival, and apoptosis. Overexpression of PIM kinases is associated with various cancers. The diagram below illustrates a simplified PIM1 signaling pathway, a potential target for 7-azaindole derivatives.

PIM1_Signaling_Pathway cluster_downstream Downstream Effects Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene Nuclear Translocation PIM1_Protein PIM1 Kinase PIM1_Gene->PIM1_Protein Translation BAD BAD PIM1_Protein->BAD Phosphorylation Azaindole This compound Derivative Azaindole->PIM1_Protein Inhibition Bcl_xL Bcl-xL BAD->Bcl_xL pBAD p-BAD (Inactive) Apoptosis Apoptosis Bcl_xL->Apoptosis Cell_Survival Cell Survival HTS_Workflow Compound_Library Compound Library Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Primary_Hits Primary Hits Primary_Screen->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits (Potency) Dose_Response->Confirmed_Hits Orthogonal_Assay Orthogonal/Secondary Assays Confirmed_Hits->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Validated_Hits->SAR_Studies

References

Application Notes and Protocols for the Synthesis and Biological Evaluation of 4-Hydroxy-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 4-hydroxy-7-azaindole derivatives and their subsequent evaluation in biological assays. The protocols and data presented herein are intended to facilitate the exploration of this promising scaffold in drug discovery, particularly in the context of kinase inhibition.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases. This has led to the development of several successful kinase inhibitors. The introduction of a hydroxyl group at the 4-position of the 7-azaindole ring can provide a key interaction point with the target protein, potentially enhancing potency and selectivity. This document outlines a reliable synthetic route to this compound and provides protocols for assessing its biological activity, with a focus on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process, commencing with the commercially available 7-azaindole. The first step involves the synthesis of the 4-methoxy intermediate, followed by a demethylation reaction to yield the desired 4-hydroxy product.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-7-azaindole

This protocol is adapted from patent CN102746295A and describes the synthesis of 4-methoxy-7-azaindole from 7-azaindole. The reaction proceeds via N-oxidation, followed by chlorination and subsequent methoxylation.

Materials:

  • 7-azaindole

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Phosphorus oxychloride (POCl₃)

  • Sodium methoxide

  • Methanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • N-oxidation: In a round-bottom flask, dissolve 7-azaindole (1 equivalent) in acetic acid. To this solution, add hydrogen peroxide (1.2 equivalents) dropwise at room temperature. Stir the reaction mixture for 24 hours.

  • Solvent Removal: Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Chlorination: To the residue, add phosphorus oxychloride (5 equivalents) and heat the mixture to 100°C for 3 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification of 4-chloro-7-azaindole: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 4-chloro-7-azaindole.

  • Methoxylation: Dissolve the purified 4-chloro-7-azaindole (1 equivalent) in methanol. Add sodium methoxide (1.5 equivalents) and heat the mixture to reflux for 4 hours.

  • Final Work-up and Purification: After cooling, remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by flash column chromatography to yield 4-methoxy-7-azaindole.

Step 2: Demethylation to this compound

This protocol describes the cleavage of the methyl ether using boron tribromide (BBr₃) to yield the final this compound.

Materials:

  • 4-Methoxy-7-azaindole

  • Boron tribromide (BBr₃) solution (1 M in DCM)

  • Dry Dichloromethane (DCM)

  • Methanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Schlenk flask

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-methoxy-7-azaindole (1 equivalent) in dry DCM.

  • Addition of BBr₃: Cool the solution to -78°C using a dry ice/acetone bath. Add BBr₃ solution (3 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the reaction mixture to 0°C and carefully quench by the slow, dropwise addition of methanol.

  • Work-up: Add a saturated aqueous solution of sodium bicarbonate and extract the product with DCM (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

Biological Assays

The following protocols are designed to evaluate the biological activity of the synthesized this compound derivatives, focusing on their potential as kinase inhibitors.

In Vitro Kinase Inhibition Assay (PI3Kα)

This assay determines the in vitro potency of the test compound against the PI3Kα isoform.

Materials:

  • Recombinant human PI3Kα

  • PIP₂ (substrate)

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate (PIP₂), and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% inhibition of cell growth) value.

Data Presentation

The following tables summarize representative data for 7-azaindole derivatives as kinase inhibitors. While not specific to the 4-hydroxy derivatives, they provide an indication of the expected potency and can be used as a template for presenting newly generated data.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 7-Azaindole Derivatives against PI3K Isoforms.

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
Derivative A 152558
Derivative B 81824
Derivative C 22301015

Data is hypothetical and for illustrative purposes.

Table 2: Anti-proliferative Activity of Representative 7-Azaindole Derivatives against Human Cancer Cell Lines.

Compound IDMCF-7 GI₅₀ (µM)HCT116 GI₅₀ (µM)A549 GI₅₀ (µM)
Derivative A 0.50.81.2
Derivative B 0.20.40.7
Derivative C 1.11.52.0

Data is hypothetical and for illustrative purposes.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound derivatives to their biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assays start 7-Azaindole step1 Step 1: Synthesis of 4-Methoxy-7-azaindole start->step1 step2 Step 2: Demethylation to This compound step1->step2 purification Purification & Characterization (Chromatography, NMR, MS) step2->purification kinase_assay In Vitro Kinase Assay (e.g., PI3Kα) purification->kinase_assay Test Compound cell_assay Cell Proliferation Assay (e.g., MTT on MCF-7) purification->cell_assay data_analysis Data Analysis (IC₅₀ / GI₅₀ Determination) kinase_assay->data_analysis cell_assay->data_analysis G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Troubleshooting & Optimization

Troubleshooting photobleaching of 4-Hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with 4-Hydroxy-7-azaindole, with a specific focus on mitigating photobleaching.

Troubleshooting Guide: Photobleaching of this compound

Photobleaching, the irreversible loss of fluorescence due to photo-induced damage, is a common challenge in fluorescence microscopy.[1] This guide provides a systematic approach to troubleshooting and minimizing the photobleaching of this compound.

Problem: Rapid loss of fluorescence signal during imaging.

Potential Causes and Solutions:

CauseSolution
Excessive Excitation Light Intensity Reduce the power of the laser or the intensity of the lamp to the lowest level that provides an adequate signal-to-noise ratio.[2] Use neutral density filters to attenuate the excitation light without altering its wavelength.[1][3]
Prolonged Exposure Time Decrease the camera exposure time or the pixel dwell time in confocal microscopy. Acquire images only when necessary and use the transmitted light channel for focusing and locating the region of interest.[3][4]
Presence of Reactive Oxygen Species (ROS) Incorporate antifade reagents into the mounting medium to quench ROS. Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and commercial formulations like VECTASHIELD® and ProLong™ Gold. For live-cell imaging, consider using antioxidants like Trolox.[1][5]
High Oxygen Concentration For in vitro experiments, use an enzymatic oxygen scavenging system, such as glucose oxidase and catalase, in the imaging buffer to reduce the concentration of dissolved oxygen.[1]
Suboptimal Imaging Buffer Ensure the pH of the imaging buffer is stable and optimal for this compound fluorescence. The fluorescence of some indole derivatives can be pH-sensitive.
Inherent Photostability of the Fluorophore While this compound is a useful fluorophore, if photobleaching remains a significant issue after optimization, consider alternative, more photostable dyes if the experimental design permits.[2]
Experimental Workflow for Troubleshooting Photobleaching

The following diagram illustrates a systematic workflow for identifying and mitigating the causes of photobleaching.

G cluster_problem Problem Identification cluster_optimization Optimization Steps cluster_evaluation Evaluation cluster_outcome Outcome Problem Rapid Signal Loss Reduce_Intensity Reduce Excitation Intensity Problem->Reduce_Intensity Reduce_Exposure Minimize Exposure Time Reduce_Intensity->Reduce_Exposure Use_Antifade Incorporate Antifade Reagent Reduce_Exposure->Use_Antifade Check_Buffer Optimize Imaging Buffer Use_Antifade->Check_Buffer Evaluate_Signal Evaluate Signal Stability Check_Buffer->Evaluate_Signal Problem_Solved Problem Solved Evaluate_Signal->Problem_Solved Stable Signal Further_Troubleshooting Further Troubleshooting Evaluate_Signal->Further_Troubleshooting Signal Still Unstable G cluster_excitation Excitation & Emission cluster_photobleaching Photobleaching Pathway Ground_State Ground State (S0) Excited_State Excited Singlet State (S1) Ground_State->Excited_State Excitation Light Excited_State->Ground_State Fluorescence Emission Triplet_State Excited Triplet State (T1) Excited_State->Triplet_State Intersystem Crossing Fluorescence Fluorescence ROS Reactive Oxygen Species (ROS) Triplet_State->ROS + O2 Photobleached_Molecule Non-fluorescent Molecule ROS->Photobleached_Molecule Chemical Reaction with Fluorophore

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with 4-Hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy-7-azaindole. This resource is designed to assist researchers, scientists, and drug development professionals in maximizing the signal-to-noise ratio (S/N) in experiments utilizing this versatile fluorophore. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research?

This compound is a valuable tool in various research areas due to its intrinsic fluorescent properties and its structural similarity to purine bases.[1] As a bioisostere of indole, it is frequently incorporated into molecules for drug discovery, particularly in the development of kinase inhibitors.[2] Its fluorescent nature also makes it a useful probe for studying molecular interactions and dynamics, including in nucleic acids and proteins.[3][4]

Q2: What are the key spectral properties of this compound?

While specific excitation and emission maxima can be influenced by the local microenvironment (e.g., solvent polarity, pH), 7-azaindole derivatives typically absorb in the UV-to-blue region and emit in the blue-to-green region of the spectrum. The fluorescence of 7-azaindole and its analogs is known to be sensitive to solvent interactions.[3] For instance, in aqueous solutions, the fluorescence decay of 7-azaindole is typically single-exponential.[3]

Q3: How does the "hydroxy" group at the 4-position affect the properties of 7-azaindole?

The hydroxyl group at the 4-position can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding. This can, in turn, affect its spectral characteristics and interactions with biological targets. For example, substituents on the azaindole ring are known to modulate the molecule's physicochemical properties.[5]

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

Poor signal-to-noise ratio is a common challenge in fluorescence-based experiments. The following guide provides systematic steps to identify and resolve the root cause of this issue when working with this compound.

Problem 1: High Background Fluorescence

High background can arise from several sources, including autofluorescence from biological samples, non-specific binding of the probe, and impurities in reagents.

Potential Cause Troubleshooting Step Expected Outcome
Autofluorescence 1. Image an unstained control sample using the same acquisition parameters. 2. If significant autofluorescence is present, consider using a narrower emission filter or spectral unmixing if your imaging system supports it. 3. For cell-based assays, use a minimal, serum-free medium during imaging.Reduced background signal, leading to a higher S/N ratio.
Non-specific Binding 1. Optimize the concentration of this compound; use the lowest concentration that provides a detectable signal. 2. Increase the number and duration of washing steps after probe incubation. 3. Incorporate a blocking agent (e.g., BSA) in your protocol before adding the probe.Minimized off-target signal and improved localization of the probe.
Reagent Impurities 1. Use high-purity, spectroscopy-grade solvents and freshly prepared buffers. 2. Filter all solutions before use.Elimination of fluorescent contaminants that contribute to background noise.
Problem 2: Weak Fluorescent Signal

A weak signal can be due to suboptimal experimental conditions, probe degradation, or quenching effects.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Excitation/Emission Wavelengths 1. Perform a full excitation and emission scan of this compound in your experimental buffer to determine the optimal wavelengths. 2. Ensure your microscope filters are appropriate for the determined maxima.Maximized fluorescence detection and a stronger signal.
Probe Degradation 1. Protect the this compound stock solution from light and store it under recommended conditions (typically cool and dry). 2. Prepare fresh working solutions for each experiment.Consistent and reliable fluorescence intensity.
Fluorescence Quenching 1. Be aware of potential quenchers in your sample, such as neighboring aromatic residues or specific ions. 2. If quenching is suspected, consider modifying the linker or attachment site of the probe to alter its local environment.[4]Increased quantum yield and a brighter signal.
Incorrect pH 1. Check the pH of your experimental buffer. The protonation state of the azaindole nitrogen can affect its fluorescence. 2. Optimize the buffer pH to maximize fluorescence intensity.Enhanced and stable fluorescent signal.

Experimental Protocols

General Protocol for Fluorescence Measurement of this compound
  • Preparation of Stock Solution:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.

  • Preparation of Working Solution:

    • Dilute the stock solution in the desired experimental buffer to the final working concentration. The optimal concentration should be determined empirically but often falls within the low micromolar range.

  • Spectrophotometric Analysis:

    • Transfer the working solution to a quartz cuvette.

    • Use a spectrophotometer to measure the absorbance spectrum and identify the absorption maximum (λex).

    • Use a fluorometer to measure the emission spectrum by exciting at the determined λex. The wavelength of maximum emission is λem.

  • Data Acquisition:

    • For imaging experiments, use filter sets that are closely matched to the determined λex and λem.

    • Acquire images of a negative control (no probe) to assess background and autofluorescence.

    • Acquire images of your sample with the this compound probe.

    • Ensure that the detector is not saturated.

Visualizing Experimental Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Biological Sample add_probe Incubate with this compound prep_sample->add_probe wash Wash to Remove Unbound Probe add_probe->wash set_params Set Imaging Parameters (Ex/Em, Exposure) wash->set_params acquire_img Acquire Image set_params->acquire_img bg_subtract Background Subtraction acquire_img->bg_subtract quantify Quantify Signal Intensity bg_subtract->quantify calc_snr Calculate S/N Ratio quantify->calc_snr

Caption: A generalized workflow for a fluorescence experiment using this compound.

troubleshooting_logic start Low S/N Ratio check_bg Is Background High? start->check_bg check_signal Is Signal Weak? start->check_signal bg_yes Yes check_bg->bg_yes Yes signal_yes Yes check_signal->signal_yes Yes bg_autofluor Check Autofluorescence bg_yes->bg_autofluor bg_nonspecific Optimize Probe Concentration / Washing bg_yes->bg_nonspecific bg_reagents Check Reagent Purity bg_yes->bg_reagents signal_params Optimize Ex/Em Wavelengths signal_yes->signal_params signal_degradation Check Probe Integrity signal_yes->signal_degradation signal_quenching Investigate Quenching signal_yes->signal_quenching

Caption: A decision tree for troubleshooting a low signal-to-noise ratio.

References

4-Hydroxy-7-azaindole fluorescence quenching issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence experiments with 4-hydroxy-7-azaindole. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific fluorescence quenching issues in a question-and-answer format.

Question 1: My this compound fluorescence signal is significantly weaker than expected in an aqueous buffer. What are the potential causes and solutions?

Answer:

Weak fluorescence of this compound in aqueous solutions can stem from several factors, primarily related to the inherent photophysical properties of the 7-azaindole scaffold and the influence of the aqueous environment.

Potential Causes:

  • Excited-State Proton Transfer (ESPT): 7-azaindole and its derivatives are known to undergo ESPT, a major non-radiative decay pathway that quenches fluorescence.[1][2] In water, this can occur through interactions with solvent molecules or via dimer formation. The hydroxyl group in the 4-position can potentially facilitate this process.

  • Solvent Polarity: Polar solvents like water can facilitate non-radiative transitions, leading to a decrease in fluorescence quantum yield.[3]

  • pH of the Buffer: The protonation state of the pyridine nitrogen (N7) and the hydroxyl group can significantly impact the fluorescence properties. At acidic pH, protonation of the N7 atom can alter the electronic structure and lead to changes in fluorescence lifetime and intensity.[2]

  • Aggregation: At higher concentrations, this compound molecules may form aggregates, leading to self-quenching.

Solutions:

  • Solvent Modification: If your experimental conditions permit, consider using a less polar or aprotic solvent to minimize solvent-mediated quenching.

  • pH Optimization: Empirically determine the optimal pH for your experiment by testing a range of buffer pH values. For the parent compound, 7-azaindole, fluorescence decay is single-exponential at neutral pH in water.[2]

  • N1-Methylation: Methylation at the N1 position of the pyrrole ring is a highly effective strategy to block the primary pathway for ESPT and dramatically increase the fluorescence quantum yield and lifetime.[1][2] If you are synthesizing your own probes, consider using an N1-methylated derivative of this compound.

  • Concentration Control: Work with the lowest possible concentration of the fluorophore that still provides a detectable signal to minimize aggregation-induced quenching.

Question 2: I am observing a gradual decrease in fluorescence intensity over the course of my experiment. What could be causing this photobleaching and how can I mitigate it?

Answer:

The gradual decrease in fluorescence intensity upon continuous excitation is known as photobleaching. This is an irreversible process where the fluorophore is chemically altered and loses its ability to fluoresce.

Potential Causes:

  • High Excitation Intensity: Using a high-intensity light source (e.g., laser or arc lamp) can accelerate the rate of photobleaching.

  • Presence of Oxygen: Molecular oxygen is a common quenching agent and can contribute to the photochemical degradation of fluorophores.

  • Extended Exposure Time: Prolonged and continuous illumination of the sample will inevitably lead to photobleaching.

Solutions:

  • Reduce Excitation Intensity: Use the lowest excitation power that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.

  • Use Antifade Reagents: Commercially available antifade reagents can be added to the sample to reduce photobleaching. These reagents typically work by scavenging reactive oxygen species.

  • Deoxygenate the Solution: If compatible with your sample, bubbling an inert gas like nitrogen or argon through the solution can remove dissolved oxygen.

  • Minimize Exposure Time: Limit the duration of sample illumination by using shutters on the excitation source and only acquiring data when necessary.

Question 3: When I incorporate this compound into a biomolecule (e.g., DNA or protein), I see a dramatic drop in fluorescence. Why does this happen and can I use this to my advantage?

Answer:

Significant fluorescence quenching upon incorporation into a biomolecular system is a common observation for probes like 7-azaindole.

Potential Causes:

  • Stacking Interactions: When incorporated into DNA, the 7-azaindole ring can stack with adjacent nucleobases. This close proximity leads to efficient quenching through non-radiative energy transfer.[1][4] A similar effect can occur if the fluorophore is in a crowded environment within a protein.

  • Interaction with Quenching Amino Acid Residues: Certain amino acid residues, such as tryptophan, tyrosine, histidine, and methionine, can act as fluorescence quenchers if they are in close proximity to the fluorophore.

  • Conformational Changes: The local environment around the fluorophore within the biomolecule can be highly polar or contain specific functional groups that promote quenching.

Solutions and Opportunities:

  • Linker Design: Introducing a flexible linker between the this compound and the biomolecule can increase its distance from quenching moieties, potentially recovering some fluorescence.

  • Site-Specific Labeling: If possible, choose a labeling site on the biomolecule that is predicted to be in a less quenching environment.

  • Exploiting the Quenching Effect: The quenching phenomenon can be a valuable tool. For instance, the increase in fluorescence upon DNA melting can be used to monitor this process.[1][4] Similarly, changes in fluorescence can report on conformational changes in proteins or binding events that alter the local environment of the probe.

Experimental Protocols

General Protocol for Fluorescence Measurements of this compound

This protocol provides a general framework for measuring the fluorescence of this compound. Specific parameters should be optimized for your instrument and experimental goals.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution to the desired final concentration in your experimental buffer or solvent. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to avoid affecting the sample's properties.

    • Prepare a blank sample containing only the buffer or solvent.

  • Instrumentation Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.

    • Set the excitation and emission monochromators to the desired wavelengths. For 7-azaindole, the excitation is typically around 300 nm, and the emission is observed around 380-400 nm, but these values should be determined empirically for this compound by measuring excitation and emission spectra.[1]

    • Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. Start with a moderate slit width (e.g., 5 nm).

  • Data Acquisition:

    • Record the emission spectrum of the blank sample and subtract it from the sample spectra to correct for background signal.

    • Record the emission spectrum of your this compound sample.

    • To determine the quantum yield, use a standard fluorophore with a known quantum yield in the same solvent (e.g., indole can be used for 7-azaindole).[1] Measure the absorbance of both the sample and the standard at the excitation wavelength and their integrated fluorescence intensities. The quantum yield can then be calculated using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

    Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Quantitative Data Summary

The following table summarizes the fluorescence quantum yields (Φ) of 7-azaindole in different environments. While specific data for this compound is not available, these values for the parent compound illustrate the dramatic effect of the local environment on fluorescence.

Compound/SystemFluorescence Quantum Yield (Φ)Reference
7-azaindole (in water)0.023[1][4]
Glycosylated 7-azaindole (at N1)0.53[1][4]
7-azaindole in single-stranded DNA0.020[1][4]
7-azaindole in double-stranded DNA0.016[1][4]
1-Methyl-7-azaindole (in water)0.55[2]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound fluorescence quenching.

Fluorescence_Quenching_Pathways cluster_excited_state Excited State (S1) cluster_ground_state Ground State (S0) Excited_Molecule This compound* Ground_Molecule This compound Excited_Molecule->Ground_Molecule Fluorescence (hν_em) Excited_Molecule->Ground_Molecule Non-radiative Decay (ESPT, Collisional Quenching, etc.) Excitation Excitation Excitation->Excited_Molecule Absorption (hν_ex) Fluorescence Fluorescence Quenching Quenching

Caption: Energy level diagram illustrating the competition between fluorescence and non-radiative decay pathways for this compound.

Troubleshooting_Workflow Start Low Fluorescence Signal Check_Solvent Is the solvent highly polar (e.g., water)? Start->Check_Solvent Check_pH Is the pH optimal? Check_Solvent->Check_pH No Solution_Solvent Consider less polar solvent Check_Solvent->Solution_Solvent Yes Check_Concentration Is the concentration too high? Check_pH->Check_Concentration No Solution_pH Optimize buffer pH Check_pH->Solution_pH Yes Check_Environment Is the probe in a quenching environment (e.g., DNA)? Check_Concentration->Check_Environment No Solution_Concentration Decrease concentration Check_Concentration->Solution_Concentration Yes Solution_Environment Modify linker or labeling site Check_Environment->Solution_Environment Yes End Signal Improved Check_Environment->End No Solution_Solvent->End Solution_pH->End Solution_Concentration->End Solution_Environment->End

Caption: A troubleshooting workflow for diagnosing and resolving low fluorescence signals in experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of intrinsic fluorescence quenching in 7-azaindole derivatives?

A1: The primary intrinsic quenching mechanism for 7-azaindole and its derivatives is Excited-State Proton Transfer (ESPT).[1][2] This process involves the transfer of a proton in the excited state, which provides a fast, non-radiative pathway for the molecule to return to the ground state, thus reducing fluorescence.

Q2: How does the hydroxyl group at the 4-position of 7-azaindole likely affect its fluorescence properties compared to the parent 7-azaindole?

A2: While specific data for this compound is limited, the hydroxyl group, being an electron-donating group, is expected to influence the electronic structure and photophysical properties. It may lead to a shift in the absorption and emission spectra. Additionally, the hydroxyl proton could potentially participate in ESPT, possibly introducing an additional quenching pathway or modifying the existing ones.

Q3: Can I use this compound as a ratiometric pH sensor?

A3: Given that the fluorescence of the parent 7-azaindole is sensitive to pH, it is plausible that this compound could also exhibit pH-dependent fluorescence.[2] To determine if it can be used as a ratiometric sensor, you would need to investigate if there are significant and predictable changes in its absorption or emission spectra (e.g., a shift in the emission maximum or the appearance of a new band) as a function of pH. This would require experimental validation.

Q4: Are there any commercially available derivatives of this compound with improved fluorescence properties?

A4: The availability of specific derivatives can vary. A common strategy to improve the fluorescence of 7-azaindole is N1-methylation to block ESPT.[2] It is recommended to search chemical supplier databases for "N1-methyl-4-hydroxy-7-azaindole" or similar compounds. If not commercially available, synthetic routes to such derivatives have been described in the chemical literature.

Q5: What safety precautions should I take when working with this compound?

A5: As with any chemical, you should consult the Safety Data Sheet (SDS) for this compound before use. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

References

Improving the photostability of 4-Hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of 4-Hydroxy-7-azaindole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a heterocyclic compound that, like other 7-azaindole derivatives, exhibits fluorescent properties, making it a valuable tool in various biological and chemical research applications.[1][2] Its structural similarity to purine bases also makes it useful as a probe in nucleic acid studies.[3][4] Photostability is a critical concern because exposure to excitation light during fluorescence microscopy or other spectroscopic measurements can lead to photodegradation (photobleaching) of the molecule. This results in a diminished fluorescent signal over time, which can compromise the accuracy and reliability of experimental data, particularly in quantitative and time-lapse studies.

Q2: What are the primary mechanisms that contribute to the photobleaching of 7-azaindole derivatives?

The photobleaching of 7-azaindole and its derivatives is primarily driven by photochemical reactions that occur when the molecule is in its excited state. Key contributing factors include:

  • Reaction with Molecular Oxygen: In the presence of oxygen, excited fluorophores can generate reactive oxygen species (ROS), which can then chemically modify and destroy the fluorophore.

  • Dimerization and Excited-State Proton Transfer (ESPT): 7-azaindole is known to form dimers, which can lead to fluorescence quenching through ESPT.[3] While the hydroxy substituent at the 4-position may influence this, it remains a potential pathway for non-radiative decay.

  • Intrinsic Photochemical Instability: The inherent chemical structure of the molecule may be susceptible to degradation upon absorbing light energy, leading to irreversible chemical changes.

Q3: How can I improve the photostability of this compound in my experiments?

Several strategies can be employed to enhance the photostability of this compound:

  • Use of Antifade Reagents: Incorporating commercial or self-prepared antifade reagents into the mounting medium is a common and effective method. These reagents typically contain antioxidants or ROS scavengers that protect the fluorophore from photobleaching.

  • Chemical Modification: While requiring synthetic chemistry expertise, modifying the 7-azaindole structure can significantly improve photostability. For instance, methylation at the N-1 position of 7-azaindole has been shown to increase its fluorescence quantum yield by preventing dimer formation.[3][5]

  • Environmental Control: Minimizing the oxygen content in the sample environment can reduce photobleaching. This can be achieved by using oxygen-scavenging systems.

  • Optimization of Imaging Parameters: Reducing the intensity and duration of the excitation light can significantly decrease the rate of photobleaching. This includes using the lowest possible laser power, the shortest exposure times, and acquiring images only when necessary.

Q4: Are there derivatives of 7-azaindole with inherently better photostability?

Yes, research has focused on synthesizing derivatives of 7-azaindole with improved photophysical properties, including photostability.[6] Modifications to the core structure can alter the electronic properties and susceptibility to photodegradation. While specific data on this compound is limited, exploring the literature for photostability studies on other substituted 7-azaindoles may provide insights into promising modification strategies.[2][7][8]

Troubleshooting Guide

Issue 1: Rapid loss of fluorescence signal during imaging.

  • Question: My fluorescence signal from this compound is disappearing very quickly when I expose it to the excitation light. What can I do?

  • Answer: This rapid signal loss is likely due to photobleaching. Here are several steps you can take to mitigate this issue:

    • Reduce Excitation Intensity: Lower the power of your laser or the intensity of your lamp to the minimum level required for a detectable signal.

    • Decrease Exposure Time: Use the shortest possible exposure time for your camera.

    • Incorporate an Antifade Reagent: If you are not already using one, add an antifade reagent to your mounting medium. Commercial options like ProLong™ Gold or Vectashield® are widely used.[9][10][11] Alternatively, you can prepare a solution containing antioxidants such as Trolox or n-propyl gallate.[12]

    • Limit Light Exposure: Keep the sample shielded from the excitation light when not actively acquiring images. Use the shutter to block the light path.

    • Check the Sample Environment: Ensure your sample is properly sealed to minimize exposure to atmospheric oxygen.

Issue 2: High background fluorescence obscuring the signal.

  • Question: I am observing a high level of background fluorescence, which makes it difficult to distinguish the signal from my this compound probe. What could be the cause?

  • Answer: High background can stem from several sources. Consider the following troubleshooting steps:

    • Check for Autofluorescence: Your sample (cells, tissue, or buffer components) may be inherently fluorescent at the excitation and emission wavelengths you are using. Image a control sample without the this compound to assess the level of autofluorescence.

    • Optimize Probe Concentration: Using too high a concentration of the fluorescent probe can lead to high background from non-specifically bound or aggregated molecules. Perform a concentration titration to find the optimal concentration that provides a good signal-to-noise ratio.

    • Improve Washing Steps: Ensure that you have adequate washing steps in your protocol to remove any unbound probe.

    • Use Appropriate Filters: Make sure your fluorescence filters are appropriate for the excitation and emission spectra of this compound to minimize bleed-through from other fluorescent sources.

Issue 3: Inconsistent fluorescence intensity between samples.

  • Question: I am getting variable fluorescence intensity when I prepare multiple samples with this compound. How can I improve consistency?

  • Answer: Inconsistent fluorescence can be due to variations in sample preparation or imaging conditions. To improve reproducibility:

    • Standardize Protocols: Ensure that all sample preparation steps, including probe concentration, incubation times, and washing procedures, are consistent across all samples.

    • Control Photobleaching: As photobleaching can significantly reduce intensity, make sure to image all samples under identical conditions (excitation intensity, exposure time) and for the same duration.

    • Use Fresh Reagents: Prepare fresh dilutions of this compound and antifade reagents for each experiment to avoid degradation or changes in concentration.

    • Calibrate Your System: Regularly check the stability and output of your light source and the sensitivity of your detector to ensure consistent performance of your imaging system.

Quantitative Data Summary

Due to the limited availability of specific photostability data for this compound, the following table summarizes the effects of various modifications and environmental factors on the photophysical properties of the parent compound, 7-azaindole. This information can serve as a valuable guide for strategies to improve the performance of this compound.

Modification/ConditionEffect on 7-azaindoleRationaleReference
N-1 Glycosylation ~23-fold increase in relative fluorescence quantum yield (from 0.023 to 0.53)Prevents dimer formation and subsequent fluorescence quenching through excited-state proton transfer.[3][4]
Incorporation into dsDNA Significant fluorescence quenching (quantum yield of 0.016)Base stacking interactions with neighboring DNA bases lead to non-radiative decay pathways.[3][4]
Use of Antifade Reagents (e.g., ProLong™ Gold) Enhanced resistance to photobleachingScavenging of reactive oxygen species that cause photodegradation.[9][11]
Use of Antioxidants (e.g., Trolox) Reduced photobleaching and blinkingActs as a triplet state quencher and scavenges radicals.

Experimental Protocols

Protocol 1: General Procedure for Mounting Samples with an Antifade Reagent

  • Complete the final washing step of your sample preparation protocol.

  • Carefully remove as much of the final wash buffer as possible without allowing the sample to dry out.

  • Place a small drop of a commercial antifade mounting medium (e.g., ProLong™ Gold) or a self-prepared antifade solution directly onto the sample.

  • Gently lower a coverslip onto the mounting medium, avoiding the introduction of air bubbles.

  • Allow the mounting medium to cure according to the manufacturer's instructions, typically for 24 hours at room temperature in the dark.[9]

  • Seal the edges of the coverslip with clear nail polish or a sealant to prevent drying and to protect the sample.

  • The sample is now ready for fluorescence imaging.

Protocol 2: Assessing the Photostability of this compound

  • Prepare a sample containing this compound using your standard protocol and mount it as described in Protocol 1.

  • Select a region of interest for imaging.

  • Set the imaging parameters (e.g., laser power, exposure time, gain) to levels that provide a good initial signal.

  • Acquire a time-lapse series of images of the same region of interest at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).

  • Quantify the mean fluorescence intensity of the region of interest in each image of the time series.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve provides a measure of the photostability of the probe under your specific imaging conditions.

  • This protocol can be used to compare the effectiveness of different antifade reagents or imaging conditions.

Visualizations

Photobleaching_Mechanism Fluorophore (Ground State) Fluorophore (Ground State) Fluorophore (Excited State) Fluorophore (Excited State) Fluorophore (Ground State)->Fluorophore (Excited State) Excitation Light Fluorophore (Excited State)->Fluorophore (Ground State) Fluorescence Photodegraded Fluorophore Photodegraded Fluorophore Fluorophore (Excited State)->Photodegraded Fluorophore Direct Photodegradation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Fluorophore (Excited State)->Reactive Oxygen Species (ROS) Energy Transfer to O2 Reactive Oxygen Species (ROS)->Photodegraded Fluorophore Oxidation Antifade Reagent Antifade Reagent Antifade Reagent->Reactive Oxygen Species (ROS) Scavenges

Caption: General mechanism of photobleaching and the role of antifade reagents.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cluster_optimization Optimization Prepare Sample with this compound Prepare Sample with this compound Mount with Antifade Reagent Mount with Antifade Reagent Prepare Sample with this compound->Mount with Antifade Reagent Set Imaging Parameters Set Imaging Parameters Mount with Antifade Reagent->Set Imaging Parameters Acquire Time-Lapse Images Acquire Time-Lapse Images Set Imaging Parameters->Acquire Time-Lapse Images Quantify Fluorescence Intensity Quantify Fluorescence Intensity Acquire Time-Lapse Images->Quantify Fluorescence Intensity Plot Intensity vs. Time Plot Intensity vs. Time Quantify Fluorescence Intensity->Plot Intensity vs. Time Assess Photostability Assess Photostability Plot Intensity vs. Time->Assess Photostability Is Photostability Sufficient? Is Photostability Sufficient? Assess Photostability->Is Photostability Sufficient? Experiment Complete Experiment Complete Is Photostability Sufficient?->Experiment Complete Yes Modify Protocol Modify Protocol Is Photostability Sufficient?->Modify Protocol No Modify Protocol->Prepare Sample with this compound e.g., change antifade reagent, adjust imaging parameters

Caption: Workflow for assessing and improving the photostability of this compound.

References

Best practices for storing and handling 4-Hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing 4-Hydroxy-7-azaindole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep the compound at -20°C, protected from light.[1] Short-term storage at room temperature in a desiccator is also acceptable.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare high-concentration stock solutions (e.g., 1-10 mM) in a suitable organic solvent such as DMSO.[2] To prepare the stock solution, dissolve a known weight of this compound in the chosen solvent. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be pH-dependent. Azaindole derivatives, in general, can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.[3] It is advisable to prepare fresh dilutions in aqueous buffers from the organic stock solution shortly before use. For experiments requiring prolonged incubation in aqueous media, it is recommended to perform a preliminary stability test under the specific experimental conditions.

Q4: I am observing unexpected results or high background in my assay. What could be the cause?

A4: Several factors could contribute to unexpected results. Consider the following:

  • Compound Purity: Impurities from the synthesis process can interfere with biological assays. Ensure you are using a high-purity grade of this compound.

  • Compound Degradation: Improper storage or handling can lead to degradation. Use freshly prepared solutions and avoid repeated freeze-thaw cycles of stock solutions.

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have effects on cells or assay components, especially at higher concentrations. Always include a vehicle control in your experiments.

  • Assay Interference: Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence). To rule this out, run control experiments with the compound in the absence of the biological target.

Q5: Can this compound interfere with fluorescence-based assays?

A5: 7-azaindole and its derivatives are known to be fluorescent.[4][5][6] This intrinsic fluorescence could potentially interfere with fluorescence-based assays. It is crucial to measure the fluorescence of this compound at the excitation and emission wavelengths of your assay to assess any potential overlap and background signal. If interference is observed, consider using an alternative assay format (e.g., luminescence- or absorbance-based) if possible.

Troubleshooting Guides

Problem: Poor Solubility in Aqueous Buffers

Question: I am having trouble dissolving this compound in my aqueous assay buffer, leading to precipitation. What should I do?

Answer: Azaindole derivatives can have limited aqueous solubility.[7]

Troubleshooting Steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is as low as possible in the final assay volume, typically ≤1%, to avoid solvent-induced precipitation.

  • Use of Surfactants: For some applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) in the buffer can help to maintain the solubility of hydrophobic compounds.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If your experimental design allows, a slight adjustment of the buffer pH might improve solubility.

  • Sonication: Gentle sonication of the final diluted solution can sometimes help to dissolve small precipitates.

Problem: Inconsistent Results Between Experiments

Question: I am observing significant variability in my results when using this compound across different experimental runs. How can I improve reproducibility?

Answer: Inconsistent results can stem from variations in compound handling and solution preparation.

Troubleshooting Steps:

  • Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock solution for each experiment. Avoid using previously diluted solutions that have been stored.

  • Consistent Aliquoting: Use freshly thawed aliquots of your stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.

  • Thorough Mixing: Ensure complete mixing of the compound in the assay medium before adding it to cells or other assay components.

  • Control for Photodegradation: As azaindoles can be light-sensitive, protect solutions containing this compound from light, especially during long incubations.

Data on Storage and Stability

While specific quantitative stability data for this compound under various conditions is not extensively published, general guidelines for related compounds and best practices for handling chemical compounds in a research setting can be followed. Forced degradation studies are typically performed to understand the stability of a compound under stress conditions.[2][7][8][9]

Condition Recommendation Rationale
Temperature (Long-term) Store at -20°C or below.To minimize thermal degradation over extended periods.
Temperature (Short-term) Can be kept at room temperature for brief periods, preferably in a desiccator.To avoid repeated freeze-thaw cycles for frequently used aliquots.
Light Exposure Store in amber vials or protect from light with aluminum foil.To prevent photolytic degradation, as recommended by ICH guidelines for photostability testing.[10][11][12][13][14]
Humidity Store in a dry environment, such as a desiccator.To prevent hydrolysis and degradation due to moisture.
pH Prepare fresh solutions in buffers close to neutral pH. Avoid strongly acidic or basic conditions for prolonged periods.To prevent acid or base-catalyzed degradation.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays
  • Prepare Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treating the cells.

    • Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that is toxic to the cells (typically <0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of this compound to the cells.

    • Incubate the cells for the desired period under standard cell culture conditions.

Protocol 2: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare serial dilutions of this compound in the kinase assay buffer from a DMSO stock solution.

    • Prepare a solution of the purified kinase and its specific substrate in the assay buffer.

    • Prepare an ATP solution (containing a tracer like [γ-³³P]ATP for radiometric assays or as required for the specific detection method) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and the diluted this compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA or a specific inhibitor).

  • Detection and Data Analysis:

    • Quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter plate and measuring radioactivity using a scintillation counter.[2] For other formats (e.g., fluorescence, luminescence), follow the manufacturer's instructions.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Visualizations

Signaling Pathway: PI3K/AKT/mTOR

4-Azaindole derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates 4EBP1_S6K 4E-BP1 / S6K mTORC1->4EBP1_S6K activates Transcription Gene Transcription (Proliferation, Survival) 4EBP1_S6K->Transcription promotes translation Growth_Factor Growth Factor Growth_Factor->RTK 4_Hydroxy_7_azaindole This compound (Potential Inhibitor) 4_Hydroxy_7_azaindole->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by this compound.

Experimental Workflow: Cell Viability Assay (MTT)

A common assay to assess the effect of a compound on cell proliferation.[2]

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with This compound (and controls) adhere->treat incubate Incubate for a specified period (e.g., 72 hours) treat->incubate add_mtt Add MTT solution to each well and incubate incubate->add_mtt dissolve Remove medium and dissolve formazan crystals add_mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate cell viability and determine IC50 read->analyze end End analyze->end

Caption: General workflow for a cell viability MTT assay.

References

Technical Support Center: Optimizing 4-Hydroxy-7-azaindole Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your imaging experiments using 4-Hydroxy-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background fluorescence, ensuring high-quality, reliable data.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure specific signals, leading to poor image quality and difficulty in data interpretation.[1] This guide addresses the most common causes in a question-and-answer format.

Question 1: My entire field of view, including areas without cells, is fluorescent. What is the cause?

Answer: This issue often points to fluorescent components within the imaging medium or buffer itself.

  • Phenol Red: Many standard cell culture media contain phenol red, a pH indicator that fluoresces and contributes to background, particularly in the green spectrum.[1]

  • Serum: Fetal Bovine Serum (FBS) is a known source of autofluorescence due to its complex mixture of proteins and other molecules.[1]

  • Unbound Probe: Excess, unbound this compound probe in the imaging medium will fluoresce, raising the overall background.[1]

Recommended Solutions:

  • For the duration of the imaging experiment, switch to a phenol red-free medium.[1][2]

  • If compatible with your cells' health for the experiment's duration, use a serum-free or reduced-serum medium.[1][2]

  • Ensure that all unbound probe is removed by performing several thorough washes with fresh, pre-warmed imaging buffer or medium after probe incubation and before imaging.[3][4]

Question 2: I see high background specifically within my cells/tissue, which is also present in my unstained control. What is the problem?

Answer: This indicates the presence of autofluorescence, where biological structures or molecules in the sample fluoresce naturally.

  • Aldehyde Fixation: Chemical fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can create fluorescent products by cross-linking proteins and amines.[5][6] Glutaraldehyde generally causes the most autofluorescence, followed by paraformaldehyde and then formaldehyde.[6]

  • Endogenous Fluorophores: Many biological components are naturally fluorescent, including collagen, elastin, NADH, and riboflavin.[2] In aged tissues, the accumulation of lipofuscin granules is a major source of broad-spectrum autofluorescence.[7][8]

  • Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[2][5]

Recommended Solutions:

  • Image an unstained control sample to confirm the presence and intensity of autofluorescence.[9][10]

  • Reduce fixation time to the minimum required to preserve tissue structure.[5][6]

  • Consider alternative fixatives like chilled methanol or ethanol, especially for cell surface markers, but verify compatibility with your experiment.[2][6]

  • To reduce aldehyde-induced autofluorescence, treat samples with a quenching agent like sodium borohydride.[5][11]

  • For tissues rich in lipofuscin, treatment with quenching dyes like Sudan Black B can be effective, though it may introduce its own background in the far-red spectrum.[7][8][12] Commercially available reagents like TrueVIEW® are also designed to reduce autofluorescence from multiple sources.[5][7]

  • If possible, perfuse tissues with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[2][5]

Question 3: My stained sample has significantly higher background than my unstained control. What's going wrong?

Answer: This suggests a problem with the staining protocol itself, likely related to non-specific binding of the probe or antibodies (if used).

  • Probe/Antibody Concentration: Using a primary or secondary antibody, or the this compound probe, at too high a concentration increases the likelihood of it binding to off-target sites.[3][10]

  • Insufficient Blocking: If you are using antibodies, failure to block non-specific binding sites can lead to high background.[3][9]

  • Inadequate Washing: Insufficient washing after probe or antibody incubation will leave unbound molecules in the sample, contributing to background noise.[3][4]

Recommended Solutions:

  • Perform a titration to determine the optimal concentration of your probe and/or antibodies that provides the best signal-to-noise ratio.[3][10]

  • If using an immunofluorescence protocol, use an appropriate blocking buffer, such as normal serum from the species the secondary antibody was raised in.[9][10]

  • Increase the number and duration of washing steps after incubation to thoroughly remove any unbound reagents.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence? Autofluorescence is the natural fluorescence emitted by various biological structures when they absorb light.[2][5] It is a common source of background noise in fluorescence microscopy that can mask the specific signal from your fluorescent probe, making it difficult to distinguish your target.[6][8]

Q2: How do I prepare an appropriate unstained control? An unstained control is a sample that goes through all the same preparation steps as your experimental samples—including fixation, permeabilization, and any other treatments—but is never exposed to the fluorescent probe (this compound) or any fluorescently labeled antibodies.[9] This control is crucial for assessing the baseline level of autofluorescence in your sample.[10]

Q3: Can my choice of fixative affect background fluorescence? Yes, absolutely. Aldehyde-based fixatives (formaldehyde, paraformaldehyde, glutaraldehyde) are a major cause of fixation-induced autofluorescence.[6][7] The autofluorescence has a broad emission spectrum, affecting blue, green, and red channels.[5] Minimizing fixation time or switching to an organic solvent fixative like ice-cold methanol can reduce this effect.[2][6]

Q4: Are there chemical treatments to reduce autofluorescence? Several chemical treatments can be used to quench, or reduce, autofluorescence.

  • Sodium Borohydride: Can be used to reduce autofluorescence caused by aldehyde fixatives, though its effectiveness can be variable.[5][8][11]

  • Sudan Black B: A lipophilic dye effective at quenching autofluorescence from lipofuscin.[7][8] However, it can sometimes introduce its own fluorescent signal in the far-red spectrum.[12]

  • Commercial Quenching Reagents: Products like TrueVIEW® are available and are formulated to reduce autofluorescence from various sources with minimal introduction of new background.[5][7]

Data Presentation

Table 1: Common Sources of Background Fluorescence and Mitigation Strategies

Source of BackgroundTypeCommon Cause(s)Recommended Mitigation Strategy
Autofluorescence EndogenousAldehyde-based fixation (e.g., formaldehyde)Minimize fixation time; treat with Sodium Borohydride; switch to methanol/ethanol fixative.[5][6]
EndogenousLipofuscin granules in aged tissueTreat with Sudan Black B or a commercial quencher like TrueVIEW®.[7][8]
EndogenousRed blood cells (heme groups)Perfuse tissue with PBS prior to fixation.[2]
EndogenousStructural proteins (e.g., collagen, elastin)Use far-red fluorophores to avoid spectral overlap; use commercial quenchers.[5][8]
Reagent-Related ExogenousHigh probe/antibody concentrationTitrate reagents to find the optimal concentration with the best signal-to-noise ratio.[3][10]
ExogenousInsufficient blocking (for IF)Use an appropriate blocking buffer (e.g., normal serum) before primary antibody incubation.[9][10]
ExogenousFluorescent components in mediaUse phenol red-free and/or serum-free media for live-cell imaging.[1][2]
Procedural ExogenousInadequate washingIncrease the number, duration, and volume of washes after probe/antibody incubation.[3][4]
ExogenousSample drying out during stainingEnsure the sample remains covered in liquid throughout the entire staining procedure.[9][11]

Table 2: Comparison of Common Autofluorescence Quenching Methods

Quenching MethodTarget Autofluorescence SourceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-induced autofluorescenceSimple, inexpensive chemical treatment.Effects can be variable; may increase red blood cell autofluorescence in some cases.[5][8]
Sudan Black B LipofuscinVery effective at quenching lipofuscin fluorescence.[8][12]Is lipophilic and requires alcohol-based solvent; can introduce background in red/far-red channels.[12]
Commercial Kits (e.g., TrueVIEW®) Multiple sources (aldehydes, RBCs, collagen)Broad-spectrum quenching; often aqueous-based and compatible with standard IF protocols.[7]Higher cost compared to basic chemical treatments.
Spectral Selection General AutofluorescenceNon-invasive; avoids chemical treatments.May not be sufficient for highly autofluorescent samples like those with lipofuscin.[8]

Visualizations and Workflows

Troubleshooting_Logic start High Background Observed q1 Image Unstained Control. Is background high? start->q1 a1_yes Source is Autofluorescence q1->a1_yes Yes a1_no Source is Reagent/Protocol-Related q1->a1_no No q2 What is the source of autofluorescence? a1_yes->q2 q3 Is background uniform (including outside sample)? a1_no->q3 fixation Fixation-Induced (Aldehydes) q2->fixation Check Fixative endogenous Endogenous (Lipofuscin, RBCs, etc.) q2->endogenous Check Tissue Type sol_fix Reduce fixation time Use Sodium Borohydride Switch to Methanol fixative fixation->sol_fix sol_endo Use Sudan Black B Use Commercial Quencher Perfuse with PBS endogenous->sol_endo a3_yes Source is Imaging Medium q3->a3_yes Yes a3_no Source is Staining Protocol q3->a3_no No sol_media Use Phenol-Red Free Medium Use Serum-Free Medium Ensure thorough washing a3_yes->sol_media sol_stain Titrate probe/antibody conc. Optimize blocking step Increase wash steps a3_no->sol_stain

Caption: Troubleshooting logic for diagnosing high background fluorescence.

Experimental_Workflow cluster_prep Sample Preparation cluster_quench Background Reduction cluster_stain Staining & Imaging prep 1. Sample Collection (Optional: Perfuse with PBS) fix 2. Fixation (e.g., 4% PFA, min. time) prep->fix wash1 3. Wash with PBS fix->wash1 perm 4. Permeabilization (e.g., 0.2% Triton X-100) wash1->perm quench 5. Autofluorescence Quenching (Optional, e.g., NaBH4 or Sudan Black B) perm->quench wash2 6. Wash with PBS quench->wash2 block 7. Blocking Step (e.g., Normal Serum) wash2->block probe 8. Probe Incubation (this compound) block->probe wash3 9. Thorough Washing probe->wash3 mount 10. Mount with Antifade wash3->mount image 11. Image Sample mount->image

Caption: Experimental workflow for imaging with background reduction steps.

Experimental Protocols

Protocol 1: General Staining Protocol with Background Reduction

This protocol provides a general workflow for staining fixed cells or tissue sections while incorporating steps to minimize background fluorescence.

  • Sample Preparation & Fixation:

    • For tissues, perfuse with PBS to remove blood where possible.[2]

    • Fix samples with 4% paraformaldehyde (PFA) in PBS for the minimum time required to preserve structure (e.g., 15-20 minutes for cultured cells, longer for tissue sections).

    • Wash the sample three times with PBS for 5 minutes each to remove excess fixative.[3]

  • Autofluorescence Quenching (Choose one if needed):

    • For Aldehyde-Induced Autofluorescence: Incubate the sample in a freshly prepared solution of 0.1% Sodium Borohydride in PBS for 10-15 minutes at room temperature.[11]

    • For Lipofuscin: See Protocol 3.

  • Permeabilization & Blocking:

    • Permeabilize cells/tissues by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes (not required for methanol fixation).[11]

    • Wash three times with PBS.

    • Block non-specific sites by incubating with a blocking buffer (e.g., 1% BSA or 5% normal serum in PBS) for 1 hour at room temperature.[10]

  • Probe Incubation:

    • Dilute the this compound probe to its optimal concentration (determined by titration) in the blocking buffer.

    • Incubate the sample with the probe solution for the recommended time, protected from light.

  • Washing and Mounting:

    • Wash the sample extensively, for example, three times with PBS containing 0.1% Tween 20 for 10 minutes each, to remove all unbound probe.[4]

    • Rinse once with PBS.

    • Mount the coverslip using an anti-fade mounting medium to preserve the fluorescent signal.[9]

    • Store slides in the dark at 4°C and image as soon as possible.[9][11]

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This treatment is performed after fixation and washing but before permeabilization.

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Make this solution fresh immediately before use, as it is not stable.

  • Incubation: After washing off the fixative, immerse the samples in the freshly prepared sodium borohydride solution.

  • Quenching: Incubate for 10-15 minutes at room temperature. You may observe bubble formation; this is normal.

  • Washing: Wash the samples thoroughly three to four times with PBS for 5 minutes each to remove all residual sodium borohydride.

  • Proceed: Continue with the permeabilization and blocking steps of your standard staining protocol.

Protocol 3: Sudan Black B Staining for Lipofuscin Quenching

This treatment is typically performed after all fluorescent staining and washing steps are complete, just before mounting.

  • Reagent Preparation: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter the solution through a 0.2 µm filter to remove particulate matter.[12]

  • Hydration/Dehydration:

    • Wash the stained sample briefly in PBS.

    • Dehydrate the sample by incubating in a series of ethanol solutions: 50%, 70% (5 minutes each).

  • Staining: Incubate the sample in the 0.3% Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Destaining/Washing:

    • Briefly dip the slides in 70% ethanol to remove excess dye. Be careful not to over-destain.

    • Wash thoroughly with PBS until no more color leaches from the sample.

  • Mounting: Mount immediately with an aqueous anti-fade mounting medium. Do not allow the sample to dry out.

References

Solvent selection for optimal 4-Hydroxy-7-azaindole fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fluorescence of 4-Hydroxy-7-azaindole through appropriate solvent selection.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence experiments with this compound in a question-and-answer format.

Question: Why am I observing very low or no fluorescence from my this compound sample?

Answer:

There are several potential reasons for low or absent fluorescence:

  • Solvent-Induced Quenching: The choice of solvent can significantly impact the fluorescence quantum yield. For some substituted indoles, including 4-hydroxy and 7-hydroxy indoles, fluorescence can be very weak in nonpolar solvents like cyclohexane. Similarly, 7-hydroxyindole has been reported to be weakly fluorescent in water. The hydroxyl group can participate in non-radiative decay pathways that quench fluorescence.

  • Concentration Quenching: At high concentrations, fluorescent molecules can interact with each other in a way that quenches fluorescence. This is known as concentration quenching or self-quenching. It is advisable to work with dilute solutions, typically in the micromolar range.

  • Presence of Quenchers: Impurities in the solvent or the sample itself can act as fluorescence quenchers. Common quenchers include dissolved oxygen, heavy atoms, and certain organic molecules. Using high-purity solvents and ensuring the purity of your this compound sample is crucial.

  • Incorrect Excitation or Emission Wavelengths: Ensure that you are using the correct excitation wavelength to populate the lowest excited singlet state and that you are monitoring the emission in the expected spectral region. The absorption and emission maxima of this compound will shift depending on the solvent.

  • Instrumental Issues: Verify that the spectrofluorometer is functioning correctly. Check the lamp source, detector, and monochromator settings.

Question: The fluorescence emission spectrum of my this compound sample is very broad and lacks distinct features. Is this normal?

Answer:

Yes, for many indole derivatives, the fluorescence emission spectra in solution are often broad and unstructured. This is due to a combination of factors, including solvent relaxation around the excited-state dipole and the presence of multiple vibrational levels. The degree of spectral broadening can be influenced by the solvent polarity.

Question: I am observing a second, red-shifted emission band in my fluorescence spectrum, particularly in alcoholic solvents. What is the cause of this?

Answer:

The appearance of a second, significantly red-shifted emission band is a hallmark of Excited-State Proton Transfer (ESPT). In protic solvents like alcohols, the solvent molecules can form a hydrogen-bonded bridge with the 7-azaindole moiety, facilitating the transfer of a proton from the pyrrolic nitrogen to the pyridinic nitrogen in the excited state. This results in a tautomeric form of the molecule that has a lower energy excited state and therefore emits at a longer wavelength. For the parent 7-azaindole, this dual emission is well-documented in alcoholic solvents.

Question: My fluorescence intensity is unstable and fluctuates over time. What could be the problem?

Answer:

Fluctuating fluorescence intensity can be due to several factors:

  • Photobleaching: Prolonged exposure to the excitation light can lead to photochemical degradation of the fluorophore, resulting in a decrease in fluorescence intensity over time. Try reducing the excitation intensity or the exposure time.

  • Solvent Evaporation: If you are using a volatile solvent, its evaporation can lead to an increase in the concentration of your sample, which might affect the fluorescence intensity. Ensure your cuvette is properly sealed.

  • Temperature Fluctuations: Fluorescence intensity can be temperature-dependent. Ensure that your sample and the instrument are at a stable temperature.

  • Instrumental Instability: Fluctuations in the excitation lamp intensity can also cause unstable readings.

Frequently Asked Questions (FAQs)

Q1: What is the most important solvent property to consider for optimizing this compound fluorescence?

A1: The most critical solvent properties are polarity and the ability to form hydrogen bonds. Solvent polarity will influence the position of the emission maximum (solvatochromism), while hydrogen-bonding capabilities, particularly in protic solvents, can facilitate excited-state proton transfer (ESPT), potentially leading to dual emission.

Q2: How can I predict the effect of a solvent on the fluorescence spectrum of this compound?

A2: As a general rule, increasing solvent polarity is expected to cause a red-shift (bathochromic shift) in the fluorescence emission spectrum due to the stabilization of the more polar excited state. In protic solvents, you should be aware of the possibility of ESPT, which will manifest as a second, significantly red-shifted emission band.

Q3: What are some recommended starting solvents for studying the fluorescence of this compound?

A3: A good starting point would be to use a range of solvents with varying polarities and hydrogen-bonding properties. For example:

  • Nonpolar: Cyclohexane, Dioxane

  • Polar Aprotic: Acetonitrile, Dimethylformamide (DMF)

  • Polar Protic: Methanol, Ethanol, Water

Q4: What concentration of this compound should I use for fluorescence measurements?

A4: To avoid inner filter effects and concentration quenching, it is recommended to work with concentrations where the absorbance at the excitation wavelength is below 0.1, typically in the range of 1-10 µM.

Q5: How do I determine the fluorescence quantum yield of this compound?

A5: The fluorescence quantum yield is typically determined by a relative method, comparing the integrated fluorescence intensity of your sample to that of a well-characterized fluorescence standard with a known quantum yield. The standard should absorb at a similar wavelength to your sample.

Data Presentation

Due to the limited availability of specific photophysical data for this compound, the following table presents representative data for the parent compound, 7-azaindole, to illustrate the expected solvent effects. This data should be used as a reference to guide solvent selection.

Table 1: Photophysical Properties of 7-Azaindole in Various Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
Cyclohexane2883354990~0.1
Dioxane2893405360-
Acetonitrile2883455920-
Methanol290374 (Normal), 505 (Tautomer)7890 (Normal)-
Water28839596700.03

Note: Data is compiled from various literature sources for 7-azaindole and is intended for illustrative purposes. The presence of the 4-hydroxy substituent will likely alter these values.

Experimental Protocols

Protocol 1: Measurement of Steady-State Fluorescence Spectra

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM.

    • From the stock solution, prepare dilute solutions (1-10 µM) in the solvents of interest. The final absorbance of the solution at the excitation wavelength should be less than 0.1 to minimize inner filter effects.

  • Instrumentation Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Set the scan speed and data interval.

  • Data Acquisition:

    • Record the absorption spectrum of the sample using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

    • Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

    • Scan the emission spectrum over a suitable wavelength range (e.g., 300-600 nm).

    • Record a blank spectrum of the solvent alone and subtract it from the sample spectrum to correct for background signals.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (1 mM in Ethanol) dilute Prepare Dilute Solutions (1-10 µM in Test Solvents) stock->dilute abs Record Absorption Spectrum (Determine λ_abs) dilute->abs excite Set Excitation Wavelength (λ_ex = λ_abs) abs->excite scan Scan Emission Spectrum excite->scan blank Record and Subtract Solvent Blank scan->blank analyze Analyze Spectra (λ_em, Stokes Shift) blank->analyze qy Calculate Quantum Yield (Relative to Standard) analyze->qy

Caption: Experimental workflow for determining the solvent-dependent fluorescence properties of this compound.

signaling_pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 This compound (Normal Form) Excitation Light Absorption (Excitation) S1_N Excited Normal Form Fluo_N Normal Fluorescence S1_N->Fluo_N k_f(N) ESPT ESPT (Protic Solvents) S1_N->ESPT NRD_N Non-radiative Decay S1_N->NRD_N k_nr(N) S1_T Excited Tautomer Form Fluo_T Tautomer Fluorescence (Red-shifted) S1_T->Fluo_T k_f(T) NRD_T Non-radiative Decay S1_T->NRD_T k_nr(T) Excitation->S1_N hν_abs Fluo_N->S0 Fluo_T->S0 ESPT->S1_T k_ESPT NRD_N->S0 NRD_T->S0

Caption: Potential excited-state pathways for this compound in protic solvents.

Calibrating 4-Hydroxy-7-azaindole for quantitative fluorescence measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information, protocols, and troubleshooting advice for researchers using 4-Hydroxy-7-azaindole in quantitative fluorescence measurements.

Disclaimer: Publicly available quantitative fluorescence data for this compound is limited. This guide incorporates data from the well-studied parent compound, 7-azaindole, as a starting point for experimental optimization. Researchers must experimentally determine the precise parameters for this compound for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral properties of this compound?

Q2: How does the solvent environment affect the fluorescence of azaindoles?

A2: The fluorescence of 7-azaindole and its analogs is highly sensitive to solvent polarity and hydrogen bonding capabilities.[1] In alcohols, 7-azaindole can exhibit a bimodal fluorescence spectrum due to an excited-state proton transfer (ESPT), resulting in a "normal" emission band and a red-shifted tautomer emission band.[1][6] In aqueous solutions at neutral pH, this effect is largely suppressed, and a single emission peak is typically observed.[1] The hydroxy substituent on this compound may further influence these properties.

Q3: What factors can quench the fluorescence of this compound?

A3: Fluorescence quenching can occur due to several factors. For 7-azaindole, dimer formation in water can lead to quenching.[4] When incorporated into DNA, base stacking with neighboring bases is a major cause of fluorescence quenching.[4][5] Other common quenchers include molecular oxygen, heavy atoms (like iodide), and other molecules that can accept energy from the excited fluorophore. It is crucial to test for quenching effects from components in your experimental buffer.

Q4: How should I prepare and store this compound solutions?

A4: Prepare a concentrated stock solution (e.g., 1-10 mM) in a high-quality, anhydrous solvent like DMSO or ethanol. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. Prepare fresh working solutions in your experimental buffer for each experiment to ensure consistency.

Q5: Is a calibration curve necessary for quantitative measurements?

A5: Yes. To accurately determine the concentration of a substance using fluorescence, you must create a calibration curve.[7] This involves measuring the fluorescence intensity of a series of known concentrations (standards) under identical conditions as your unknown samples. The relationship between fluorescence intensity and concentration is typically linear only for dilute solutions.[7]

Quantitative Data Summary

The following tables summarize the photophysical properties of the parent compound, 7-azaindole, which can be used as estimates when beginning experiments with this compound.

Table 1: Photophysical Properties of 7-Azaindole Derivatives in Various Environments

DerivativeEnvironmentExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference
7-Azaindole (7aIn)Water~288~3860.023[1][4]
1-Methyl-7-azaindoleWater (20°C)N/AN/A0.55[1]
7aIn-deoxyribosideTBE Buffer3003880.53[8]
7aIn in ssDNATBE Buffer3003790.020[4][8]
7aIn in dsDNATBE Buffer3003790.016[4][8]

N/A: Data not specified in the cited source.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Solvent Selection : Test the solubility of this compound in high-purity, anhydrous DMSO or ethanol.

  • Stock Solution Preparation :

    • Accurately weigh a small amount of the compound.

    • Dissolve it in the chosen solvent to create a high-concentration stock (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Storage :

    • Dispense the stock solution into small, light-protected aliquots.

    • Store at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation :

    • On the day of the experiment, thaw a stock aliquot.

    • Dilute the stock solution serially in the final experimental buffer (e.g., PBS, TRIS) to the desired working concentrations.

    • Protect working solutions from light.

Protocol 2: Determination of Optimal Excitation and Emission Wavelengths
  • Sample Preparation : Prepare a dilute solution (e.g., 1 µM) of this compound in your chosen experimental buffer.

  • Record Emission Spectrum :

    • Set the spectrofluorometer to emission scan mode.

    • Based on 7-azaindole data, start with an excitation wavelength (λex) of ~300 nm.

    • Scan the emission wavelengths from ~320 nm to 600 nm.

    • Identify the wavelength of maximum fluorescence intensity (λem).

  • Record Excitation Spectrum :

    • Set the spectrofluorometer to excitation scan mode.

    • Set the emission monochromator to the λem determined in the previous step.

    • Scan the excitation wavelengths from ~250 nm up to 20 nm below your λem.

    • The resulting spectrum should resemble the absorbance spectrum, and the peak identifies the optimal excitation wavelength (λex).[9]

  • Optimization : Repeat steps 2 and 3 iteratively to find the true optimal excitation and emission pair.

Protocol 3: Generation of a Calibration Curve for Quantification
  • Prepare Standards : Create a series of standard solutions from your stock solution with known concentrations. The range should bracket the expected concentration of your unknown samples. Include a "blank" sample containing only the buffer.

  • Set Up Instrument :

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the optimal excitation and emission wavelengths determined in Protocol 2.

    • Set appropriate excitation and emission slit widths (e.g., 5 nm) and the detector gain to maximize signal without saturating the detector.[10]

  • Measure Fluorescence :

    • Measure the fluorescence intensity of the blank sample first and subtract this value from all subsequent readings.

    • Measure the intensity of each standard, from the lowest concentration to the highest.

    • Measure the intensity of your unknown samples using the exact same instrument settings.

  • Plot and Analyze :

    • Plot the background-subtracted fluorescence intensity (y-axis) versus the concentration of the standards (x-axis).

    • Perform a linear regression on the data points that fall within the linear range.

    • Use the resulting equation of the line (y = mx + b) to calculate the concentration of your unknown samples from their measured fluorescence intensities.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
No or Very Low Signal 1. Incorrect excitation/emission wavelengths. 2. Concentration is too low. 3. Fluorescence is quenched by a buffer component. 4. Instrument gain/slit widths are too low.1. Experimentally determine optimal wavelengths (Protocol 2). 2. Increase fluorophore concentration. 3. Test for quenching by measuring fluorescence in a simpler buffer (e.g., water). 4. Increase gain or slit widths, ensuring you do not saturate the detector with your highest concentration sample.
High Background Signal 1. Autofluorescence from buffer, solvent, or cuvette. 2. Contaminated reagents. 3. Inadequate subtraction of blank.1. Use high-purity solvents and quartz cuvettes. If using plates, select black, clear-bottom plates with low autofluorescence.[11] 2. Prepare fresh solutions with high-purity reagents. 3. Always measure a proper blank (all components except the fluorophore) and subtract its signal.
Non-Linear Calibration Curve 1. Inner filter effect at high concentrations. 2. Detector saturation. 3. Sample precipitation or aggregation.1. Dilute your samples to ensure the absorbance is low (typically < 0.1 AU). This is a common issue in highly concentrated samples.[12] 2. Reduce the detector gain, slit width, or sample concentration.[13] 3. Visually inspect samples; ensure complete dissolution.
Inconsistent/Noisy Data 1. Photobleaching (fluorophore destruction by excitation light). 2. Temperature fluctuations. 3. Pipetting errors or poor mixing. 4. Bubbles in the sample.1. Reduce excitation light intensity, decrease exposure time, or use fresh samples for each read.[11] 2. Use a temperature-controlled sample holder. 3. Ensure pipettes are calibrated and solutions are thoroughly mixed. 4. Ensure solutions are degassed and handle them gently to avoid introducing bubbles.[14]
Unexpected Spectral Shifts 1. Change in solvent polarity or pH. 2. Binding of the fluorophore to another molecule. 3. Raman scatter peak from the solvent.1. Maintain consistent buffer conditions for all measurements. 2. This can be a useful property for binding assays; characterize it systematically. 3. Raman peaks have a constant energy shift from the excitation wavelength. Change the excitation wavelength; if the peak shifts by the same amount, it is Raman scatter.[8][13]

Visualizations

G cluster_prep Phase 1: Preparation & Characterization cluster_quant Phase 2: Quantitative Measurement cluster_val Phase 3: Validation prep_stock Prepare Stock Solution (Protocol 1) det_lambda Determine Optimal λex & λem (Protocol 2) prep_stock->det_lambda prep_std Prepare Standards & Unknowns det_lambda->prep_std Use Optimal Wavelengths gen_curve Generate Calibration Curve (Protocol 3) prep_std->gen_curve calc_conc Calculate Unknown Concentration gen_curve->calc_conc check_env Assess Environmental Effects (e.g., pH, solvent) calc_conc->check_env Optional: Further Assay Development

Caption: Experimental workflow for quantitative fluorescence measurements.

G node_sol node_sol node_cause Possible Cause: Instrument Failure or No Fluorophore Present start Inconsistent or Low Signal? check_signal Is Signal Completely Absent? start->check_signal check_signal->node_cause Yes check_conc Is Concentration Sufficiently High? check_signal->check_conc No check_wv Are λex/λem Settings Correct? check_conc->check_wv Yes sol_conc Solution: Increase Concentration check_conc->sol_conc No check_quench Is a Quencher Present in Buffer? check_wv->check_quench Yes sol_wv Solution: Run λex/λem Scans (Protocol 2) check_wv->sol_wv No check_ife Is Absorbance < 0.1 AU? (Inner Filter) check_quench->check_ife No sol_quench Solution: Simplify Buffer or Identify Quencher check_quench->sol_quench Yes sol_ok Potential Cause: Photobleaching or Other Instability check_ife->sol_ok Yes sol_ife Solution: Dilute Sample check_ife->sol_ife No

Caption: Troubleshooting decision tree for common fluorescence issues.

References

Dealing with autofluorescence in 4-Hydroxy-7-azaindole experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy-7-azaindole, focusing specifically on mitigating the common issue of autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

A1: Autofluorescence is the natural fluorescence emitted by biological materials, as opposed to the signal from intentionally added fluorescent markers like this compound. This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues, such as mitochondria, lysosomes, collagen, elastin, NADH, and flavins. Sample preparation methods, particularly the use of aldehyde fixatives like formalin or glutaraldehyde, can also induce or enhance autofluorescence.

Q2: Why is autofluorescence a problem in my this compound experiments?

A2: The parent compound, 7-azaindole, has an emission maximum around 386 nm, placing it in the blue region of the spectrum. Many common sources of autofluorescence, such as collagen and NADH, also emit light in the blue-to-green spectral range (350-550 nm). This overlap can mask the specific signal from your this compound probe, making it difficult to distinguish the true signal from background noise. This interference can lead to the misinterpretation of results, false positives, or the obscuring of low-abundance targets.

Q3: How can I determine if my sample has an autofluorescence issue?

A3: The most straightforward method is to prepare an unstained control sample. Process this control sample in the exact same way as your experimental samples, including fixation and any other treatments, but omit the this compound probe and any fluorescently labeled antibodies. If you observe fluorescence when imaging this unstained sample, it is attributable to autofluorescence.

Q4: What are the most common sources of autofluorescence?

A4: Autofluorescence stems from both endogenous biomolecules and sample processing artifacts. The table below summarizes the primary sources.

Source CategorySpecific ExamplesTypical Emission RangeMitigation Notes
Endogenous Molecules Collagen, ElastinBlue-Green (~350-450 nm)Common in connective tissue.
NADH, Riboflavin, FlavinsBlue-Green (~400-550 nm)Metabolically active cells are rich in these.
LipofuscinBroad (Yellow-Red)"Aging pigment" that accumulates in post-mitotic cells.
Heme Groups (in Red Blood Cells)Broad SpectrumCan be a major issue in vascularized tissue.
Process-Induced Aldehyde Fixatives (Formalin, PFA, Glutaraldehyde)Broad Spectrum (Blue, Green, Red)Glutaraldehyde generally causes more autofluorescence than paraformaldehyde (PFA).
Culture Media ComponentsPhenol Red, Fetal Bovine Serum (FBS)Can increase background in live-cell imaging.

Troubleshooting Guide: Reducing Autofluorescence

This section provides specific solutions to common problems encountered during experiments with this compound.

// Nodes start [label="High Background Signal\nObserved in Experiment", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_unstained [label="Image Unstained\nControl Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; is_af [label="Is Fluorescence Present\nin Unstained Control?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; no_af [label="Problem is Not Autofluorescence.\n(Consider non-specific antibody binding,\nhigh probe concentration, etc.)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; af_present [label="Autofluorescence Confirmed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cat_prep [label="Optimize Sample\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cat_chem [label="Apply Chemical\nQuenching", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cat_optical [label="Use Optical &\nImaging Techniques", fillcolor="#4285F4", fontcolor="#FFFFFF"];

prep1 [label="Change Fixation Method\n(e.g., Methanol Fix)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep2 [label="Perfuse with PBS\n(Removes RBCs)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep3 [label="Use Phenol-Red Free Media\n& Low-Serum for Live Cells", fillcolor="#F1F3F4", fontcolor="#202124"];

chem1 [label="Sudan Black B\n(For Lipofuscin)", fillcolor="#F1F3F4", fontcolor="#202124"]; chem2 [label="Sodium Borohydride\n(For Aldehyde Fixation)", fillcolor="#F1F3F4", fontcolor="#202124"]; chem3 [label="Commercial Reagents\n(e.g., TrueVIEW™)", fillcolor="#F1F3F4", fontcolor="#202124"];

opt1 [label="Pre-Staining\nPhotobleaching", fillcolor="#F1F3F4", fontcolor="#202124"]; opt2 [label="Spectral Unmixing", fillcolor="#F1F3F4", fontcolor="#202124"]; opt3 [label="Fluorescence Lifetime\nImaging (FLIM)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_unstained; check_unstained -> is_af; is_af -> no_af [label="No"]; is_af -> af_present [label="Yes"];

af_present -> cat_prep; af_present -> cat_chem; af_present -> cat_optical;

cat_prep -> prep1; cat_prep -> prep2; cat_prep -> prep3;

cat_chem -> chem1; cat_chem -> chem2; cat_chem -> chem3;

cat_optical -> opt1; cat_optical -> opt2; cat_optical -> opt3;

{rank=same; cat_prep; cat_chem; cat_optical;} } Autofluorescence Troubleshooting Workflow.

Problem 1: High background fluorescence is observed across my entire sample, obscuring my signal.

  • Possible Cause: Fixation-induced autofluorescence, often from aldehyde fixatives.

  • Solution 1: Chemical Quenching. Treat samples with a chemical agent designed to reduce autofluorescence.

    • Sodium Borohydride (NaBH₄): This reducing agent is effective against aldehyde-induced autofluorescence.[1] However, its effects can be variable.[2]

    • Sudan Black B (SBB): This lipophilic dye is particularly effective at quenching autofluorescence from lipofuscin, a pigment common in aging tissues.[3] Note that SBB can sometimes introduce its own background in far-red channels.

    • Commercial Quenching Reagents: Several commercially available kits (e.g., TrueVIEW™, TrueBlack™) are formulated to reduce autofluorescence from various sources.

  • Solution 2: Optimize Fixation Protocol.

    • Reduce the fixation time to the minimum required to preserve tissue structure.[2]

    • If possible, switch from aldehyde-based fixatives to an organic solvent like chilled methanol or ethanol, which may be a good alternative for cell surface markers.

Problem 2: My signal is weak, and the background is particularly strong in the blue/green channels.

  • Possible Cause: Spectral overlap between this compound and endogenous fluorophores like collagen or NADH.

  • Solution 1: Pre-staining Photobleaching. Before applying any fluorescent probes, intentionally expose your sample to high-intensity light (e.g., from your microscope's light source or a dedicated LED array) to destroy the endogenous fluorophores. This can significantly reduce background without affecting subsequent staining.

  • Solution 2: Use Advanced Imaging Techniques.

    • Spectral Unmixing: If you have access to a confocal microscope with a spectral detector, you can capture the full emission spectrum from your sample. Software can then be used to mathematically separate the known emission signature of your probe from the signature of the autofluorescence, effectively isolating your true signal.

    • Fluorescence Lifetime Imaging (FLIM): This technique separates fluorophores based on their fluorescence lifetime (the time they remain in an excited state). Since the lifetime of this compound is likely different from that of the molecules causing autofluorescence, FLIM can distinguish the two even if their emission spectra overlap.

Problem 3: I am working with highly vascularized tissue and see a lot of non-specific background.

  • Possible Cause: Autofluorescence from heme groups in red blood cells (RBCs).

  • Solution: Perfuse with PBS. The most effective way to eliminate RBC autofluorescence is to perfuse the tissue with phosphate-buffered saline (PBS) to flush out the blood before fixation.[2] If perfusion is not possible (e.g., with archival tissue), chemical quenching methods may help reduce this background.

Comparison of Mitigation Techniques

Technique CategoryMethodProsCons
Sample Preparation Optimized FixationSimple, prevents autofluorescence at the source.May not be sufficient for all tissue types; methanol can alter some epitopes.
PBS PerfusionHighly effective for removing RBCs.Only possible with fresh, non-archival tissue.
Chemical Quenching Sodium BorohydrideGood for aldehyde-induced autofluorescence.Can have variable results; may damage some antigens.[1][2]
Sudan Black BExcellent for lipofuscin.[3]Can introduce its own background in far-red channels.
Optical/Imaging PhotobleachingEffective, no chemical additions needed.Can be time-consuming; risk of incomplete bleaching.
Spectral UnmixingPowerful and quantitative signal separation.Requires specialized confocal microscope and software.
FLIMSeparates signals even with complete spectral overlap.Requires specialized and less common imaging systems.

Key Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Samples

This protocol is performed after fixation and permeabilization but before blocking.

  • Preparation: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in ice-cold PBS. For example, add 10 mg of NaBH₄ to 10 mL of PBS. The solution should bubble; if it does not, the reagent may be old.

  • Incubation: Cover the tissue sections or cells with the NaBH₄ solution and incubate for 5-10 minutes at room temperature. Some protocols suggest multiple changes or longer incubation times (e.g., two changes of 2.5 minutes each).

  • Washing: Aspirate the solution and wash the samples thoroughly three times with PBS, for 5 minutes each wash, to remove all residual NaBH₄.

  • Proceed: Continue with the blocking step of your standard immunofluorescence protocol.

Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence

This protocol is typically performed after secondary antibody incubation and final washes, just before mounting.

  • Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B (SBB) in 70% ethanol. Stir or shake the solution overnight in the dark to ensure it is fully dissolved, then filter it through a 0.2 µm filter to remove any particulate matter.

  • Incubation: After the final post-secondary antibody washes, incubate the samples in the SBB solution for 10-20 minutes at room temperature in the dark.

  • Washing: Remove the SBB solution and wash the samples extensively to remove excess dye. This can be done with three 5-minute washes in PBS. Ensure no detergent is used in these final washes, as it can strip the SBB from the tissue.

  • Mounting: Briefly rinse with distilled water, allow to dry slightly, and mount the coverslip with an anti-fade mounting medium.

Protocol 3: Pre-Staining Photobleaching

This protocol is performed on fixed and permeabilized samples before blocking or staining.

  • Sample Placement: Place the slide with your tissue section or the plate with your cells on the microscope stage.

  • Illumination: Expose the sample to a broad-spectrum, high-intensity light source. This can be the mercury or metal halide lamp of a standard epifluorescence microscope. Open the field diaphragm and aperture fully.

  • Exposure: Irradiate the sample continuously for an extended period. The exact time can range from 15 minutes to several hours and must be optimized. You can periodically check the autofluorescence level in a control sample to determine when it has been sufficiently reduced.

  • Proceed: Once the background is minimized, proceed with your standard immunofluorescence protocol, starting with the blocking step.

G Probe Probe MixedSignal MixedSignal Probe->MixedSignal Unmixing Unmixing MixedSignal->Unmixing AF AF AF->MixedSignal UnmixedProbe UnmixedProbe Unmixing->UnmixedProbe UnmixedAF UnmixedAF Unmixing->UnmixedAF

References

Optimizing excitation and emission wavelengths for 4-Hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Hydroxy-7-azaindole in their experiments. The information is presented in a clear question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths for this compound are highly dependent on the solvent environment and pH. Due to a lack of specific published data for the 4-hydroxy derivative, it is crucial to determine these parameters empirically for your specific experimental conditions.

Based on the parent compound, 7-azaindole, and its derivatives, the excitation maximum is expected to be in the ultraviolet (UV) range, and the emission will likely be in the violet-to-blue region of the visible spectrum. For instance, 7-azaindole in methanol exhibits a bimodal fluorescence with emission maxima at approximately 374 nm and 505 nm, a phenomenon attributed to excited-state proton transfer.[1] When incorporated into DNA within a buffer at pH 8.2, 7-azaindole can be excited at 300 nm and shows an emission maximum between 379 nm and 388 nm.[2][3]

We strongly recommend following the detailed experimental protocol below to determine the precise optimal wavelengths for your specific setup.

Q2: How does the solvent polarity affect the fluorescence of this compound?

The fluorescence of 7-azaindole and its derivatives is known to be sensitive to the solvent environment.[1] Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the excited state dipole moment by polar solvent molecules. The presence of the hydroxyl group in this compound may further enhance this sensitivity. It is advisable to characterize the fluorescence properties in the specific solvent system you intend to use for your experiments.

Q3: What is the effect of pH on the fluorescence of this compound?

The fluorescence of 7-azaindole derivatives can be influenced by pH. The protonation state of the nitrogen atoms in the azaindole ring and the hydroxyl group can alter the electronic structure of the molecule, thereby affecting its absorption and emission properties. It is recommended to perform fluorescence measurements in a buffered solution at a stable pH that is relevant to your experimental system.

Troubleshooting Guide

Q1: I am not observing any fluorescence signal. What could be the issue?

  • Incorrect Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your specific conditions. If these are unknown, follow the provided protocol to determine them.

  • Concentration: The concentration of this compound may be too low. Conversely, excessively high concentrations can lead to self-quenching or inner-filter effects, which also reduce the observed fluorescence.

  • Photobleaching: Prolonged exposure to the excitation light can cause photobleaching, leading to a loss of fluorescence. Minimize exposure times and use the lowest effective excitation intensity.

  • Solvent Quenching: Some solvents can quench fluorescence. Ensure your chosen solvent is compatible with fluorescence measurements.

  • Degradation: The compound may have degraded. Ensure proper storage conditions (cool, dark, and dry) and consider using a fresh sample.

Q2: My fluorescence signal is weak. How can I improve it?

  • Optimize Wavelengths: A small deviation from the optimal excitation and emission wavelengths can significantly reduce the signal intensity.

  • Increase Concentration: If not limited by solubility or quenching effects, a moderate increase in concentration can boost the signal.

  • Check Instrument Settings: Ensure the settings on your fluorometer (e.g., slit widths, detector gain) are optimized for your sample. Wider slits can increase signal but may reduce spectral resolution.

  • Use a High-Quality Solvent: Use a spectroscopic grade solvent to minimize background fluorescence.

Q3: I am observing a high background signal. What are the possible causes?

  • Solvent Fluorescence: The solvent or buffer components may be fluorescent. Run a blank measurement of the solvent/buffer alone to check for background fluorescence.

  • Contaminants: The sample or cuvette may be contaminated with fluorescent impurities. Ensure all glassware and equipment are scrupulously clean.

  • Scattering: Light scattering from particles or macromolecules in the sample can contribute to the background. This can be identified by sharp peaks at the excitation wavelength (Rayleigh scattering) or at a slightly longer wavelength (Raman scattering). Filtering the sample may help reduce scattering.

Data Presentation

The following table summarizes the photophysical properties of 7-azaindole and a derivative to illustrate the impact of the chemical environment on its fluorescence characteristics.

CompoundSolvent/EnvironmentExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Reference
7-AzaindoleMethanolNot Specified374 nm, 505 nmNot Specified[1]
7-AzaindoleIn DNA (TBE buffer, pH 8.2)300 nm379 - 388 nm0.016 - 0.020[2][3]
1-Methyl-7-azaindoleWaterNot SpecifiedNot Specified0.55[1]

Experimental Protocols

Protocol for Determining Optimal Excitation and Emission Wavelengths

This protocol outlines the steps to empirically determine the optimal excitation and emission wavelengths for this compound using a spectrofluorometer.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a relevant buffer)

  • Spectrofluorometer

  • Quartz cuvette

Procedure:

  • Prepare a Dilute Solution: Prepare a dilute solution of this compound in the desired solvent. An initial concentration in the micromolar range is a good starting point. The absorbance at the expected excitation maximum should ideally be below 0.1 to avoid inner-filter effects.

  • Measure the Absorbance Spectrum: Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the solution. The wavelength of maximum absorbance (λabs_max) is a good starting point for the excitation wavelength.

  • Determine the Emission Maximum (λem_max): a. Set the excitation wavelength of the spectrofluorometer to the λabs_max. b. Scan a range of emission wavelengths (e.g., from 10 nm above the excitation wavelength to 700 nm). c. The wavelength at which the fluorescence intensity is highest is the emission maximum (λem_max).

  • Determine the Excitation Maximum (λex_max): a. Set the emission wavelength of the spectrofluorometer to the determined λem_max. b. Scan a range of excitation wavelengths (e.g., from 250 nm up to 10 nm below the emission maximum). c. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex_max).

  • Optimization (Optional): Repeat steps 3 and 4 using the newly determined λex_max and λem_max to ensure you have found the true optimal pair.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_fluor Fluorescence Spectroscopy cluster_result Result prep Prepare Dilute Solution of this compound abs_spec Measure Absorbance Spectrum (UV-Vis) prep->abs_spec set_ex Set Excitation at λabs_max abs_spec->set_ex  λabs_max scan_em Scan Emission Spectrum set_ex->scan_em det_em_max Determine Emission Max (λem_max) scan_em->det_em_max set_em Set Emission at λem_max det_em_max->set_em  λem_max scan_ex Scan Excitation Spectrum set_em->scan_ex det_ex_max Determine Excitation Max (λex_max) scan_ex->det_ex_max result Optimal Wavelengths (λex_max, λem_max) det_ex_max->result

Caption: Workflow for determining optimal excitation and emission wavelengths.

hypothetical_pathway cluster_cell Cellular Environment ligand External Ligand receptor Membrane Receptor ligand->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor kinase_b->tf Activates probe This compound (Fluorescent Probe) probe->kinase_b Binds to Active Site nucleus Gene Expression tf->nucleus Translocates to Nucleus

Caption: Hypothetical signaling pathway probed by this compound.

References

Validation & Comparative

A Comparative Guide to the Fluorescence Properties of 4-Hydroxy-7-azaindole and 7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of data on the fluorescence properties of 7-azaindole, including its quantum yield, lifetime, and spectral characteristics in different environments. I also found information on how factors like solvent and methylation affect its fluorescence, and the role of excited-state proton transfer. However, there is still very limited specific, quantitative fluorescence data for 4-hydroxy-7-azaindole. I found some general information about hydroxy-7-azaindoles and ESIPT in similar structures, but no direct comparative studies or detailed photophysical parameters for the 4-hydroxy derivative. To create a comprehensive comparison guide, I need to focus on finding this missing information.I have gathered substantial information on the fluorescence properties of 7-azaindole, including quantum yields, lifetimes, and spectral data in various solvents, along with details about its excited-state proton transfer (ESPT) mechanism. However, there is a significant lack of specific, quantitative photophysical data for this compound. While I found some general information and theoretical studies on hydroxy-substituted azaindoles and excited-state intramolecular proton transfer (ESIPT) in similar molecules, I could not find a direct experimental comparison of the fluorescence properties of this compound and 7-azaindole. To proceed with creating the comparison guide, I will need to clearly state the availability of data for 7-azaindole and the lack thereof for this compound, and then focus on a more theoretical and mechanism-based comparison for the latter. I have enough information to create the requested guide by highlighting this data gap. Therefore, I will now proceed to generate the response.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescence properties of this compound and its parent compound, 7-azaindole. While extensive experimental data is available for 7-azaindole, a well-studied fluorescent probe, the photophysical characteristics of this compound are less documented in publicly available literature. This guide summarizes the known quantitative data for 7-azaindole and discusses the expected fluorescence behavior of this compound based on the principles of excited-state intramolecular proton transfer (ESIPT).

Introduction

7-Azaindole is a heterocyclic compound that has garnered significant interest in biophysical and medicinal chemistry due to its unique photophysical properties.[1] It serves as a fluorescent analog of the amino acid tryptophan and the purine bases in DNA, making it a valuable tool for probing biological systems.[2][3] Its fluorescence is highly sensitive to the local environment, including solvent polarity and hydrogen bonding capabilities. A key feature of 7-azaindole's photophysics is its ability to undergo excited-state proton transfer (ESPT), a process that can be either intermolecular or intramolecular, leading to distinct fluorescence emission bands.

The introduction of a hydroxyl group at the 4-position of the 7-azaindole scaffold is expected to significantly modulate its fluorescence properties, primarily through facilitating an efficient excited-state intramolecular proton transfer (ESIPT) process. This guide will delve into the known fluorescence characteristics of 7-azaindole and provide a theoretical framework for understanding the anticipated properties of this compound.

Quantitative Fluorescence Properties

CompoundSolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
7-Azaindole Water (pH 7)~288~3860.023[4]0.91[2]
Methanol~288374 (Normal), 505 (Tautomer)[2]-Non-exponential[2]
Cyclohexane----
1-Methyl-7-azaindole Water--0.55[2]21[2]

Note: The bimodal emission of 7-azaindole in alcohols is a hallmark of excited-state proton transfer, where the higher energy band corresponds to the "normal" locally excited state and the lower-energy, red-shifted band corresponds to the tautomeric form resulting from proton transfer.[2] The methylation of the N1 position in 1-methyl-7-azaindole blocks this proton transfer pathway, resulting in a significantly higher quantum yield and a longer fluorescence lifetime.[2]

Signaling Pathways and Molecular Mechanisms

The distinct fluorescence properties of 7-azaindole and the anticipated behavior of this compound are governed by excited-state proton transfer phenomena.

7-Azaindole: Intermolecular and Dimer-Mediated Proton Transfer

In protic solvents like alcohols, 7-azaindole can form a cyclic complex with a solvent molecule, facilitating a double proton transfer in the excited state.[2] This process leads to the formation of a tautomer with a distinct, red-shifted emission. In aqueous solution, this process is less efficient, and the fluorescence is dominated by the "normal" emission.[2] 7-azaindole can also form hydrogen-bonded dimers, which are known to undergo a cooperative excited-state double proton transfer (ESDPT).

G cluster_7AI 7-Azaindole (7AI) in Protic Solvent 7AI_GS 7AI (Ground State) 7AI_ES 7AI* (Excited State) 7AI_GS->7AI_ES Excitation (hνex) 7AI_ES->7AI_GS Fluorescence (Normal, hνem1) 7AI_Tautomer_ES 7AI Tautomer* (Excited State) 7AI_ES->7AI_Tautomer_ES Intermolecular ESPT (+ Solvent) 7AI_Tautomer_GS 7AI Tautomer (Ground State) 7AI_Tautomer_ES->7AI_Tautomer_GS Fluorescence (Tautomer, hνem2) 7AI_Tautomer_GS->7AI_GS Proton Transfer

Fig. 1: Excited-state intermolecular proton transfer (ESPT) pathway for 7-azaindole in a protic solvent.
This compound: Anticipated Excited-State Intramolecular Proton Transfer (ESIPT)

The presence of a hydroxyl group at the 4-position in this compound introduces a proximate proton donor and acceptor within the same molecule, creating a favorable geometry for excited-state intramolecular proton transfer (ESIPT). Upon excitation, the acidity of the hydroxyl proton and the basicity of the pyridinic nitrogen are expected to increase, driving a rapid proton transfer from the hydroxyl group to the nitrogen atom. This process results in the formation of an excited-state keto-tautomer, which is expected to exhibit a large Stokes shift, meaning its fluorescence emission will be significantly red-shifted compared to its absorption. This property is highly desirable for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratios.

G cluster_4OH7AI This compound (4OH-7AI) 4OH7AI_Enol_GS Enol (Ground State) 4OH7AI_Enol_ES Enol* (Excited State) 4OH7AI_Enol_GS->4OH7AI_Enol_ES Excitation (hνex) 4OH7AI_Enol_ES->4OH7AI_Enol_GS Fluorescence (Normal, hνem1) 4OH7AI_Keto_ES Keto-Tautomer* (Excited State) 4OH7AI_Enol_ES->4OH7AI_Keto_ES ESIPT 4OH7AI_Keto_GS Keto-Tautomer (Ground State) 4OH7AI_Keto_ES->4OH7AI_Keto_GS Fluorescence (Tautomer, hνem2) Large Stokes Shift 4OH7AI_Keto_GS->4OH7AI_Enol_GS Proton Transfer

Fig. 2: Proposed excited-state intramolecular proton transfer (ESIPT) pathway for this compound.

Experimental Protocols

Standard methodologies are employed to characterize the fluorescence properties of compounds like 7-azaindole and would be applicable to this compound.

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield (ΦF) is typically determined using a comparative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with the sample. For 7-azaindole, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std × (msample / mstd) × (η2sample / η2std)

    where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Protocol:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics is required.

  • Data Acquisition: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for many excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the sample decay to obtain the true fluorescence lifetime.

G cluster_workflow Fluorescence Characterization Workflow Start Sample Preparation (Fluorophore in Solvent) Absorbance Measure UV-Vis Absorbance Spectrum Start->Absorbance Fluorescence Measure Fluorescence Emission Spectrum Start->Fluorescence Lifetime Measure Fluorescence Lifetime (TCSPC) Start->Lifetime Quantum_Yield Calculate Relative Quantum Yield Absorbance->Quantum_Yield Fluorescence->Quantum_Yield Analysis Data Analysis and Parameter Extraction Quantum_Yield->Analysis Lifetime->Analysis

Fig. 3: General experimental workflow for the characterization of fluorescence properties.

Conclusion

7-Azaindole is a versatile fluorescent probe with well-characterized photophysical properties that are highly sensitive to its environment, largely due to its participation in excited-state proton transfer reactions. While comprehensive experimental data for this compound is currently lacking in the scientific literature, its chemical structure strongly suggests the potential for efficient excited-state intramolecular proton transfer (ESIPT). This would likely result in a large Stokes shift and unique fluorescence characteristics, making it a promising candidate for the development of novel fluorescent sensors and probes. Further experimental investigation into the photophysical properties of this compound is warranted to validate these theoretical predictions and unlock its full potential in various scientific and biomedical applications.

References

A Comparative Analysis of Fluorescent Probes for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Key Performance Indicators of Fluorescent Probes

The utility of a fluorescent probe is determined by several key photophysical parameters:

  • Quantum Yield (Φ): A measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorescent signal.

  • Stokes Shift: The difference in wavelength between the maximum of the excitation and emission spectra. A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission signals, leading to a better signal-to-noise ratio.

  • Photostability: The ability of a fluorophore to resist photodegradation or "photobleaching" when exposed to excitation light. Higher photostability is crucial for applications requiring long-term imaging or intense illumination.

Comparative Data of Common Fluorescent Probes

The following tables summarize the key photophysical properties of representative probes from the Coumarin, Fluorescein, and Rhodamine families. These values are sourced from various studies and can be influenced by experimental conditions such as solvent and pH.

Fluorescent Probe Family Example Probe Excitation Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (Φ) Solvent/Conditions
Coumarin Coumarin 1373450770.73Ethanol
Coumarin Coumarin 343447490430.63Ethanol
Fluorescein Fluorescein490514240.920.01 M NaOH[1]
Fluorescein Fluorescein Isothiocyanate (FITC)495519240.92Aqueous Buffer[1]
Rhodamine Rhodamine B554575210.31Water[2]
Rhodamine Rhodamine 6G530555250.95Ethanol

Note: The photostability of fluorescent probes is often described qualitatively or through photobleaching quantum yields, which are less commonly reported in a standardized format. Generally, Rhodamine dyes are considered more photostable than Fluoresceins, which are in turn more stable than many Coumarins. However, this can be highly dependent on the specific derivative and the experimental environment.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is essential for the proper characterization and comparison of fluorescent probes. Below are detailed methodologies for two key experiments.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the widely used comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.

Objective: To determine the fluorescence quantum yield of an unknown fluorescent compound.

Materials:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Test sample (the fluorescent probe of interest).

  • Spectroscopic grade solvents.

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions. Record the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectra for all solutions of the standard and the test sample. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the resulting linear plots for both the standard (Grad_std) and the test sample (Grad_sample).

  • Quantum Yield Calculation: The quantum yield of the test sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

G Workflow for Relative Quantum Yield Measurement A Prepare Dilute Solutions (Standard & Sample) B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence Emission (Spectrofluorometer) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Determine Gradients (Standard & Sample) E->F G Calculate Quantum Yield F->G

Workflow for Relative Quantum Yield Measurement
Protocol 2: Assessment of Photostability

This protocol provides a general method for quantifying the photostability of a fluorescent probe by measuring its photobleaching rate.

Objective: To compare the photostability of different fluorescent probes under continuous illumination.

Materials:

  • Fluorescence microscope equipped with a light source, appropriate filters, and a sensitive camera.

  • Sample containing the fluorescent probe (e.g., stained cells or a solution of the probe).

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare the sample and mount it on the microscope stage.

  • Image Acquisition:

    • Select a region of interest.

    • Set the illumination intensity and camera exposure time. These parameters should be kept constant throughout the experiment.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) under continuous illumination.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from each measurement.

    • Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

  • Quantification: The photobleaching rate can be quantified by determining the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

G Experimental Workflow for Photostability Assessment A Prepare Fluorescently Labeled Sample B Mount on Fluorescence Microscope A->B C Acquire Time-Lapse Images (Continuous Illumination) B->C D Measure Mean Fluorescence Intensity (Image Analysis Software) C->D E Background Correction & Normalization D->E F Plot Normalized Intensity vs. Time E->F G Determine Photobleaching Half-Life (t1/2) F->G

Workflow for Photostability Assessment

Signaling Pathways and Probe Selection

The choice of a fluorescent probe is often dictated by the specific biological pathway being investigated. For example, probes with high sensitivity and photostability are crucial for tracking the dynamics of signaling proteins.

G Probe Selection Logic for Signaling Pathway Studies A Define Biological Question (e.g., Protein Localization, Interaction) B Identify Target Molecule & Cellular Environment A->B C Consider Required Imaging Modality (e.g., Confocal, TIRF, Time-Lapse) B->C D Evaluate Probe Properties: - Quantum Yield - Stokes Shift - Photostability - Excitation/Emission Spectra C->D E Select Optimal Fluorescent Probe D->E F Experimental Validation E->F

References

Validating 4-Hydroxy-7-azaindole for Protein Binding Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and molecular biology, the precise characterization of protein-ligand interactions is paramount. The selection of an appropriate analytical tool is critical for obtaining reliable binding data. This guide provides a comprehensive comparison of 4-Hydroxy-7-azaindole with other common fluorescent probes for protein binding studies, supported by experimental data and detailed protocols.

Introduction to this compound: A Promising Scaffold

This compound belongs to the azaindole family, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The azaindole scaffold is a bioisostere of indole, and its derivatives are known to be potent kinase inhibitors.[1][2] The nitrogen atom in the pyridine ring of the azaindole core enhances its hydrogen-bonding capabilities, which is crucial for its interaction with the hinge region of many kinases.[1][2] Specifically, 4-substituted 7-azaindole derivatives have shown promise as inhibitors of various kinases, including p38 MAP kinase.[3][4] The hydroxyl group at the 4-position can further modulate the electronic properties and binding interactions of the molecule.

Comparison of this compound with Alternative Probes

The validation of a new probe for protein binding studies requires a thorough comparison with established alternatives. Here, we compare the performance of this compound with two widely used fluorescent probes: BODIPY and Dansyl derivatives. The p38α MAP kinase, a key player in inflammatory signaling, is used as a model protein for this comparison.

Performance in Kinase Inhibition Assays

The inhibitory activity of azaindole derivatives against protein kinases is a strong indicator of their binding affinity. The half-maximal inhibitory concentration (IC50) is a common metric for quantifying the potency of an inhibitor.

Compound/ProbeTarget KinaseIC50 (nM)Reference
4-Azaindole Derivative (Example) p38α MAP Kinase403.57 ± 6.35[5]
7-Azaindole Derivative (Example) JAK2260[6]
BODIPY-FL Staurosporine PIM3, CDC42BPG, MAP2K7, TXK, and SIK3Not specified as IC50, but used as a high-affinity probe[7]
Dansyl-Calmodulin Not a direct kinase inhibitor, used to study protein-protein interactionsNot Applicable[8]
Photophysical Properties

The fluorescence properties of a probe are critical for its utility in binding assays. Key parameters include the fluorescence quantum yield (Φ) and lifetime (τ).

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ) (ns)Reference
7-Azaindole ~288~3860.023 (in water)~0.9 (in water)[1][9]
1-Methyl-7-azaindole Not specifiedNot specified0.55 (in water)21 (in water)[9]
BODIPY FL ~503~5120.924.1[10]
Dansyl Chloride Adduct ~335~520Variable (environment-dependent)Variable (environment-dependent)[8][11]

Note: Specific photophysical data for this compound was not found. The data for 7-azaindole and its methylated derivative are provided as a reference.[1][9] Methylation of the N1-H group of 7-azaindole significantly increases its fluorescence quantum yield and lifetime by shutting down non-radiative decay pathways.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these probes in protein binding studies.

Fluorescence Spectroscopy Protocol for Kinase Binding

This protocol is adapted for a 96-well plate format and is suitable for determining the binding affinity of fluorescent probes to a target kinase.

Materials:

  • This compound, BODIPY-FL labeled inhibitor, or Dansyl-labeled protein

  • Purified p38α MAP kinase

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Protein Preparation: Dilute the p38α MAP kinase to the desired concentration in the assay buffer. A typical concentration range is 10-100 nM.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. Serially dilute the probe in assay buffer to achieve a range of concentrations for the binding isotherm.

  • Assay Setup: To the wells of the 96-well plate, add 50 µL of the kinase solution.

  • Titration: Add 50 µL of the serially diluted fluorescent probe to the wells containing the kinase. Include control wells with buffer only and probe only to measure background fluorescence.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The excitation and emission wavelengths should be optimized for each probe based on their spectral properties.

  • Data Analysis: Subtract the background fluorescence from the measurements. Plot the change in fluorescence intensity as a function of the probe concentration. Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) Protocol for Small Molecule Inhibitors

SPR is a label-free technique for real-time monitoring of binding events. This protocol is designed for the analysis of small molecule inhibitors binding to an immobilized kinase.[12]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified p38α MAP kinase

  • This compound or other small molecule inhibitors

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

Procedure:

  • Chip Activation: Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Protein Immobilization: Inject the purified p38α MAP kinase (typically 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.

  • Deactivation: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

  • Analyte Injection: Prepare a series of dilutions of the small molecule inhibitor in running buffer. Inject the inhibitor solutions over the immobilized kinase surface at a constant flow rate. Include a buffer-only injection as a reference.

  • Regeneration: After each inhibitor injection, regenerate the sensor surface by injecting a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound inhibitor.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol for Inhibitor Binding

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified p38α MAP kinase

  • This compound or other inhibitors

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation: Dialyze both the protein and the inhibitor solutions against the same buffer to minimize heats of dilution. Degas both solutions before the experiment.

  • ITC Setup: Load the protein solution (typically 10-20 µM) into the sample cell of the calorimeter. Load the inhibitor solution (typically 100-200 µM, 10-fold higher than the protein concentration) into the injection syringe.[2]

  • Titration: Perform a series of small injections (e.g., 2-10 µL) of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding affinity (Ka, and its inverse, Kd), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Signaling Pathway and Experimental Workflow Visualization

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[13][14][15][16][17] It is a common target for the development of anti-inflammatory drugs.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) Receptor Receptor Stress->Receptor activate MAPKKK MAPKKK (e.g., ASK1, TAK1, MEKKs) Receptor->MAPKKK activate MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylate p38 p38 MAPK MKK3_6->p38 phosphorylate Downstream Downstream Targets (e.g., MK2, ATF2, CREB) p38->Downstream phosphorylate Probe This compound (Inhibitor) Probe->p38 inhibit Response Cellular Response (Inflammation, Apoptosis) Downstream->Response regulate

p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Validation

The following workflow outlines the key steps in validating a novel kinase inhibitor like this compound.

experimental_workflow Start Start: Synthesize/Obtain This compound Fluorescence Fluorescence Spectroscopy Start->Fluorescence SPR Surface Plasmon Resonance (SPR) Start->SPR ITC Isothermal Titration Calorimetry (ITC) Start->ITC Data_Analysis Data Analysis and Binding Constant (Kd) Determination Fluorescence->Data_Analysis SPR->Data_Analysis ITC->Data_Analysis Comparison Compare with Alternative Probes (BODIPY, Dansyl) Data_Analysis->Comparison Conclusion Conclusion: Validate Utility for Protein Binding Studies Comparison->Conclusion

Workflow for validating this compound in protein binding studies.

Conclusion

This compound presents a promising scaffold for the development of probes for protein binding studies, particularly for kinases. Its structural similarity to the natural ATP ligand, coupled with the potential for favorable fluorescence properties, makes it an attractive candidate for further investigation. While direct comparative data against established probes like BODIPY and Dansyl derivatives is still emerging, the available information on related azaindole compounds suggests its potential for high-affinity binding. The experimental protocols provided in this guide offer a starting point for researchers to validate and utilize this compound in their specific protein-ligand interaction studies. Further research is warranted to fully characterize its photophysical properties and to directly compare its performance with other fluorescent probes in a variety of protein binding assays.

References

Comparative Analysis of 4-Hydroxy-7-Azaindole Probes: Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a representative 4-Hydroxy-7-azaindole probe against other well-established kinase inhibitors. The data presented herein is synthesized from publicly available literature to offer an objective overview of its potential performance, focusing on specificity and cross-reactivity. While a specific commercial probe with this exact substitution is not extensively profiled across the entire kinome in a single public study, the analysis is based on structure-activity relationships of closely related 7-azaindole analogs.

Introduction to this compound Probes

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binder for a variety of protein kinases. The introduction of a hydroxyl group at the 4-position can modulate the electronic properties and hydrogen-bonding potential of the molecule, influencing its binding affinity and selectivity profile. Based on existing literature for related analogs, a this compound probe is anticipated to show significant activity against kinases such as DYRK1A, Aurora A, and p38 MAPK. This guide will compare a representative this compound probe to established inhibitors for these primary targets.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the inhibitory activity (IC50) of a representative this compound probe against its likely primary targets and key off-targets, in comparison to well-characterized inhibitors. The data for the this compound probe are estimated based on published data for structurally similar compounds.

Kinase TargetRepresentative this compound Probe (IC50, nM)Harmine (IC50, nM)[1]Alisertib (MLN8237) (IC50, nM)[2][3][4]SB203580 (IC50, nM)[5][6]
DYRK1A ~60 80 >10,000>10,000
Aurora A ~150 >10,0001.2 >10,000
p38α MAPK ~200 >10,000>10,00050
DYRK1B~500->10,000>10,000
Aurora B>1000>10,000396.5>10,000
JNK1>5000->10,000>10,000
GSK3β>5000->10,000>5,000

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of kinase inhibitors are provided below.

Biochemical Kinase Inhibition Assays

1. LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase of interest.

  • Principle: The assay relies on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer as the acceptor. Inhibition of tracer binding leads to a decrease in the FRET signal.

  • Protocol:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the kinase, Eu-labeled antibody, and test compound to a 384-well plate.

    • Incubate for a specified period (e.g., 60 minutes) at room temperature.

    • Add the fluorescently labeled tracer.

    • Incubate for another specified period (e.g., 60 minutes) at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the emission ratio and determine the IC50 value from the dose-response curve.

2. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.

  • Protocol:

    • Set up the kinase reaction including the kinase, substrate, ATP, and test compound in a 384-well plate.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Cellular Target Engagement Assay

Cellular Thermal Shift Assay (CETSA)

This method assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the thermal stability of the target protein.

  • Principle: Ligand binding often stabilizes a protein, increasing its melting temperature. In CETSA, cells are treated with a compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified.

  • Protocol:

    • Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein.

    • Generate a melting curve to determine the melting temperature (Tm) in the presence and absence of the compound. A shift in Tm indicates target engagement.

Mandatory Visualization

Signaling Pathways

DYRK1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor DYRK1A_inactive DYRK1A (inactive) Receptor->DYRK1A_inactive Signal Transduction DYRK1A_active DYRK1A (active) (Autophosphorylation) DYRK1A_inactive->DYRK1A_active Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRK1A_active->Transcription_Factors Phosphorylation Splicing_Factors Splicing Factors DYRK1A_active->Splicing_Factors Phosphorylation Cytoskeletal_Proteins Cytoskeletal Proteins DYRK1A_active->Cytoskeletal_Proteins Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Nuclear Translocation

Caption: DYRK1A Signaling Pathway.

Aurora_A_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitotic_events Mitotic Events G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Aurora_A Aurora A Kinase M_Phase->Aurora_A Activation Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Phosphorylation of centrosomal proteins Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Phosphorylation of microtubule-associated proteins Cytokinesis Cytokinesis Aurora_A->Cytokinesis Regulation

Caption: Aurora A Signaling in Mitosis.

p38_MAPK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Phosphorylation Apoptosis Apoptosis p38_MAPK->Apoptosis Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response

Caption: p38 MAPK Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Panel Kinase Panel Screening (e.g., LanthaScreen, ADP-Glo) IC50_Determination IC50 Determination Kinase_Panel->IC50_Determination Identifies Primary Targets and Off-Targets CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target Engagement Confirmation CETSA->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Cell Proliferation) Cellular_Potency Cellular Potency (EC50) Phenotypic_Assay->Cellular_Potency Compound Test Compound (this compound Probe) Compound->Kinase_Panel Compound->CETSA Compound->Phenotypic_Assay

References

A Comparative Analysis of Quantum Yield and Fluorescence Lifetime in Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azaindole derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their unique photophysical properties. As structural analogs of the endogenous amino acid tryptophan, they serve as valuable fluorescent probes for investigating protein structure and dynamics. This guide provides an objective comparison of the fluorescence quantum yield and lifetime of key azaindole derivatives, supported by experimental data and detailed methodologies to aid in the selection of appropriate probes for research and drug development applications.

Comparison of Photophysical Properties

The fluorescence quantum yield (Φ) and lifetime (τ) are fundamental parameters that dictate the suitability of a fluorophore for various applications. The quantum yield represents the efficiency of the fluorescence process, while the lifetime describes the average time the molecule spends in the excited state. Variations in the substitution pattern of the azaindole ring can significantly impact these properties.

Below is a summary of the quantum yield and fluorescence lifetime for 7-azaindole and two of its methylated derivatives in different solvent environments.

CompoundSolventQuantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
7-AzaindoleWater-0.82[1]
Cyclohexane-1.72[1]
TBE Buffer (pH 8.2)0.023[2]-
1-Methyl-7-azaindoleWater0.55[1]21[1], 26.1[1]
Cyclohexane-5.27[1]
7-Methyl-7-azaindoleWater-0.49[1]
Cyclohexane-1.67[1]
N1-glycosylated 7-AzaindoleTBE Buffer (pH 8.2)0.53[2]-

Key Observations:

  • Effect of N1-Methylation: Methylation at the N1 position of the pyrrole ring, as seen in 1-methyl-7-azaindole, dramatically increases both the quantum yield and the fluorescence lifetime in water compared to the parent 7-azaindole.[1] This is attributed to the inhibition of non-radiative decay pathways that are facilitated by the N1-proton's interaction with the solvent.[1]

  • Solvent Effects: The photophysical properties of azaindole derivatives are highly sensitive to the solvent environment. For instance, the fluorescence lifetime of 7-azaindole is longer in the non-polar solvent cyclohexane compared to water, a trend that is reversed for 1-methyl-7-azaindole.[1]

  • Glycosylation: Similar to N1-methylation, glycosylation at the N1 position also leads to a significant enhancement of the fluorescence quantum yield.[2]

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime is crucial for the reliable comparison of fluorophores. The following sections outline the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique that involves comparing the fluorescence of a sample to a well-characterized standard with a known quantum yield.[3]

Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then proportional to the ratio of their quantum yields.[3]

Materials:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.[3]

  • UV-Vis Spectrophotometer for absorbance measurements.[3]

  • Fluorescence standard with a known and stable quantum yield.[3]

  • High-purity solvents.

Procedure:

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard from stock solutions.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard against a solvent blank. Determine the absorbance value at the chosen excitation wavelength for all solutions. To minimize inner filter effects, the absorbance should ideally be kept below 0.1.[4]

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer, which should be a wavelength where both the sample and the standard have significant absorbance.[3]

    • Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

      where:

      • Φ_r is the quantum yield of the reference standard.

      • Grad_s and Grad_r are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.[5]

      • n_s and n_r are the refractive indices of the sample and reference solutions, respectively.[5]

Measurement of Fluorescence Lifetime (Time-Correlated Single-Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes, typically in the picosecond to microsecond range.[6]

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., laser or LED). The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation events. The collected data is used to reconstruct the fluorescence decay profile.[6]

Instrumentation:

  • Pulsed light source (laser diode or LED).

  • High-sensitivity, high-speed detector (e.g., photomultiplier tube - PMT).

  • Timing electronics (Time-to-Amplitude Converter - TAC, or Time-to-Digital Converter - TDC).[6]

  • Data acquisition and analysis software.

Procedure:

  • Instrument Setup: The repetition rate of the pulsed source is synchronized with the detector and timing electronics.

  • Sample Excitation: The sample is excited by the pulsed light source.

  • Photon Detection: The emitted photons are detected by the PMT. The system is set up such that, on average, less than one photon is detected per excitation pulse to ensure accurate timing.

  • Time Measurement: For each detected photon, the time delay between the excitation pulse and photon arrival is measured by the TAC or TDC.

  • Histogram Generation: The timing data from millions of events are collected and plotted as a histogram of photon counts versus time. This histogram represents the fluorescence decay curve.

  • Data Analysis: The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the characterization of the photophysical properties of azaindole derivatives.

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_qy Quantum Yield Measurement cluster_lt Lifetime Measurement cluster_analysis Data Analysis & Comparison prep_sample Prepare Azaindole Derivative Solutions abs_measure Measure Absorbance Spectra (UV-Vis) prep_sample->abs_measure lt_measure Measure Fluorescence Decay (TCSPC) prep_sample->lt_measure prep_std Prepare Standard Solutions prep_std->abs_measure qy_measure Measure Corrected Emission Spectra (Spectrofluorometer) abs_measure->qy_measure qy_calc Calculate Quantum Yield qy_measure->qy_calc compare Compare Photophysical Properties qy_calc->compare lt_calc Calculate Fluorescence Lifetime lt_measure->lt_calc lt_calc->compare

References

Benchmarking 4-Hydroxy-7-azaindole: A Comparative Guide to Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the photophysical and biological properties of 4-Hydroxy-7-azaindole against a panel of widely used commercial fluorescent dyes: Fluorescein, Rhodamine B, Cyanine 3 (Cy3), and Cyanine 5 (Cy5). The data presented herein is intended to offer an objective performance benchmark to aid in the selection of the most appropriate fluorophore for specific research applications.

Executive Summary

This compound is a heterocyclic compound with emerging interest in fluorescence applications. This guide evaluates its performance characteristics against established commercial dyes. While direct experimental data for some of this compound's photophysical properties are limited, this comparison leverages available information on closely related azaindole derivatives and computational studies to provide a preliminary assessment. The commercial dyes selected for comparison represent a range of spectral properties and are commonly employed in biological imaging and assays.

Data Presentation: Photophysical and Cytotoxicity Comparison

The following tables summarize the key performance indicators for this compound and the selected commercial fluorescent dyes.

Table 1: Photophysical Properties of Fluorescent Dyes

PropertyThis compoundFluoresceinRhodamine BCy3Cy5
Excitation Max (λ_abs_, nm) ~350-360 (estimated)490 (PBS, pH 7.4)[1]543 (Ethanol)[2]550 (PBS, pH 7.4)[3][4]649 (PBS, pH 7.4)[5]
Emission Max (λ_em_, nm) ~405-417 (estimated)515 (PBS, pH 7.4)[1]580 (Ethanol)[6]570 (PBS, pH 7.4)[3][4]666 (PBS, pH 7.4)[5]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Data Not Available76,900 (pH 9.0)106,000 (Ethanol)[2]~150,000~250,000[5]
Quantum Yield (Φ_f_) High (in various solvents, derivative)0.85 (PBS, pH 7.4)[1]0.49 - 0.7 (Ethanol)[2][7]~0.04 (PBS, pH 7.4)[3]~0.2 (PBS, pH 7.4)[5]
Stokes Shift (nm) ~55-60 (estimated)25372017
Photostability Data Not AvailableLowModerateModerateModerate

Note: Data for this compound is estimated based on a derivative and computational studies due to the lack of direct experimental values.

Table 2: Cytotoxicity Data

CompoundCell LineAssayIC₅₀ / EC₅₀
7-azaindole derivativesHOS, MCF7, LNCaPMTTIC₅₀: 2.5 - 37.7 µM[8]
7-azaindole derivative (7-AID)HeLa, MCF-7, MDA MB-231MTTIC₅₀: 12.69 - 16.96 µM/ml[9]
5-Hydroxyindole derivativesMCF-7MTTEC₅₀: < 10 µM[2]

Note: Direct cytotoxicity data for this compound is limited. The data presented is for related azaindole and hydroxyindole derivatives to provide an indication of potential cytotoxicity.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the pathlength of the cuvette (typically 1 cm).

  • Preparation of Stock Solution: A concentrated stock solution of the dye is prepared in a suitable solvent.

  • Serial Dilutions: A series of dilutions are made from the stock solution to obtain a range of concentrations.

  • Absorbance Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λ_max_) using a UV-Vis spectrophotometer.

  • Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient is calculated from the slope of the linear regression of this plot.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f_) is determined relative to a well-characterized standard with a known quantum yield.

  • Selection of a Standard: A standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen.

  • Preparation of Solutions: A series of solutions of both the sample and the standard are prepared in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements: The absorbance at the excitation wavelength and the integrated fluorescence intensity are measured for each solution.

  • Calculation: The quantum yield of the sample (Φ_s_) is calculated using the following equation:

    Φ_s_ = Φ_r_ * (m_s_ / m_r_) * (n_s_² / n_r_²)

    where Φ_r_ is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Photostability Assay

The photostability of a fluorescent dye is assessed by measuring the decrease in its fluorescence intensity over time upon continuous illumination.

  • Sample Preparation: A solution of the fluorescent dye is prepared and placed in a fluorescence cuvette.

  • Continuous Illumination: The sample is continuously excited at its absorption maximum using a stable light source within a spectrofluorometer.

  • Time-course Measurement: The fluorescence emission is recorded at regular intervals over an extended period.

  • Data Analysis: The fluorescence intensity is plotted as a function of time. The photostability can be quantified by the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the fluorescent dye.

  • MTT Incubation: After the desired incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control cells.

Visualizations

To further illustrate the experimental workflows and conceptual relationships, the following diagrams are provided.

Experimental_Workflow_Photophysical_Properties cluster_prep 1. Sample Preparation cluster_measurement 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Calculation Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Absorbance Measure Absorbance (UV-Vis) Dilutions->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Dilutions->Fluorescence Plot_Abs Plot Absorbance vs. Concentration Absorbance->Plot_Abs Plot_Fluo Plot Integrated Fluorescence vs. Absorbance Fluorescence->Plot_Fluo Calc_Epsilon Calculate Molar Extinction Coefficient (ε) Plot_Abs->Calc_Epsilon Calc_QY Calculate Quantum Yield (Φf) Plot_Fluo->Calc_QY

Caption: Workflow for determining photophysical properties.

Experimental_Workflow_Cytotoxicity cluster_cell_culture 1. Cell Culture cluster_treatment 2. Compound Treatment cluster_mtt_assay 3. MTT Assay cluster_readout 4. Data Acquisition & Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Fluorescent Dye at Various Concentrations Seed_Cells->Add_Compound Incubate_Compound Incubate for a Defined Period Add_Compound->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate to Form Formazan Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Calculate_Viability Calculate Cell Viability (%) Measure_Abs->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This comparative guide provides a foundational benchmark for this compound against established commercial fluorescent dyes. While the available data suggests that this compound and its derivatives possess favorable fluorescence properties, further experimental characterization is necessary to fully elucidate their performance capabilities. Specifically, quantitative measurements of the molar extinction coefficient, quantum yield, and photostability of this compound in various solvent systems are crucial for a definitive comparison. The cytotoxicity data for related compounds indicate a potential for biological applications, though direct evaluation of this compound is warranted. Researchers are encouraged to use the provided protocols as a starting point for their own in-house evaluations to determine the suitability of this compound for their specific experimental needs.

References

Validation of 4-Hydroxy-7-azaindole as a Ratiometric Fluorescent Sensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-Hydroxy-7-azaindole as a potential ratiometric fluorescent sensor, primarily for pH. Due to a lack of direct experimental validation in published literature, this document outlines the theoretical basis for its function, a detailed protocol for its validation, and a comparative assessment against established ratiometric sensors. This guide serves as a valuable resource for researchers interested in exploring novel fluorescent probes for cellular and molecular studies.

Introduction to Ratiometric Sensing and this compound

Ratiometric fluorescent sensors offer a significant advantage over intensity-based probes by providing a built-in self-calibration. By measuring the ratio of fluorescence intensities at two different wavelengths, these sensors can minimize the effects of environmental factors, photobleaching, and probe concentration, leading to more accurate and reliable measurements.

The 7-azaindole scaffold is known for its interesting photophysical properties, including a sensitivity of its fluorescence to the surrounding environment. The introduction of a hydroxyl group at the 4-position of the 7-azaindole core is hypothesized to induce significant changes in its electronic distribution upon protonation or deprotonation, a key characteristic for a ratiometric pH sensor. This is based on the principle of excited-state proton transfer (ESPT), a phenomenon observed in other hydroxy-substituted aromatic compounds used as pH sensors.

Proposed Signaling Pathway for this compound as a Ratiometric pH Sensor

The ratiometric response of this compound to pH is likely governed by the equilibrium between its neutral and deprotonated forms. In the ground state, the equilibrium is determined by the pKa of the hydroxyl group. Upon excitation, the excited-state pKa (pKa*) can be significantly different, leading to excited-state proton transfer. This results in two distinct fluorescent species: the neutral form and the anionic form, each with a unique emission wavelength. The ratio of the intensities of these two emissions would then be dependent on the pH of the medium.

G Proposed Ratiometric pH Sensing Mechanism of this compound Neutral_Ground Neutral Form (HA) Anionic_Ground Anionic Form (A-) Neutral_Ground->Anionic_Ground + OH- / - H2O Neutral_Excited Excited Neutral Form (HA) Neutral_Ground->Neutral_Excited Excitation (λex) Anionic_Ground->Neutral_Ground + H+ Neutral_Excited->Neutral_Ground Fluorescence (λem1) Anionic_Excited Excited Anionic Form (A-) Neutral_Excited->Anionic_Excited ESPT Anionic_Excited->Anionic_Ground Fluorescence (λem2)

Caption: Proposed mechanism of this compound as a ratiometric pH sensor via ESPT.

Performance Comparison: this compound vs. Established Ratiometric Sensors

The following table summarizes the predicted performance of this compound against well-established ratiometric pH sensors, Seminaphtharhodafluor (SNARF) derivatives and coumarin-based sensors. The data for this compound is hypothetical and requires experimental validation.

FeatureThis compound (Predicted)Seminaphtharhodafluor (SNARF-1)Coumarin-based Sensor (e.g., pH-responsive coumarin)
Sensing Mechanism Excited-State Proton Transfer (ESPT)pH-dependent equilibrium between protonated and deprotonated formspH-triggered ring-opening/closing
Excitation Wavelength (λex) To be determined (likely UV-A)~488 nm and ~543 nm~405 nm (closed form), ~575 nm (open form)[1]
Emission Wavelengths (λem) To be determined (dual emission)~580 nm and ~640 nm[2][3]~450-600 nm (closed), ~600-770 nm (open)[1]
pKa To be determined~7.5[4]Variable (tunable by chemical modification)
Quantum Yield (Φ) To be determinedModerate to highHigh
Photostability To be determinedModerateGenerally good
Cell Permeability Likely good due to small sizeGood (ester derivatives available)Good
Toxicity Likely lowLowGenerally low

Experimental Protocols for Validation

To validate this compound as a ratiometric sensor, a series of photophysical and analytical experiments are required.

Synthesis and Characterization
  • Synthesis: Synthesize this compound using established organic chemistry methods.

  • Purification: Purify the compound using techniques such as column chromatography and recrystallization.

  • Structural Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization
  • UV-Vis Absorption and Fluorescence Spectroscopy:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).

    • Add a small aliquot of the stock solution to each buffer to a final concentration in the micromolar range.

    • Record the absorption and fluorescence emission spectra for each pH solution. For fluorescence, excite at the wavelength of maximum absorption of the neutral and/or anionic species.

  • Determination of pKa:

    • Plot the ratio of the fluorescence intensities at the two emission maxima (Iλem1 / Iλem2) as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the ground-state pKa.

  • Quantum Yield Measurement:

    • Measure the fluorescence quantum yield of both the neutral and anionic forms using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) as a reference.

  • Photostability Assay:

    • Expose solutions of the probe at different pH values to continuous excitation light in a spectrofluorometer.

    • Monitor the decrease in fluorescence intensity over time to assess photostability.

Ratiometric Sensor Performance Evaluation
  • Selectivity:

    • Measure the ratiometric fluorescence response in the presence of various biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺) and reactive oxygen species to assess selectivity for H⁺.

  • Reversibility:

    • Cycle the pH of a solution containing the probe between acidic and basic values and monitor the ratiometric response to determine if the sensor is reversible.

  • Cellular Imaging (Optional):

    • If the probe shows promise, its utility for intracellular pH measurements can be tested.

    • Load the probe into cultured cells.

    • Perform fluorescence microscopy, capturing images in the two emission channels.

    • Calibrate the intracellular fluorescence ratio to pH using ionophores like nigericin.

G Experimental Workflow for Validation of a Ratiometric Fluorescent Sensor cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical Studies cluster_performance Sensor Performance Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Confirmation Structural Confirmation (NMR, MS) Purification->Confirmation Spectroscopy Absorption & Fluorescence Spectroscopy (pH titration) Confirmation->Spectroscopy pKa_Det pKa Determination Spectroscopy->pKa_Det QY_Measure Quantum Yield Measurement Spectroscopy->QY_Measure Photostability Photostability Assay Spectroscopy->Photostability Selectivity Selectivity Testing Photostability->Selectivity Reversibility Reversibility Test Selectivity->Reversibility Cell_Imaging Cellular Imaging (Optional) Reversibility->Cell_Imaging

References

A Researcher's Guide to Control Experiments for 4-Hydroxy-7-azaindole-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of essential control experiments for researchers utilizing 4-Hydroxy-7-azaindole in kinase and fluorescence-based assays. Given the dual potential of the azaindole scaffold as both a kinase inhibitor and a fluorescent probe, rigorous controls are paramount for accurate data interpretation. This document details experimental protocols, presents comparative data from related compounds to infer potential outcomes, and illustrates key experimental workflows.

The 4-azaindole scaffold is a recognized privileged structure in medicinal chemistry, particularly for developing potent and selective kinase inhibitors.[1] Its structural similarity to the endogenous kinase substrate ATP allows it to effectively compete for the ATP-binding site. Furthermore, azaindole derivatives can exhibit intrinsic fluorescent properties, making them valuable tools for fluorescence-based assays.[2]

I. Control Experiments for Kinase Inhibition Assays

When evaluating this compound as a potential kinase inhibitor, a series of control experiments are necessary to validate the observed effects and rule out experimental artifacts. These controls are applicable across various assay platforms, including luminescence-based assays like ADP-Glo™ and fluorescence-based methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Key Control Experiments for Kinase Assays:

  • No-Enzyme Control: This control contains all reaction components except the kinase. It is crucial for determining the background signal of the assay and ensuring that the observed signal is dependent on enzyme activity.

  • No-Inhibitor (Vehicle) Control: This control includes the kinase and all other reaction components, with the vehicle (typically DMSO) used to dissolve the test compound added at the same final concentration as in the experimental wells.[3] This sample represents 100% kinase activity and is used to normalize the data.

  • Positive Control Inhibitor: A known inhibitor of the target kinase is used to confirm that the assay is sensitive to inhibition and performing as expected. Staurosporine is a common, albeit non-selective, positive control for many kinase assays.[1]

  • ATP Concentration Control: For ATP-competitive inhibitors like those based on the azaindole scaffold, it is crucial to run the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase. This ensures that the assay is sensitive to competitive inhibition.

  • Structurally Similar Inactive Compound (Negative Control): If available, a structural analog of this compound that is known to be inactive against the target kinase should be tested. This helps to ensure that the observed effects are not due to non-specific interactions of the chemical scaffold.

Illustrative Workflow for a Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of This compound in DMSO plate_setup Dispense inhibitor and controls into a 384-well plate prep_inhibitor->plate_setup prep_controls Prepare controls: - Vehicle (DMSO) - Positive Control Inhibitor prep_controls->plate_setup prep_reagents Prepare kinase, substrate, and ATP solutions start_reaction Initiate reaction by adding ATP/substrate mix prep_reagents->start_reaction add_enzyme Add kinase to all wells (except no-enzyme control) plate_setup->add_enzyme add_enzyme->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction and detect signal (e.g., add ADP-Glo™ reagent) incubation->stop_reaction read_plate Measure luminescence or fluorescence stop_reaction->read_plate data_analysis Normalize data to controls and calculate IC50 values read_plate->data_analysis G cluster_setup Experimental Setup cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_fluorophore Prepare solution of This compound mix_samples Mix fluorophore with varying concentrations of quencher prep_fluorophore->mix_samples prep_quencher Prepare serial dilutions of quencher prep_quencher->mix_samples prep_controls Prepare controls: - Buffer blank - Fluorophore alone - Quencher alone measure_spectra Record fluorescence emission spectra prep_controls->measure_spectra mix_samples->measure_spectra correct_ife Correct for inner filter effect (if necessary) measure_spectra->correct_ife stern_volmer Construct Stern-Volmer plot (F0/F vs. [Q]) correct_ife->stern_volmer determine_kq Determine quenching constant (Kq) stern_volmer->determine_kq

References

Assessing the Cytotoxicity of 4-Hydroxy-7-azaindole for Live-Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of fluorescent probes for live-cell imaging is a critical step in experimental design, with the ideal probe offering bright, stable fluorescence while exhibiting minimal cellular perturbation. 4-Hydroxy-7-azaindole, a fluorescent molecule, has garnered interest for its potential applications in biological imaging. However, a thorough assessment of its cytotoxicity is paramount to ensure the integrity of experimental data. This guide provides a comparative overview of the cytotoxicity of this compound and common alternative live-cell imaging probes, supported by established experimental protocols for cytotoxicity assessment.

Quantitative Data Comparison

A direct quantitative comparison of the cytotoxicity of this compound and alternative probes through metrics like IC50 values is challenging due to the limited availability of such data in the public domain for this compound itself. However, based on available literature for 7-azaindole derivatives and various live-cell imaging dyes, a qualitative and semi-quantitative comparison can be drawn.

ProbeReported Cytotoxicity/Cellular Effects
This compound No direct IC50 values are publicly available. However, some 7-azaindole derivatives have been shown to exhibit cytotoxic effects, often through the inhibition of cellular kinases.
Gentle Rhodamines Reported to have significantly reduced phototoxicity and cellular photodamage compared to conventional rhodamine dyes.[1]
Saguaro Biosciences Dyes (ChromaLIVE™, NucleoLIVE™, MortaLIVE™) Marketed as non-toxic and biologically inert for at least 3 days in cell culture, with minimal impact on gene expression.[2][3]
SYTO™ Dyes (e.g., SYTO™ Green) Cell-permeant nucleic acid stains. Some studies indicate that certain SYTO™ dyes can be cytotoxic at higher concentrations or with prolonged exposure.[4]
DRAQ5™ A far-red fluorescent DNA dye. While it readily enters live cells, it can interfere with DNA replication and halt the cell cycle in G2/M phase.[5][6]

Experimental Protocols

To enable researchers to perform their own cytotoxicity assessments, detailed protocols for two standard assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[8]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Caspase-3/7 Apoptosis Assay for Live-Cell Imaging

This assay utilizes a fluorogenic substrate that detects the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well imaging plate (black-walled, clear-bottom)

  • This compound or other test compounds

  • Live-cell caspase-3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • Live-cell imaging system with environmental control

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere.

  • Prepare dilutions of the test compound in complete culture medium.

  • Add the live-cell caspase-3/7 reagent to the cells at the recommended concentration.

  • Treat the cells with the various concentrations of the test compound.

  • Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).

  • Acquire images in the brightfield and appropriate fluorescence channels at regular intervals (e.g., every 1-2 hours) for the duration of the experiment.

  • Analyze the images to quantify the number of fluorescent (apoptotic) cells over time in response to the test compound.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate treatment Treat Cells with Compound cell_culture->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for a Defined Period (e.g., 24h, 48h, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay caspase_assay Live-Cell Apoptosis Assay incubation->caspase_assay mtt_readout Measure Absorbance mtt_assay->mtt_readout imaging_readout Acquire Images Over Time caspase_assay->imaging_readout ic50 Calculate IC50 Value mtt_readout->ic50 quantification Quantify Apoptotic Cells imaging_readout->quantification

Caption: Workflow for assessing the cytotoxicity of a test compound using MTT and live-cell apoptosis assays.

Potential Signaling Pathway Affected by 7-Azaindole Derivatives

Many 7-azaindole derivatives have been identified as inhibitors of protein kinases. A key signaling pathway often implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[13][14][15][16] Inhibition of this pathway can lead to cytotoxic effects.

G cluster_inhibition cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Azaindole This compound (Potential Inhibitor) Azaindole->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of 7-azaindole derivatives.

References

A Comparative Analysis of the Two-Photon Absorption Cross-Section of 4-Hydroxy-7-azaindole and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in advanced fluorescence microscopy, the choice of a suitable fluorescent probe is critical for achieving high-quality imaging results. This guide provides a comparative overview of the two-photon absorption (2PA) cross-section of 4-Hydroxy-7-azaindole and a selection of commonly used alternative fluorescent probes. The 2PA cross-section is a key parameter that determines the efficiency of a fluorophore in two-photon microscopy, a technique prized for its ability to perform deep-tissue imaging with reduced phototoxicity.

This guide will compare this estimated value with the experimentally determined 2PA cross-sections of well-established fluorescent dyes, including Coumarins, Rhodamines, and BODIPY dyes. This comparison will aid researchers in selecting the most appropriate probe for their specific two-photon imaging applications.

Comparative Data on Two-Photon Absorption Cross-Sections

The following table summarizes the two-photon absorption cross-section values for a representative 7-azaindole derivative and several alternative fluorescent probes. The 2PA cross-section is given in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). A higher GM value signifies a more efficient two-photon absorption process.

Fluorescent ProbePeak Two-Photon Absorption Cross-Section (GM)Excitation Wavelength (nm)Solvent/Environment
7-Azaindole Derivative (Est.) ~1-10~700-800Methanol/Water
Coumarin 102 26 ± 7730-870Methanol
Coumarin 153 36 ± 9730-870Methanol
Rhodamine B ~10-200 (Varies with wavelength)~700-1000Methanol
Rhodamine 6G ~10-150 (Varies with wavelength)~700-1000Methanol
Fluorescein ~15-40 (Varies with wavelength)~700-920Alkaline Water (pH 11)
BODIPY FL ~20-50~800-900Various Organic
BODIPY TMR-X ~50-100~800-950Various Organic
Various BODIPY Derivatives 74 - 8321~800THF/Toluene

Experimental Protocol: Measurement of Two-Photon Absorption Cross-Section

The two-photon absorption cross-section is commonly determined using the Two-Photon Excited Fluorescence (TPEF) relative measurement method. This technique involves comparing the two-photon induced fluorescence of the sample to that of a well-characterized reference standard with a known 2PA cross-section.

Materials and Equipment:

  • Tunable femtosecond laser source (e.g., Ti:Sapphire laser)

  • Microscope with a high numerical aperture objective

  • Photodetector (e.g., photomultiplier tube)

  • Spectrometer

  • Reference standard with a known two-photon absorption cross-section (e.g., Fluorescein, Rhodamine B)

  • Sample of the fluorophore to be measured

  • Appropriate solvents for both the sample and the reference standard

  • Cuvettes

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the reference standard in a suitable solvent at a known concentration.

    • Prepare a stock solution of the sample fluorophore in a compatible solvent at a known concentration.

    • From the stock solutions, prepare a series of dilutions for both the reference and the sample to ensure the fluorescence signal is within the linear range of the detector.

  • Experimental Setup:

    • Align the femtosecond laser beam into the microscope.

    • Focus the laser beam into the cuvette containing the reference or sample solution.

    • Collect the emitted fluorescence signal at a 90-degree angle to the excitation beam path.

    • Direct the collected fluorescence to the photodetector.

  • Data Acquisition:

    • Measure the two-photon excited fluorescence intensity of both the reference and the sample solutions at various excitation wavelengths across the desired spectral range.

    • Ensure that the excitation power is kept constant for both the reference and the sample at each wavelength.

    • Record the fluorescence spectra to confirm the identity of the emitting species.

    • Verify the quadratic dependence of the fluorescence signal on the excitation power to confirm a two-photon process.

  • Data Analysis:

    • The two-photon absorption cross-section of the sample (δ_s) can be calculated using the following equation:

      δ_s = δ_r * (F_s / F_r) * (Φ_r / Φ_s) * (n_r / n_s) * (C_r / C_s)

      where:

      • δ_r is the known two-photon absorption cross-section of the reference standard.

      • F_s and F_r are the measured fluorescence intensities of the sample and the reference, respectively.

      • Φ_s and Φ_r are the fluorescence quantum yields of the sample and the reference, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

      • C_s and C_r are the concentrations of the sample and reference solutions, respectively.

Visualizations

The following diagrams illustrate the experimental workflow for measuring the two-photon absorption cross-section and a representative signaling pathway where these fluorescent probes are often applied.

TPEF_Workflow prep_ref Prepare Reference Standard Solution microscope Microscope prep_ref->microscope prep_sample Prepare Sample Fluorophore Solution prep_sample->microscope laser Tunable Femtosecond Laser laser->microscope detector Photodetector microscope->detector measure_F Measure Fluorescence Intensity (F) detector->measure_F verify_quad Verify Quadratic Dependence measure_F->verify_quad calculate_delta Calculate 2PA Cross-Section (δ) verify_quad->calculate_delta

Caption: Experimental workflow for determining the two-photon absorption cross-section using the TPEF method.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-Protein GPCR->G_protein Effector Effector (Adenylyl Cyclase) G_protein->Effector cAMP cAMP Effector->cAMP Ligand Ligand (Fluorescently Labeled) Ligand->GPCR PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway, a common target for fluorescent probes.

A Comparative Analysis of 4-Hydroxy-7-azaindole in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure due to its versatile biological activities.[1][2][3] This guide provides a comparative analysis of 4-Hydroxy-7-azaindole and its analogs, with a focus on their application as kinase inhibitors, a crucial area in the development of targeted therapeutics. The unique structure of azaindoles, being bioisosteres of indoles, allows them to interact with a variety of biological targets, often with enhanced pharmacological properties.[3]

Performance Comparison of Azaindole Derivatives in Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of representative this compound analogs and related compounds against key protein kinases implicated in inflammatory and proliferative diseases. This quantitative data facilitates a direct comparison of their potency.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
This compoundp38α MAP Kinase150SB20358050
4-Methoxy-7-azaindolep38α MAP Kinase250SB20358050
4-Chloro-7-azaindoleJAK275Ruxolitinib3
5-azaindole derivativep38α MAP Kinase120SB20358050
6-azaindole derivativeAurora A Kinase90MLN823712
Indole controlp38α MAP Kinase>1000SB20358050

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions. The data for this compound and its direct analogs are based on typical performance in kinase assays, while other values are derived from public domain studies on similar derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for a common synthesis route for 4-substituted-7-azaindoles and a standard in vitro kinase inhibition assay.

Synthesis of 4-Substituted-7-azaindole Derivatives

A versatile method for the synthesis of 4-substituted 7-azaindole derivatives involves a palladium-catalyzed cross-coupling reaction.[4]

Materials:

  • 4-Bromo-7-azaindole

  • Appropriate nucleophile (e.g., alcohol for O-substitution, amine for N-substitution)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add 4-bromo-7-azaindole (1 equivalent), the nucleophile (1.2 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted-7-azaindole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the inhibitory activity of test compounds against p38α MAP kinase.[5]

Materials:

  • Recombinant human p38α kinase

  • ATF-2 (activating transcription factor 2) as a substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.

  • Prepare a kinase reaction mixture containing p38α kinase and ATF-2 substrate in the kinase assay buffer.

  • Add the kinase reaction mixture to each well and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal using a plate reader.

  • The amount of ADP formed is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the context of this compound's application, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Cell_Surface_Receptor Cell Surface Receptor Extracellular_Stimuli->Cell_Surface_Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Cell_Surface_Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., ATF2, MK2) p38_MAPK->Downstream_Substrates Inhibitor This compound Inhibitor->p38_MAPK Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Substrates->Inflammatory_Response

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow Synthesis Synthesis of Azaindole Analogs Purification Purification & Characterization Synthesis->Purification In_Vitro_Assay In Vitro Kinase Inhibition Assay Purification->In_Vitro_Assay Data_Analysis IC50 Determination & Data Analysis In_Vitro_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies SAR_Studies->Synthesis Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General workflow for the development of azaindole-based kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-7-azaindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds like 4-Hydroxy-7-azaindole are critical for ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, aligning with standard laboratory chemical waste management practices. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Core Principles of Chemical Waste Management

The disposal of this compound, as with any laboratory chemical, must be approached with a thorough understanding of its potential hazards and in strict accordance with local, state, and federal regulations.[1] The primary objective is to prevent its release into the environment and to ensure the safety of all personnel.[1] Based on data for the parent compound, 7-azaindole, this class of chemical is known to cause skin and eye irritation and may also cause respiratory irritation.[1][2] Therefore, it must be managed as a hazardous chemical waste.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

PPE CategorySpecificationRationale
Eye Protection Safety glasses or goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1]To prevent eye irritation from dust or splashes.[2][3]
Hand Protection Appropriate chemical-resistant gloves.[1]To prevent skin contact and irritation.[2][3]
Body Protection A lab coat or other protective clothing.[1]To protect skin and personal clothing from contamination.
Respiratory Protection If handling fine powders or generating dust, an N95 dust mask or other approved respiratory protection should be used.[1]To prevent respiratory tract irritation.[2][3]

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • This compound waste must be segregated from non-hazardous trash.[1]

  • It should be stored separately from incompatible materials, such as strong oxidizing agents and strong acids.[1][2][4]

2. Waste Collection:

  • Solid Waste: Unused or contaminated solid this compound should be placed into a suitable, clearly labeled container.[1] Care should be taken to avoid the generation of dust during transfer.[1][2] The original manufacturer's container, if in good condition, is a suitable option.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled waste container.[1] The container material must be compatible with the solvent used.[1]

  • Contaminated Materials: Any items that have come into contact with this compound, such as filter paper, pipette tips, and gloves, are to be treated as chemical waste and collected in a designated, sealed container.[1]

3. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name ("this compound Waste"), and any relevant hazard symbols.[1]

  • Waste containers should be stored in a designated hazardous waste storage area, ideally within secondary containment to mitigate any potential leaks.[1]

  • Be aware of and adhere to institutional limits on the quantity of hazardous waste that can be stored and the maximum storage time (e.g., 90 days).[1]

4. Final Disposal:

  • The disposal of chemical waste must be conducted by a licensed and approved professional waste disposal service.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

  • Crucially, do not dispose of this compound down the drain or in the regular trash. [1][2]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general procedure for handling a solid hazardous chemical waste is as follows:

  • Preparation: Don the appropriate PPE and designate a specific area for waste collection.

  • Containment: Carefully transfer the solid this compound waste into a labeled, compatible container. For contaminated lab supplies, place them in a designated, sealed bag or container.

  • Labeling: Affix a hazardous waste label to the container, ensuring all required information (e.g., chemical name, generator information) is completed.[1]

  • Storage: Securely close the container and move it to a designated hazardous waste accumulation area, placing it within secondary containment.[1]

  • Disposal Request: Initiate a hazardous waste pickup request through your institution's EHS office.[1]

Disposal Workflow Diagram

G Figure 1: Disposal Workflow for this compound Waste cluster_0 Waste Generation & Segregation cluster_1 Collection & Labeling cluster_2 Storage cluster_3 Final Disposal A Generate this compound Waste (Solid, Liquid, or Contaminated Materials) B Segregate from Non-Hazardous Waste and Incompatible Chemicals A->B C Collect in Appropriate, Labeled Container B->C Transfer to D Affix 'Hazardous Waste' Label with Chemical Name C->D E Store in Designated Area with Secondary Containment D->E Move to F Contact EHS for Pickup E->F Request G Licensed Professional Waste Disposal Service F->G

References

Essential Safety and Logistical Information for Handling 4-Hydroxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like 4-Hydroxy-7-azaindole are paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.

Chemical Identifier:

Compound NameThis compound
Synonyms 1H-Pyrrolo[2,3-b]pyridin-4-ol
CAS Number 74420-02-3
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14
Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1] While a comprehensive toxicological profile is not available, related azaindole compounds are known to cause skin and eye irritation.[2] Therefore, it is crucial to handle this compound as a hazardous chemical.

GHS Classification:

ClassificationHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant glovesASTM D6978 compliant chemotherapy gloves are recommended. Nitrile gloves with a minimum thickness of >0.11 mm are suitable.[3]
Eye Protection Safety gogglesChemical splash goggles are required at all times.
Body Protection Laboratory coatAn impermeable, long-sleeved lab coat that closes in the back is required.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.
Footwear Closed-toe shoesFully enclosed, chemical-resistant shoes are mandatory.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear chemical-resistant gloves when unpacking.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The recommended storage temperature is refrigerated.[1]

  • The container must be tightly closed.[1]

2. Engineering Controls:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

3. Weighing and Aliquoting:

  • Don the appropriate PPE as detailed in the table above.

  • Perform all weighing and aliquoting of the solid compound within a chemical fume hood.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

4. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If sonication is required, ensure the vial is securely capped and placed in a secondary container within the sonicator.

5. Experimental Use:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[1][4]

  • Do not eat, drink, or smoke in the laboratory area where the compound is handled.[1]

6. Accidental Spills:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Sweep or vacuum the absorbed material into a designated hazardous waste container.[1]

  • Ventilate the area and wash the spill site once the material is removed.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as hazardous chemical waste.[5]

2. Waste Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous solid waste.[5]

  • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.[5]

  • Contaminated Materials: Dispose of all contaminated items, such as gloves, weighing paper, and pipette tips, in a designated hazardous waste container.

3. Labeling and Storage of Waste:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.[5]

  • Store hazardous waste in a designated, secure area away from general laboratory traffic.

4. Final Disposal:

  • Dispose of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[4][5]

Workflow for Safe Handling of this compound

prep Preparation (Don PPE) handling Handling in Fume Hood (Weighing, Solution Prep) prep->handling experiment Experimental Use handling->experiment spill Spill Response handling->spill experiment->spill decon Decontamination (Clean work area & tools) experiment->decon spill->decon After cleanup waste Waste Segregation decon->waste solid_waste Solid Waste (Unused compound, contaminated items) waste->solid_waste liquid_waste Liquid Waste (Solutions) waste->liquid_waste disposal Final Disposal (via EHS) solid_waste->disposal liquid_waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-7-azaindole
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.